Product packaging for Sodium allylsulfonate(Cat. No.:CAS No. 2495-39-8)

Sodium allylsulfonate

Cat. No.: B1343287
CAS No.: 2495-39-8
M. Wt: 144.13 g/mol
InChI Key: DIKJULDDNQFCJG-UHFFFAOYSA-M
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Description

Sodium allylsulfonate is a useful research compound. Its molecular formula is C3H5NaO3S and its molecular weight is 144.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NaO3S B1343287 Sodium allylsulfonate CAS No. 2495-39-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;prop-2-ene-1-sulfonate
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InChI

InChI=1S/C3H6O3S.Na/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);/q;+1/p-1
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InChI Key

DIKJULDDNQFCJG-UHFFFAOYSA-M
Source PubChem
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Canonical SMILES

C=CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H5NaO3S
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DSSTOX Substance ID

DTXSID3041451
Record name 2-Propene-1-sulfonic acid, sodium salt
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Molecular Weight

144.13 g/mol
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Physical Description

Dry Powder; Liquid, Solid; [MSDSonline]
Record name 2-Propene-1-sulfonic acid, sodium salt (1:1)
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Record name Sodium 2-propene-1-sulfonate
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CAS No.

2495-39-8
Record name Sodium 2-propene-1-sulfonate
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Record name 2-Propene-1-sulfonic acid, sodium salt (1:1)
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Record name Sodium prop-2-enesulphonate
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Record name SODIUM ALLYLSULFONATE
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Record name SODIUM 2-PROPENE-1-SULFONATE
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Foundational & Exploratory

Physicochemical Properties of Sodium Allylsulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS), with the CAS number 2495-39-8, is an organosulfur compound widely utilized in various industrial applications.[1][2][3][4] Its bifunctional nature, containing both a reactive allyl group and a hydrophilic sulfonate group, makes it a valuable monomer in polymer synthesis, a brightener in electroplating, and a component in various formulations within the pharmaceutical and textile industries.[1][4][5][6][7] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, presenting quantitative data, generalized experimental methodologies, and a logical framework of its key characteristics.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, application, and performance in various systems. These properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₃H₅NaO₃S[1][6][7]
Molecular Weight 144.12 g/mol [1][4][7]
Appearance White crystalline powder or solid[1][3][4][5]
Melting Point 242 °C (decomposes)[1][6][8]
Boiling Point Not applicable (decomposes)
Density 1.206 g/cm³[1][3][4][8]
Vapor Pressure 0 Pa at 25 °C[1][6]
Water Solubility 4 g/100 mL[2][3][6]
Solubility in other solvents Soluble in alcohol; slightly soluble in benzene.[5][8]
pKa of Allylsulfonic Acid Sulfonic acids are generally strong acids with pKa values typically in the range of -1 to -3. A specific experimental value for allylsulfonic acid is not readily available in the cited literature.
Stability Stable under normal conditions. Incompatible with strong oxidizing agents. Aqueous solutions may polymerize upon prolonged heating. The dry product is stable to heat.[5][6][8]
Hygroscopicity Hygroscopic

Experimental Protocols for Property Determination

While specific experimental protocols for the determination of the physicochemical properties of this compound are not detailed in the readily available literature, standardized methods such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals are typically employed. These guidelines provide a framework for ensuring data quality and comparability.

Melting Point Determination (General Method based on OECD 102)

The melting point is determined by heating a small, powdered sample of the substance and observing the temperature range over which it melts.

  • Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. Given that this compound decomposes, the decomposition temperature is noted.

Density Determination (General Method based on OECD 109)

The density of a substance is its mass per unit volume. For a solid, this can be determined using a pycnometer or a gas displacement method.

  • Apparatus: A calibrated pycnometer or a gas pycnometer is used.

  • Procedure (Pycnometer Method):

    • The mass of the empty, clean, and dry pycnometer is determined.

    • A known mass of this compound is added to the pycnometer.

    • A liquid of known density in which the solid is insoluble is added to the pycnometer, and any air bubbles are removed.

    • The pycnometer is filled to the calibration mark, and the total mass is determined.

    • The density is calculated based on the mass and volume of the displaced liquid.

Water Solubility (General Method based on OECD 105)

The flask method is a common technique for determining the water solubility of a substance.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

    • The solution is then filtered to remove the undissolved solid.

    • The concentration of this compound in the clear aqueous solution is determined by a suitable analytical method (e.g., gravimetric analysis after evaporation of the solvent, or a spectroscopic method).

Stability Testing (General Principles)

Stability testing assesses the tendency of a substance to undergo chemical change under various conditions.

  • Thermal Stability: A sample of this compound is heated at a controlled rate using a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC) to determine the temperature at which decomposition begins.

  • Chemical Stability: The compatibility of this compound with other substances, such as strong oxidizing agents, is evaluated by mixing the substances and observing for any reactions (e.g., gas evolution, color change, or temperature increase).

  • Solution Stability: The stability of an aqueous solution of this compound is assessed by monitoring its properties (e.g., pH, appearance, and concentration) over time, particularly under conditions of elevated temperature or exposure to light.

Physicochemical Property Relationships

The interplay of this compound's physicochemical properties dictates its behavior and utility. The following diagram illustrates the logical relationships between its key characteristics.

Physicochemical_Properties cluster_structure Molecular Structure cluster_physical Physical Properties cluster_solubility Solubility & Solution Behavior cluster_reactivity Reactivity & Stability Structure C₃H₅NaO₃S (Allyl Group + Sulfonate Group) MeltingPoint Melting Point (242 °C, decomposes) Structure->MeltingPoint ionic lattice & molecular weight Density Density (1.206 g/cm³) Structure->Density atomic composition & packing WaterSolubility Water Solubility (4 g/100 mL) Structure->WaterSolubility Sulfonate group (hydrophilic) OtherSolubility Solubility in Other Solvents (Soluble in alcohol) Structure->OtherSolubility Allyl group (lipophilic character) Stability Stability (Stable, incompatible with strong oxidizers) Structure->Stability Allyl group (reactive site) Appearance Appearance (White Crystalline Solid) pKa pKa of Allylsulfonic Acid (Strong Acid) WaterSolubility->pKa influences ionization in solution pKa->WaterSolubility high ionization enhances solubility Hygroscopicity Hygroscopicity Stability->Hygroscopicity tendency to absorb water

Key physicochemical properties and their interrelationships.

Conclusion

This technical guide provides a consolidated overview of the fundamental physicochemical properties of this compound. The presented data, compiled from various technical sources, offers a valuable resource for researchers and professionals in understanding the characteristics of this versatile chemical. While specific experimental protocols for this compound are not widely published, adherence to standardized methodologies, such as the OECD guidelines, is essential for generating reliable and comparable data in future studies. The interplay of its molecular structure, physical properties, solubility, and stability underpins its wide range of industrial applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Sodium Allylsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prevalent synthesis and purification methodologies for sodium allylsulfonate (SAS), a versatile monomer crucial in various industrial applications, including the manufacturing of acrylic fibers, nickel plating additives, and water treatment agents. This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates procedural workflows to facilitate a deeper understanding and practical application in a research and development setting.

Introduction to this compound

This compound (CAS No. 2495-39-8), with the chemical formula C₃H₅NaO₃S, is a white, crystalline, and water-soluble organic salt.[1] Its bifunctional nature, containing both a reactive allyl group and a hydrophilic sulfonate group, makes it a valuable comonomer in polymerization reactions.[2][3] The incorporation of SAS into polymer chains can significantly enhance properties such as dyeability, thermal stability, and hydrophilicity.

Synthesis Methodologies

The industrial synthesis of this compound is primarily achieved through the sulfonation of allyl precursors. The most common methods involve the reaction of allyl chloride with either sodium sulfite (B76179) or sodium metabisulfite (B1197395). The efficiency of these reactions can be significantly improved through the use of phase transfer catalysts or emulsifiers.

Synthesis from Allyl Chloride and Anhydrous Sodium Sulfite with Phase Transfer Catalysis

This method utilizes a phase transfer catalyst to facilitate the reaction between the water-insoluble allyl chloride and the aqueous solution of sodium sulfite. Polyethylene (B3416737) glycols are commonly employed for this purpose.

  • Reaction Setup: A reactor equipped with a stirrer, reflux condenser, and temperature and pH control is charged with purified water.

  • Reactant Addition: Anhydrous sodium sulfite is slowly added to the reactor with continuous stirring. Subsequently, the phase transfer catalysts (e.g., polyethylene glycol 600 and polyethylene glycol monomethyl ether) and a polymerization inhibitor (e.g., hydroquinone) are introduced.[4]

  • Sulfonation Reaction: Allyl chloride is then added to the mixture. The reaction temperature is maintained between 55-65°C, and the pH is controlled within the range of 7-9. The reaction is typically allowed to proceed for 1.5 to 2.5 hours.[4]

  • Initial Purification: Upon completion, the reaction solution is cooled to room temperature, leading to the precipitation of the byproduct, sodium chloride. The solid sodium chloride is removed by suction filtration, and the filtrate containing the desired product is collected.[4]

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactor Charging (Water, Anhydrous Sodium Sulfite) B Addition of Catalysts & Inhibitor (PEG, PEG-MME, Hydroquinone) A->B C Addition of Allyl Chloride B->C D Sulfonation Reaction (55-65°C, pH 7-9, 1.5-2.5h) C->D E Cooling to Room Temperature D->E F Suction Filtration E->F G Separation of Byproduct (Sodium Chloride) F->G H Collection of Filtrate (Aqueous this compound) F->H

Fig. 1: Synthesis of this compound via Phase Transfer Catalysis.
Synthesis from Allyl Chloride and Sodium Metabisulfite with an Emulsifier

An alternative route employs sodium metabisulfite (also known as sodium pyrosulfite) which, upon hydrolysis, yields sodium bisulfite for the reaction. The use of an emulsifier enhances the interaction between the organic and aqueous phases.

  • Reactant Preparation: An aqueous solution of sodium metabisulfite is prepared in a reaction kettle equipped with a stirrer and reflux apparatus. A small amount of an emulsifier (e.g., polyoxyethylene octyl phenol (B47542) ether, OP emulsifier) is added.[5]

  • Reaction Initiation: Allyl chloride is added dropwise to the solution. The reaction temperature is controlled between 40-70°C, and the pH is maintained in the 8-11 range by the addition of a sodium hydroxide (B78521) solution.[5]

  • Reaction Completion: The reaction is continued until the reflux of allyl chloride ceases, which typically takes 4-6 hours.[5] The resulting mixture contains this compound, unreacted sodium sulfite, and sodium chloride.[5]

G cluster_synthesis Synthesis Stage cluster_output Output A Preparation of Sodium Metabisulfite Solution B Addition of Emulsifier (e.g., OP Emulsifier) A->B C Dropwise Addition of Allyl Chloride B->C D Reaction (40-70°C, pH 8-11, 4-6h) C->D E Reaction Mixture (SAS, NaCl, Na2SO3) D->E

Fig. 2: Synthesis of this compound using an Emulsifier.
High-Efficiency Synthesis in a Microchannel Reactor

A modern approach utilizing a microchannel reactor offers enhanced reaction control and efficiency.

  • Feedstock Preparation: A solution of sodium metabisulfite in deionized water is prepared and heated to 50°C. A phase transfer catalyst (e.g., triethylbenzylammonium chloride) and a polymerization inhibitor (e.g., p-tert-butyl catechol) are added to create a mixed solution.[6]

  • Microchannel Reaction: The sodium metabisulfite mixture, a 30% sodium hydroxide solution, and allyl chloride are simultaneously pumped into a microchannel reactor at specific flow rates (e.g., 100 g/min , 36.44 g/min , and 21.28 g/min , respectively).[6]

  • Reaction Conditions: The reaction temperature within the microchannel reactor is maintained at 40°C, and the back pressure is adjusted to 0.3 MPa.[6]

  • Product Collection: The crude product exiting the reactor is filtered to yield a clear liquid of this compound.[6]

G cluster_prep Feedstock Preparation cluster_reaction Reaction Stage cluster_output Output A Sodium Metabisulfite Solution (with PTC and Inhibitor) D Pumping into Microchannel Reactor A->D B 30% Sodium Hydroxide Solution B->D C Allyl Chloride C->D E Reaction (40°C, 0.3 MPa) D->E F Filtration E->F G This compound Product F->G G A Crude SAS Filtrate B Distillation under Vacuum (-0.06 MPa, 30-98°C) A->B C Cooling and Crystallization B->C D Filtration C->D E Washing with Cold Solvent D->E F Vacuum Drying (75-85°C, -0.06 MPa, 2.5-3.5h) E->F G Purified this compound F->G

References

Technical Guide: Chemical Properties and Structure of CAS Number 2495-39-8 (Sodium Allylsulfonate)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a comprehensive overview of the chemical compound associated with CAS number 2495-39-8, which is Sodium Allylsulfonate. Initial research indicated a potential ambiguity in the user's request, as some detailed requirements for biological data are more aligned with a different compound, Bisphenol A diglycidyl ether (BADGE). This guide will first provide a thorough analysis of this compound. A separate section will then discuss BADGE to ensure all aspects of the user's query are addressed.

Section 1: this compound (CAS 2495-39-8)

This section provides an in-depth technical overview of this compound, focusing on its chemical properties, structure, synthesis, and analytical methods.

Core Chemical Properties and Structure

This compound is an organic sodium salt containing an allyl group and a sulfonate group.[1] Its structure combines a reactive double bond with a highly hydrophilic sulfonate group, making it a versatile monomer in polymerization reactions.[2]

Structure:

  • Chemical Name: Sodium prop-2-ene-1-sulfonate

  • Molecular Formula: C₃H₅NaO₃S[3]

  • SMILES: C=CCS(=O)(=O)[O-].[Na+]

  • InChI Key: DIKJULDDNQFCJG-UHFFFAOYSA-M

Physical and Chemical Properties:

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Weight 144.12 g/mol
Appearance White to off-white crystalline powder
Melting Point 242 °C (decomposes)
Density 1.206 g/cm³
Solubility Soluble in water and alcohol. Slightly soluble in benzene.
Stability Stable under standard conditions. Polymerizes when heated for extended periods in solution.
InChI Key DIKJULDDNQFCJG-UHFFFAOYSA-M
Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

1.2.1 Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of allyl chloride with a sulfite (B76179) salt in an aqueous solution. The following protocol is based on a phase transfer catalysis method to improve reaction efficiency.[4]

Materials:

Procedure:

  • To a reactor with stirring capabilities, add 290 kg of pure water.

  • Slowly add 160 kg of anhydrous sodium sulfite with stirring.

  • Add 0.8 kg of polyethylene glycol 600, 0.8 kg of polyethylene glycol monomethyl ether, and 0.09 kg of hydroquinone to the mixture.

  • Add 96 kg of allyl chloride to the reactor.

  • Control the pH of the reaction solution to be between 7 and 9.

  • Maintain the reaction temperature at 56-61 °C and react for 2 hours.

  • After the reaction, cool the solution to room temperature and perform suction filtration to remove the solid byproduct, sodium chloride.

  • Collect the filtrate and distill it under a pressure of -0.06 MPa at a temperature of 30-98 °C.

  • Cool the distilled solution to induce crystallization.

  • Dry the resulting crystals under a vacuum to obtain the final this compound product.

1.2.2 High-Performance Liquid Chromatography (HPLC) Analysis of this compound

The following HPLC method can be used for the quantitative analysis of this compound.[5][6]

Instrumentation and Conditions:

  • HPLC System: Agilent 1100 or equivalent

  • Detector: Evaporative Light Scattering Detector (ELSD)

  • Chromatographic Column: C18 (4.6 mm × 300 mm, 5 µm)

  • Mobile Phase A: Methanol

  • Mobile Phase B: 0.02 mol/L Ammonium acetate (B1210297) solution

  • Gradient: A:B = 2:98

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • ELSD Drift Tube Temperature: 95 °C

  • Carrier Gas Flow Rate: 3.5 L/min

Procedure:

  • Prepare a standard stock solution of this compound (e.g., 1 mg/mL) in deionized water.

  • Prepare a series of standard working solutions with a concentration gradient (e.g., 10, 20, 50, 80, and 100 mg/L) by diluting the stock solution.

  • Inject the standard solutions into the HPLC system to obtain their respective chromatographic peak areas.

  • Construct a standard curve by plotting the chromatographic peak area versus the concentration of this compound.

  • Dilute the sample containing this compound with deionized water to a suitable concentration.

  • Inject the diluted sample into the HPLC system to obtain its chromatographic peak area.

  • Determine the concentration of this compound in the sample by using the standard curve.

Signaling Pathways and Biological Activity

Extensive searches of scientific literature and databases did not yield any significant information regarding the involvement of this compound in specific biological signaling pathways or its application in drug development. Its primary applications are in industrial chemical processes.[7][8][9]

Mandatory Visualizations

Synthesis Workflow of this compound

G cluster_reactants Reactants Preparation cluster_reaction Sulfonation Reaction cluster_purification Purification and Isolation cluster_products Final Products Na2SO3 Anhydrous Sodium Sulfite Reaction Reaction at 56-61°C, pH 7-9 Na2SO3->Reaction H2O Water H2O->Reaction AllylCl Allyl Chloride AllylCl->Reaction Catalysts Phase Transfer Catalysts (PEG 600, PEG Monomethyl Ether) Catalysts->Reaction Inhibitor Polymerization Inhibitor (Hydroquinone) Inhibitor->Reaction Filtration Cooling and Suction Filtration Reaction->Filtration Distillation Distillation of Filtrate Filtration->Distillation Filtrate Byproduct Sodium Chloride (byproduct) Filtration->Byproduct Solid Crystallization Crystallization Distillation->Crystallization Drying Vacuum Drying Crystallization->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound via phase transfer catalysis.

Logical Relationship of Industrial Applications

G cluster_polymer Polymerization Monomer cluster_additive Process Additive SAS This compound (CAS 2495-39-8) AcrylicFiber Acrylic Fiber Production SAS->AcrylicFiber Improves dyeability and heat resistance WaterTreatmentPolymer Water Treatment Polymers (Corrosion/Scale Inhibitors) SAS->WaterTreatmentPolymer Acts as a comonomer Flocculant Flocculant Synthesis SAS->Flocculant Enhances flocculant properties Electroplating Nickel Electroplating Brightener SAS->Electroplating Improves metal distribution and ductility Oilfield Oilfield Drilling Mud Additive SAS->Oilfield Functions as a dispersant and fluid loss agent Paint Paint and Coating Dispersant SAS->Paint Increases water-solubility of resins

Caption: Key industrial applications of this compound.

Section 2: Bisphenol A diglycidyl ether (BADGE)

As the detailed requirements of the user's request for a technical guide with a focus on drug development and signaling pathways align well with the known properties of Bisphenol A diglycidyl ether (BADGE), this section provides a concise overview of this compound.

A comprehensive technical guide on BADGE would require a separate, detailed report. Should you require a full whitepaper on BADGE, please submit a new request.

References

Solubility of Sodium Allylsulfonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium allylsulfonate (CAS No. 2495-39-8), a versatile anionic monomer. Understanding the solubility of this compound in various organic solvents is critical for its application in polymerization, synthesis, and formulation development. This document compiles available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Data Presentation: Solubility Profile

The solubility of this compound is dictated by its ionic sulfonate group and the organic allyl moiety. This dual nature results in high polarity and significant solubility in polar solvents, particularly water, while its solubility in nonpolar organic solvents is limited.

Quantitative Solubility Data

Quantitative data for the solubility of this compound in organic solvents is not widely available in published literature. However, data for its solubility in water is reported, although with some discrepancy among sources. The most frequently cited values are presented below.

SolventChemical FormulaSolubilityTemperature (°C)Notes
WaterH₂O714 g/L20Reported by Tokyo Chemical Industry.[1][2]
WaterH₂O4 g/100 mLNot SpecifiedWidely cited, but may be less precise.[3][4][5][6][7][8][9]
Qualitative Solubility Data

Qualitative assessments of this compound's solubility in various organic solvents are more commonly reported and are summarized in the following table.

SolventClassificationSolubility
MethanolPolar ProticSoluble[1][2]
EthanolPolar ProticSoluble
Dimethylformamide (DMF)Polar AproticSoluble[1][2][10]
BenzeneNonpolar AromaticSlightly Soluble[5][11]
Diethyl EtherNonpolarInsoluble

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (purity >99%)

  • Selected organic solvent (analytical grade)

  • Deionized water (for cleaning)

  • Standard laboratory glassware (volumetric flasks, pipettes, beakers)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or conductivity) or a calibrated conductivity meter.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

    • Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be required to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to settle for at least 2 hours within the thermostatic bath to maintain the temperature.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter, also pre-warmed to the experimental temperature, to remove any suspended solid particles.

    • Accurately dilute the clear filtrate with a suitable solvent (often water, given the high water solubility of the analyte) to a concentration within the calibrated range of the analytical instrument.

  • Analysis:

    • Quantify the concentration of this compound in the diluted sample using a validated analytical method. For instance, HPLC with a conductivity detector can be employed.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the logical relationships in solubility and the experimental workflow for its determination.

G Logical Relationships in Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute Ionic Sulfonate Group (Polar, Hydrophilic) high_sol High Solubility solute->high_sol favors interaction with allyl Allyl Group (Organic, Less Polar) low_sol Low to Insoluble allyl->low_sol favors interaction with polar Polar Solvents (e.g., Water, Methanol) polar->high_sol nonpolar Nonpolar Solvents (e.g., Diethyl Ether) nonpolar->low_sol

Caption: Factors influencing the solubility of this compound.

G Experimental Workflow: Solubility Determination prep Preparation of Saturated Solution (Excess Solute + Solvent) equil Equilibration (Thermostatic Shaker Bath) prep->equil settle Settling of Excess Solid equil->settle sample Sample Collection (Supernatant Withdrawal) settle->sample filter Filtration (0.45 µm Syringe Filter) sample->filter dilute Dilution of Filtrate filter->dilute analysis Quantitative Analysis (e.g., HPLC) dilute->analysis calc Calculation of Solubility analysis->calc

Caption: Workflow for the shake-flask method of solubility determination.

References

Thermal Stability and Decomposition of Sodium Allylsulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of sodium allylsulfonate (SAS). Due to a lack of specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound, this guide leverages data from its close structural analog, poly(sodium vinylsulfonate), to infer potential decomposition pathways and thermal behavior. This document also outlines standard experimental protocols for conducting such thermal analyses and presents visual representations of the expected decomposition mechanisms and analytical workflows.

Introduction

This compound (SAS), with the chemical formula C₃H₅NaO₃S, is a versatile organic monomer used in a variety of industrial applications, including as a brightener in nickel electroplating, a monomer for polymer synthesis, and in the production of acrylic fibers. Its thermal stability is a critical parameter for its storage, handling, and application, particularly in processes that involve elevated temperatures. While qualitative statements suggest that the dried product is stable to heat, its aqueous solutions may polymerize upon prolonged heating. Some sources indicate a melting point of approximately 242 °C with decomposition, suggesting that thermal degradation occurs concurrently with the phase change.

This guide aims to provide a detailed understanding of the thermal decomposition of this compound. In the absence of direct quantitative data for SAS, this document presents a detailed analysis of poly(sodium vinylsulfonate), a structurally similar polymer, to provide insights into the expected thermal behavior of SAS.

Inferred Thermal Stability and Decomposition Profile

Based on the analysis of poly(sodium vinylsulfonate), the thermal decomposition of this compound is anticipated to proceed through a multi-stage process, particularly under an inert atmosphere. The primary decomposition products are expected to be sulfur dioxide (SO₂) and a carbonaceous char.

Thermogravimetric Analysis (TGA) of a Structural Analog: Poly(sodium vinylsulfonate)

The following table summarizes the thermogravimetric analysis data for poly(sodium vinylsulfonate) under both nitrogen and air atmospheres, which can be used as a proxy to understand the potential thermal behavior of this compound.

Thermal EventTemperature Range (°C) (Nitrogen)Mass Loss (%) (Nitrogen)Temperature Range (°C) (Air)Mass Loss (%) (Air)Observations
Initial Decomposition 200 - 350~5%200 - 350~5%Initial breakdown of the sulfonate group.
Main Decomposition 350 - 400~40%350 - 400~40%Major release of volatile products.
Final Decomposition 400 - 570~10%400 - 570~10%Slow decomposition of the remaining structure.
Residue at 600°C ~55%~55%Formation of a stable char.

Note: This data is for poly(sodium vinylsulfonate) and should be considered as an estimation for the behavior of this compound.

Proposed Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed via the cleavage of the carbon-sulfur bond, leading to the formation of sulfur dioxide and a hydrocarbon radical. This radical can then undergo further reactions to form a stable carbonaceous residue.

SAS This compound (C₃H₅NaO₃S) Heat Heat (Δ) SAS->Heat Intermediate Allyl Radical + SO₃⁻Na⁺ Heat->Intermediate C-S Bond Cleavage SO2 Sulfur Dioxide (SO₂) Intermediate->SO2 Char Carbonaceous Char + Na₂SO₃/Na₂S Intermediate->Char Radical Reactions & Rearrangement

Proposed decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To obtain precise data for this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the dried this compound powder (5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis should be conducted under a controlled atmosphere, typically high-purity nitrogen or dry air, with a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature of at least 600°C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting data (mass vs. temperature) is analyzed to determine the onset of decomposition, peak decomposition temperatures (from the derivative of the TGA curve), and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the dried this compound powder (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Atmosphere: The analysis is typically performed under a nitrogen atmosphere to prevent oxidative decomposition.

  • Heating Program: The sample is heated from ambient temperature to a temperature above its decomposition point at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The heat flow as a function of temperature is recorded. Endothermic and exothermic peaks are analyzed to identify phase transitions (like melting) and decomposition events.

cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound (dried) Weigh Weigh 5-10 mg (TGA) 2-5 mg (DSC) Sample->Weigh Pan Place in TGA/DSC Pan Weigh->Pan TGA TGA Instrument Pan->TGA DSC DSC Instrument Pan->DSC Heat Heat at 10°C/min (e.g., to 600°C) TGA->Heat DSC->Heat TGA_Curve TGA Curve (Mass vs. Temp) Heat->TGA_Curve DSC_Curve DSC Curve (Heat Flow vs. Temp) Heat->DSC_Curve Atmosphere Inert Atmosphere (N₂) Atmosphere->Heat Analysis Determine: - Onset Temperature - Peak Temperatures - Mass Loss % - Enthalpy Changes TGA_Curve->Analysis DSC_Curve->Analysis

Experimental workflow for thermal analysis of this compound.

Relationship Between Temperature and Decomposition Products

The decomposition of this compound is a temperature-dependent process where different products are expected to evolve at various temperature ranges.

Temp Temperature Low_T < 200°C Temp->Low_T Increase Mid_T 200 - 400°C Temp->Mid_T Increase High_T > 400°C Temp->High_T Increase Stable This compound (Stable) Low_T->Stable Decomp SO₂ Evolution Initial Charring Mid_T->Decomp Char_Formation Extensive Char Formation Release of minor organic fragments High_T->Char_Formation

Logical relationship between temperature and decomposition products.

Conclusion

The Role of the Sulfonate Group in the Reactivity of Sodium Allylsulfonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium Allylsulfonate (SAS) is a versatile monomer distinguished by its bifunctional nature, possessing both a reactive allyl group and a highly polar sulfonate group. This combination makes it a valuable component in polymer synthesis, electroplating, and as a functional chemical in various industries. The sulfonate group is not merely a passive solubilizing agent; its potent electronic and physicochemical properties fundamentally govern the reactivity of the allyl moiety and define the material properties of the resulting products. This technical guide provides an in-depth analysis of the sulfonate group's role, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its influence on the reactivity of this compound.

Introduction to this compound (SAS)

This compound (CAS 2495-39-8) is a white, crystalline, water-soluble organic salt.[1] Its molecular structure consists of two key functional domains:

  • The Allyl Group (CH₂=CH-CH₂–): A hydrocarbon chain containing a vinyl group adjacent to a methylene (B1212753) group. The double bond in this group is the primary site of reactivity, readily participating in polymerization and addition reactions.[2]

  • The Sodium Sulfonate Group (–SO₃⁻Na⁺): A highly polar, ionic group that confers excellent water solubility and influences the electronic environment of the entire molecule.[3]

This dual functionality allows SAS to act as a bridge between aqueous and organic phases and to be incorporated into polymer backbones to introduce specific properties such as hydrophilicity, dye affinity, thermal stability, and ionic character.[3][4]

The Pivotal Role of the Sulfonate Group

The sulfonate group's influence on SAS reactivity can be categorized into two primary areas: its effect on the molecule's physical properties and its electronic impact on the reactive allyl group.

Physicochemical Influence

The most apparent role of the sodium sulfonate group is conferring high water solubility.[1] This property is critical for its utility in many industrial processes that occur in aqueous media, including:

  • Emulsion and Solution Polymerization: SAS can be readily copolymerized with other monomers in water-based systems, which are often preferred for their environmental safety and heat management.[5]

  • Water Treatment: Its function as a monomer for corrosion and scale inhibitors relies on its solubility in the water systems it is designed to protect.[6]

  • Electroplating: Nickel plating baths are aqueous solutions, and SAS's role as a brightener requires it to be soluble and stable in this environment.[7]

Electronic Influence on Reactivity

The sulfonate group (–SO₃⁻) is a potent electron-withdrawing group. It exerts a strong negative inductive effect (-I effect) on the allyl chain. This effect involves the pulling of electron density away from the carbon backbone towards the highly electronegative oxygen atoms of the sulfonate group.

This withdrawal of electron density has a profound impact on the reactivity of the C=C double bond:

  • Deactivation towards Electrophilic Attack: The double bond is rendered electron-deficient (less nucleophilic) compared to unsubstituted alkenes. Consequently, it reacts more slowly with electrophiles (e.g., halogens, acids) in electrophilic addition reactions.

  • Influence on Radical Polymerization: While the double bond is deactivated towards electrophiles, its electronic character significantly influences its behavior in free-radical copolymerization. This is quantitatively described by the Alfrey-Price Q-e scheme (see Section 4.2), where the e value for SAS indicates its electrostatic interaction with other monomers and propagating radical chains.

Caption: Electronic influence of the sulfonate group on the allyl moiety.

Reactivity Profile and Mechanisms

The primary reaction of industrial importance for SAS is free-radical copolymerization.

Free-Radical Copolymerization

SAS is rarely homopolymerized; instead, it is used as a comonomer to incorporate sulfonate functionality into a larger polymer.[1] A prime example is its use as the "third monomer" in the production of acrylic fibers, alongside acrylonitrile (B1666552) and a neutral comonomer like methyl acrylate (B77674) or vinyl acetate.[7]

The mechanism follows the standard steps of free-radical polymerization:

  • Initiation: A free-radical initiator (e.g., a persulfate or an azo compound) decomposes to form primary radicals.

  • Propagation: The radical adds across the double bond of a monomer (e.g., acrylonitrile or SAS), creating a new radical at the chain end, which then propagates by adding to another monomer. The relative rates of addition determine the final copolymer composition.

  • Termination: Two growing radical chains combine or disproportionate to form a stable, non-reactive polymer.

The incorporation of SAS provides anionic sites along the polymer chain, which serve as binding locations for cationic dyes, dramatically improving the dyeability of the resulting fiber.[5]

Copolymerization_Mechanism Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Initiation M1 Acrylonitrile (M1) Chain1 Growing Chain (~M1•) Radical->Chain1 + M1 (k_i1) Chain2 Growing Chain (~M2•) Radical->Chain2 + M2 (k_i2) M2 SAS (M2) Chain1->Chain1 + M1 (k_11) Chain1->Chain2 + M2 (k_12) Termination Termination Chain1->Termination Chain2->Chain1 + M1 (k_21) Chain2->Chain2 + M2 (k_22) Chain2->Termination Copolymer Final Copolymer (~M1-M2-M1-M1~) Termination->Copolymer Stable Product

Caption: Simplified mechanism for free-radical copolymerization involving SAS.

Quantitative Reactivity Data

The reactivity of a monomer in copolymerization is not absolute but relative to its reaction partner. This is quantified using monomer reactivity ratios and the Alfrey-Price Q-e scheme.

Copolymerization Reactivity Ratios

Monomer reactivity ratios (r₁ and r₂) describe the preference of a growing polymer chain radical to add its own type of monomer versus the comonomer.[8] For a copolymerization between Monomer 1 (M₁) and Monomer 2 (M₂):

  • r₁ = k₁₁/k₁₂: The ratio of the rate constant for a radical ending in M₁ adding another M₁ (homopropagation) to the rate constant for it adding an M₂ (cross-propagation).

  • r₂ = k₂₂/k₂₁: The ratio of the rate constant for a radical ending in M₂ adding another M₂ to the rate constant for it adding an M₁.

System ParametersMonomer 1 (M₁)Monomer 2 (M₂)r₁ (AN)r₂ (SAS)Implied Copolymer Structure
Solution Polymerization (in DMSO, 60°C)Acrylonitrile (AN)This compound (SAS)0.69 ± 0.050.18 ± 0.05Tendency towards random/alternating
Suspension Polymerization (in Water, 30°C)Acrylonitrile (AN)This compound (SAS)4.94 ± 0.060.07 ± 0.06Blocky (AN-rich) with isolated SAS units

Interpretation: In solution, both r values are less than 1, suggesting a tendency to cross-propagate and form a more random or alternating copolymer. In aqueous suspension, r₁(AN) is much greater than 1 while r₂(SAS) is close to 0. This indicates that an acrylonitrile-terminated radical strongly prefers to add another acrylonitrile, and a SAS-terminated radical readily adds acrylonitrile. This leads to a copolymer that is predominantly polyacrylonitrile (B21495) with isolated SAS units incorporated, which is ideal for its role as a dye-receptive site.

Alfrey-Price Q-e Parameters

The Q-e scheme is an empirical method to predict reactivity ratios. The Q value relates to the resonance stabilization of the monomer, and the e value relates to the polarity (electron-donating or withdrawing nature) of the vinyl group.[2][9]

MonomerQ Value (Resonance)e Value (Polarity)
This compound (SAS) 0.11 -0.24
Acrylonitrile (AN)0.44+1.20
Styrene1.00-0.80
Vinyl Acetate0.026-0.22

Interpretation:

  • The low Q value (0.11) for SAS suggests that its double bond and the resulting radical have little resonance stabilization, which is typical for allyl systems.

  • The negative e value (-0.24) indicates that the vinyl group in SAS is slightly electron-rich relative to styrene, despite the strong inductive effect of the sulfonate group. This may seem counterintuitive but reflects the overall electronic behavior of the monomer in radical reactions. It has a similar polarity to vinyl acetate. The large difference in e values between SAS (-0.24) and acrylonitrile (+1.20) promotes cross-propagation and a tendency towards alternation, which is consistent with the reactivity ratios observed in solution polymerization.

Applications in Research and Development

The unique reactivity imparted by the sulfonate group makes SAS a critical component in several advanced applications.

  • Polymer Chemistry: SAS is used to synthesize functional polymers for water treatment (as scale and corrosion inhibitors), superabsorbent polymers, and flocculants for wastewater clarification.[6][10] The incorporated sulfonate groups provide the necessary ionic character for these functions.

  • Electroplating: In nickel plating, SAS acts as a brightener, likely by influencing the crystal growth of the deposited metal at the cathode surface, leading to a more uniform and ductile finish.[7]

  • Role in Drug Development: While not typically a direct structural component of an Active Pharmaceutical Ingredient (API), SAS is a valuable monomer for creating functional polymers used in pharmaceutical applications. Polysulfonates are investigated for roles in drug delivery systems (e.g., controlling drug release), as stabilizers for biologic formulations, and as specialty coatings for medical devices where surface hydrophilicity and charge are important.[6][11]

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis and use of this compound.

Synthesis of this compound

This protocol is based on methods described in the patent literature, employing a phase transfer catalyst to facilitate the reaction between the water-soluble sodium sulfite (B76179) and the organic allyl chloride.[12][13]

Materials:

  • Anhydrous Sodium Sulfite (Na₂SO₃)

  • Allyl Chloride (3-Chloropropene)

  • Polyethylene Glycol (e.g., PEG 600) as a phase transfer catalyst

  • Hydroquinone as a polymerization inhibitor

  • Deionized Water

  • Sodium Hydroxide (B78521) (for pH adjustment)

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and pH probe is charged with deionized water (approx. 1.8 parts by weight relative to Na₂SO₃).

  • Dissolution: While stirring, slowly add anhydrous sodium sulfite (1 part by weight) to the reactor.

  • Catalyst Addition: Add the phase transfer catalyst (e.g., PEG 600, ~0.5% by weight of Na₂SO₃) and the polymerization inhibitor (e.g., hydroquinone, ~0.05% by weight of Na₂SO₃).

  • Reaction Initiation: Heat the mixture to 55-60°C.

  • Monomer Feed: Slowly add allyl chloride (~0.6 parts by weight relative to Na₂SO₃) to the reactor over 1-2 hours. Maintain vigorous stirring to ensure good mixing of the two phases.

  • pH Control: Throughout the addition, monitor the pH. Maintain a pH of 7-9 by the controlled addition of a dilute sodium hydroxide solution. This neutralizes the HCl formed from the hydrolysis of any unreacted allyl chloride.[5]

  • Reaction and Completion: After the addition is complete, maintain the temperature at 60°C and continue stirring for an additional 2-3 hours until the reaction is complete (can be monitored by the disappearance of the allyl chloride phase).

  • Workup: Cool the solution to room temperature. The resulting product is an aqueous solution of this compound, which also contains sodium chloride as a byproduct. For many applications, this solution can be used directly. For a pure, solid product, the water can be removed under vacuum, and the SAS can be purified by extraction with alcohol and recrystallization.[12]

Synthesis_Workflow Start Start Setup 1. Charge Reactor (Water, Na₂SO₃, Catalyst, Inhibitor) Start->Setup Heat 2. Heat to 60°C Setup->Heat Add 3. Add Allyl Chloride (Maintain pH 7-9) Heat->Add React 4. React for 2-3h at 60°C Add->React Cool 5. Cool to Room Temp React->Cool Product Aqueous Solution of SAS and NaCl Cool->Product Purify 6. Optional: Purify (Vacuum Distillation, Extraction) Product->Purify End End Product->End Use Directly Purify->End

Caption: General experimental workflow for the synthesis of this compound.

Free-Radical Copolymerization of Acrylonitrile with SAS

This protocol describes a laboratory-scale aqueous suspension polymerization to produce a copolymer rich in acrylonitrile with incorporated SAS units.

Materials:

  • Acrylonitrile (AN), inhibitor removed

  • This compound (SAS)

  • Potassium Persulfate (K₂S₂O₈), initiator

  • Sodium Bisulfite (NaHSO₃), initiator activator

  • Deionized, deoxygenated water

  • Nitrogen gas

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and condenser.

  • Prepare Monomer Solution: In a separate flask, prepare the aqueous monomer solution. For a 97:3 molar ratio of AN:SAS, dissolve the required amount of SAS in deoxygenated deionized water. Carefully add the acrylonitrile.

  • Charge Reactor: Transfer the monomer solution to the reaction flask. Begin bubbling nitrogen through the solution while stirring to ensure an inert atmosphere.

  • Initiate Polymerization: Heat the solution to the desired reaction temperature (e.g., 40°C). Prepare fresh aqueous solutions of the initiator (K₂S₂O₈) and activator (NaHSO₃). Add the initiator and activator solutions to the reaction flask to initiate polymerization.

  • Reaction: A white precipitate (the copolymer) will begin to form. Allow the reaction to proceed for a set time (e.g., 2-4 hours) under a constant nitrogen purge and with continuous stirring.

  • Termination and Isolation: To quench the reaction, cool the flask in an ice bath.

  • Purification: Filter the precipitated polymer. Wash it thoroughly with large amounts of deionized water to remove any unreacted monomers, initiator residues, and salts. Subsequently, wash with methanol (B129727) or ethanol (B145695) to aid in drying.

  • Drying: Dry the resulting white copolymer powder in a vacuum oven at 50-60°C until a constant weight is achieved. The final product can be analyzed by techniques like FTIR or NMR to confirm its composition.

Conclusion

The sulfonate group is the defining feature of this compound, transforming it from a simple allyl compound into a highly functional and industrially significant monomer. Its powerful electron-withdrawing nature modulates the reactivity of the allyl double bond, while its ionic character dictates the physicochemical properties essential for its primary applications in aqueous systems. For researchers and developers, understanding the dual role of the sulfonate group is paramount to leveraging the full potential of SAS in the design of advanced polymers, functional coatings, and specialty chemicals for a wide range of scientific and industrial fields.

References

Sodium Allylsulfonate: A Functional Monomer for Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS) is a highly versatile functional monomer that has garnered significant attention in the field of polymer chemistry. Its unique molecular structure, featuring both a reactive allyl group and a hydrophilic sulfonate group, allows for its incorporation into a wide array of polymer chains. This imparts tailored functionalities to the resulting materials, opening up avenues for advanced applications in diverse fields, including specialty chemicals, water treatment, and the pharmaceutical industry. This technical guide provides a comprehensive overview of the core aspects of SAS as a functional monomer, with a focus on its polymerization chemistry, quantitative data, experimental protocols, and potential in biomedical applications.

Core Properties of this compound

This compound (SAS) is a white, water-soluble crystalline solid with the chemical formula C₃H₅NaO₃S. The presence of the allyl double bond enables it to participate in polymerization reactions, while the sulfonate group confers hydrophilicity, polyelectrolyte behavior, and potential for ionic interactions. These dual functionalities make SAS a valuable comonomer for modifying the properties of various polymers.

PropertyValueReference
Chemical Formula C₃H₅NaO₃S[1]
Molar Mass 144.12 g/mol [1]
Appearance White crystalline powder[2]
Solubility Readily soluble in water and alcohols, slightly soluble in benzene[2]
Density 1.206 g/mL[1]

Polymerization and Copolymerization of this compound

SAS is primarily used as a comonomer in free radical polymerization to introduce sulfonate groups into the polymer backbone. It can be copolymerized with a variety of monomers, including acrylamide (B121943), acrylic acid, and acrylonitrile, to synthesize functional polymers with tailored properties.[3] The incorporation of SAS can enhance the hydrophilicity, thermal stability, salt resistance, and dyeability of the resulting copolymers.[4]

Reactivity Ratios
Comonomer System (M₁/M₂)r₁r₂Temperature (°C)Method
Acrylamide / this compound2.670.3130.0Kelen-Tudos and Fineman-Ross

Table of Reactivity Ratios for the Copolymerization of Acrylamide and this compound.[5]

For the related system of 4-vinylbenzenesulfonic acid sodium salt (VB, M₂) and acrylamide (Aam, M₁), the reactivity ratios were found to be r_Aam = 0.085 ± 0.020 and r_VB = 2.0 ± 0.33, indicating that the VB radical prefers to add to its own monomer.[6][7] In the copolymerization of sodium p-styrene sulfonate (SSS) and acrylamide (AM), the reactivity ratios were determined as r_SSS = 0.27 and r_AM = 2.21.[6] These values suggest that in these systems, the sulfonate-containing monomer is less reactive than acrylamide. The ionic strength of the polymerization medium can significantly influence the reactivity ratios in the copolymerization of ionizable monomers like acrylic acid.[8][9]

Experimental Protocols

Synthesis of Poly(acrylamide-co-sodium allylsulfonate)

This protocol describes the synthesis of a water-soluble copolymer of acrylamide and this compound via free radical polymerization in an aqueous solution.

Materials:

  • Acrylamide (AM)

  • This compound (SAS)

  • Ammonium (B1175870) persulfate (APS, initiator)

  • Deionized water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve the desired molar ratio of acrylamide and this compound in deionized water.

  • Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

  • Heat the solution to the desired reaction temperature (e.g., 50-80 °C) under a nitrogen atmosphere.

  • Dissolve the initiator, ammonium persulfate, in a small amount of deionized water and add it to the monomer solution to initiate the polymerization.

  • Continue the reaction under stirring and nitrogen atmosphere for a specified time (e.g., 2-4 hours).

  • After the reaction is complete, cool the solution to room temperature.

  • Precipitate the copolymer by adding the aqueous solution to a non-solvent such as methanol (B129727) or ethanol.

  • Filter the precipitated polymer and wash it multiple times with the non-solvent to remove unreacted monomers and initiator.

  • Dry the final copolymer product in a vacuum oven at a suitable temperature (e.g., 60 °C) until a constant weight is achieved.[1]

Synthesis of Poly(acrylic acid-co-sodium allylsulfonate)

This protocol outlines the synthesis of a copolymer of acrylic acid and this compound.

Materials:

  • Acrylic acid (AA)

  • This compound (SAS)

  • Potassium persulfate (KPS, initiator)

  • Deionized water

  • Sodium hydroxide (B78521) (for neutralization)

  • Methanol (for precipitation)

Procedure:

  • In a reaction vessel, dissolve this compound in deionized water.

  • Carefully add acrylic acid to the solution. Neutralize the acrylic acid to the desired degree with a sodium hydroxide solution while keeping the temperature low in an ice bath.[10]

  • Transfer the monomer solution to a three-necked flask equipped with a stirrer, condenser, and nitrogen inlet.

  • Deoxygenate the solution by bubbling nitrogen through it for 30 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 70-85 °C).[1]

  • Introduce an aqueous solution of the initiator, potassium persulfate, to start the polymerization.

  • Maintain the reaction at the set temperature for several hours (e.g., 3-5 hours) with continuous stirring under a nitrogen blanket.

  • Upon completion, cool the viscous polymer solution.

  • Isolate the copolymer by precipitation in a large excess of methanol.

  • Filter the product, wash with methanol, and dry under vacuum.[11][12]

Characterization of SAS-Containing Polymers

A comprehensive characterization of the synthesized copolymers is essential to understand their structure-property relationships.

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Confirmation of the incorporation of both monomers by identifying characteristic functional group vibrations (e.g., C=O of acrylic acid, S=O of sulfonate).[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) Determination of the copolymer composition and microstructure (sequence distribution of monomer units).[14]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability and degradation profile of the copolymer.[1]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (Tg) and other thermal transitions.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]

Applications in Drug Development

The unique properties of SAS-containing polymers make them promising candidates for various biomedical applications, particularly in drug delivery. The presence of the sulfonate group can impart biocompatibility and influence interactions with biological systems.[3][5][15]

Hydrogels for Controlled Release

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. SAS can be incorporated into hydrogel formulations to enhance their swelling capacity, mechanical properties, and to introduce pH or ionic strength sensitivity for controlled drug release. While specific studies on SAS-based hydrogels for drug delivery are emerging, related sulfonated polymers have shown promise in this area.[2]

Nanoparticles for Targeted Delivery

Amphiphilic block copolymers containing a hydrophilic SAS-based segment and a hydrophobic segment can self-assemble in aqueous solutions to form micelles or nanoparticles. These nanostructures can encapsulate hydrophobic drugs in their core, increasing their solubility and stability. The sulfonate groups on the surface of the nanoparticles can be further functionalized with targeting ligands to achieve site-specific drug delivery. Although direct examples with SAS are not abundant, the principle has been demonstrated with other sulfonated monomers.[3][15]

Biocompatibility

The biocompatibility of a polymer is a critical factor for its use in biomedical applications. Studies on various sulfonated polymers have indicated that they are generally not toxic to cells at effective concentrations.[3][5][15] However, a thorough toxicological evaluation is necessary for any new polymer intended for pharmaceutical use.

Visualizations

Experimental Workflow: Synthesis and Characterization of a SAS Copolymer

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Testing monomer_prep Monomer Preparation (SAS, Comonomer) polymerization Free Radical Polymerization (Initiator, Temp, Time) monomer_prep->polymerization purification Purification (Precipitation, Washing) polymerization->purification drying Drying purification->drying ftir FTIR drying->ftir nmr NMR tga TGA gpc GPC drug_loading Drug Loading gpc->drug_loading biocompatibility_test Biocompatibility Testing gpc->biocompatibility_test release_study In Vitro Release Study drug_loading->release_study

Caption: General workflow for the synthesis and characterization of SAS-containing copolymers.

Logical Relationship: Polymer Design for Drug Delivery

polymer_design_logic cluster_requirements Therapeutic Requirements cluster_design Polymer Design Strategy cluster_synthesis_char Synthesis & Characterization cluster_evaluation Preclinical Evaluation drug_properties Drug Properties (Solubility, Stability) monomer_selection Monomer Selection (SAS for hydrophilicity, Hydrophobic comonomer) drug_properties->monomer_selection target_site Target Site (pH, Enzymes) target_site->monomer_selection functionalization Functionalization (Targeting ligands) target_site->functionalization release_profile Desired Release Profile (Sustained, Triggered) architecture Polymer Architecture (Block, Graft, Crosslinked) release_profile->architecture synthesis Controlled Polymerization monomer_selection->synthesis architecture->synthesis functionalization->synthesis characterization Physicochemical Characterization synthesis->characterization in_vitro In Vitro Studies (Drug Release, Cytotoxicity) characterization->in_vitro in_vivo In Vivo Studies (Efficacy, Biodistribution) in_vitro->in_vivo

References

A Comprehensive Technical Guide to the Safe Handling of Sodium Allylsulfonate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety precautions and handling procedures for sodium allylsulfonate in a laboratory environment. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of research activities.

Chemical Identification and Properties

This compound (CAS No. 2495-39-8) is a white, crystalline organic compound.[1][2] It is soluble in water and alcohol but only slightly soluble in benzene.[2] This compound is utilized in various industrial applications, including as a monomer in polymer production for water treatment and in the textile industry, as well as a surfactant and dispersant.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Molecular Formula C3H5NaO3S[1][3]
Molecular Weight 144.12 g/mol [3]
Appearance White crystalline powder[1]
Melting Point 242 °C (decomposes)[4]
Water Solubility 4 g/100 mL[1]
Density 1.206 g/cm³[4]
Vapor Pressure 0 Pa at 25°C[5]
Stability Stable under ordinary conditions. Solutions may polymerize when heated for extended periods.
Incompatibilities Strong oxidizing agents[6][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system. It is also recognized as being very toxic to aquatic life with long-lasting effects.[2]

Table 2: GHS Hazard Classification

Hazard ClassificationGHS CategoryHazard StatementReferences
Skin Irritation Category 2H315: Causes skin irritation.
Eye Irritation Category 2H319: Causes serious eye irritation.
Specific target organ toxicity – single exposure Category 3H335: May cause respiratory irritation.
Hazardous to the aquatic environment, long-term hazard Category 1H410: Very toxic to aquatic life with long lasting effects.

Signal Word: Warning

Toxicological and Ecotoxicological Data

While comprehensive toxicological data is not fully available, existing information highlights the irritant nature of this compound. An epidemiological survey of workers exposed to allyl chloride, a related compound used in the synthesis of this compound, indicated potential risks to the peripheral nervous system, with symptoms including weakness and numbness in the extremities.[2][8]

Table 3: Acute Toxicity Data

EndpointSpeciesValueReferences
Oral LD50 Rat12,300 mg/kg[7]
Dermal LD50 RabbitNo data available
Inhalation LC50 RatNo data available

Table 4: Ecotoxicity Data

EndpointSpeciesValueReferences
LC50 (Fish) ->400 mg/L[9]
EC50 (Daphnia) ->318 mg/L[9]
EC50 (Green Algae) -230-236 mg/L[9]
NOEC (Green Algae) -31-75 mg/L[9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Table 5: Recommended Personal Protective Equipment

Protection TypeSpecificationReferences
Eye Protection Chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[3][10] Do not wear contact lenses.[7][3][7][10]
Hand Protection Chemical-resistant gloves such as rubber, neoprene, or nitrile.[7] Gloves must be inspected before use and disposed of properly after handling the chemical.[3][3][7]
Body Protection A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities where splashing is a risk, impervious clothing should be worn.[3][6][3][6]
Respiratory Protection If dust is generated or if working in a poorly ventilated area, a NIOSH-approved dust mask or a full-face respirator should be used.[3][7][10][3][7][10]

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols for handling and storage is essential to prevent accidents and exposure.

General Handling Protocol
  • Preparation :

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[3]

    • Have an emergency eyewash and shower station readily accessible.[7]

    • Assemble all necessary PPE before handling the chemical.

  • Handling :

    • Avoid the formation of dust and aerosols.[3]

    • Avoid contact with skin and eyes.[3]

    • Use non-sparking tools to prevent electrostatic discharge.[10]

    • Wash hands thoroughly after handling the substance.[3]

Storage Protocol
  • Container :

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][10]

  • Location :

    • Store in an inert atmosphere at room temperature.

    • Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency Procedures

In the event of an emergency, follow these procedures promptly.

First-Aid Measures
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][10]

  • Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[6]

  • Inhalation : Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][10]

  • Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[7][10]

Spill Response Protocol
  • Personal Precautions :

    • Use appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

    • Ensure adequate ventilation.[3]

    • Evacuate personnel to safe areas.[3]

  • Containment and Cleaning :

    • Prevent further leakage or spillage if it is safe to do so.[3]

    • Do not let the product enter drains.[3]

    • For solid spills, sweep up and shovel the material. For liquid spills, cover with an inert absorbent material.[3][6]

    • Collect the spilled material into a suitable, closed container for disposal.[3][6]

  • Disposal :

    • Dispose of the contaminated waste in accordance with applicable federal, state, and local regulations.[3] The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration.[3]

Visualizations

Laboratory Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh/Measure Chemical C->D Proceed to handling E Perform Experiment D->E F Close Container Tightly E->F G Clean Work Area F->G Proceed to cleanup H Dispose of Waste Properly G->H I Remove and Store PPE H->I J Wash Hands Thoroughly I->J

Caption: A standard workflow for the safe handling of this compound in a laboratory setting.

Emergency Spill Response for this compound

G cluster_initial Initial Response cluster_action Spill Containment & Cleanup cluster_final Final Steps A Alert Personnel & Evacuate Area B Assess Spill & Identify Hazards A->B C Don Appropriate PPE B->C If safe to proceed D Contain Spill with Inert Material C->D E Collect Spilled Material D->E F Place Waste in Labeled Container E->F G Decontaminate Spill Area F->G H Dispose of Waste Properly G->H

Caption: A logical workflow for responding to a this compound spill in the lab.

References

Methodological & Application

Application Notes and Protocols for Sodium Allylsulfonate Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS) is an anionic monomer characterized by a reactive double bond and a strongly hydrophilic sulfonate group. This unique molecular structure imparts both reactivity and water solubility, making it a valuable comonomer in the synthesis of a wide range of functional polymers. Its incorporation into polymer chains can significantly enhance properties such as hydrophilicity, thermal stability, and salt resistance. These characteristics have led to its widespread use in various industrial applications, including water treatment, textile dyeing, and as a component in synthetic resins and rubbers.[1] In the context of drug development, polymers containing SAS can be utilized as excipients, drug delivery vehicles, and hydrogels.

This document provides detailed application notes and protocols concerning the polymerization kinetics and mechanisms of this compound. A thorough understanding of these aspects is crucial for designing polymers with tailored properties for specific applications.

Polymerization Mechanisms and Kinetics

This compound can be polymerized via free-radical polymerization. Due to the presence of the allyl group, it can also act as a chain transfer agent, which can influence the rate of polymerization and the molecular weight of the resulting polymer.[2]

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing this compound, often in copolymerization with other vinyl monomers like acrylic acid, acrylamide, and hydroxyethyl (B10761427) methacrylate (B99206).[3] The process involves three main stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the decomposition of an initiator, typically a peroxide or an azo compound, to generate free radicals. These radicals then react with a monomer molecule to form an active monomer radical.

  • Propagation: The monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain.

  • Termination: The growth of the polymer chain is terminated by the combination or disproportionation of two growing polymer radicals.

The kinetics of free-radical polymerization are influenced by several factors, including monomer concentration, initiator concentration, and temperature. The overall rate of polymerization is typically proportional to the square root of the initiator concentration and the first power of the monomer concentration.

Experimental Protocols

Protocol 1: Free-Radical Copolymerization of this compound (SAS) with Acrylic Acid (AA) and Hydroxyethyl Methacrylate (HEMA)

This protocol describes the synthesis of a phosphorus-free copolymer, HEMA-AA-SAS, for potential use as a scale and corrosion inhibitor.[3]

Materials:

  • Hydroxyethyl methacrylate (HEMA)

  • Acrylic acid (AA)

  • This compound (SAS)

  • Ammonium (B1175870) persulfate (initiator)

  • Tert-butanol (solvent)

  • Three-necked flask equipped with a magnetic stirrer and a constant pressure funnel

Procedure:

  • To a three-necked flask, add the desired molar ratios of HEMA, AA, and SAS, along with tert-butanol. For example, a total monomer mass of 6 g can be configured with molar ratios of HEMA:AA:SAS of 1:6:1, 1:8:1, or 1:10:1.[3]

  • Turn on the magnetic stirrer and set the temperature to 80°C.[3]

  • Prepare a solution of ammonium persulfate in a constant pressure funnel.

  • Once the reaction mixture reaches 80°C, add the ammonium persulfate solution dropwise from the constant pressure funnel.[3]

  • Maintain the temperature for a specific period after the addition of the initiator to ensure the reaction goes to completion.[3]

  • The resulting copolymer solution can then be characterized.

Characterization:

The structure of the synthesized HEMA-AA-SAS copolymer can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy to identify the presence of functional groups like carboxyl, sulfonic, hydroxyl, and ester groups.[3]

Data Presentation

The following table summarizes the typical reactants and conditions for the free-radical polymerization of this compound with other monomers.

Monomers Initiator Solvent Temperature (°C) Reference
HEMA, AA, SASAmmonium persulfateTert-butanol80[3]
Acrylamide, Butyl Acrylate, Allyl Glycidyl Ether, SASNot SpecifiedNot SpecifiedNot Specified[4]

Visualizations

Polymerization Workflow

The following diagram illustrates the general workflow for the free-radical polymerization of this compound.

G cluster_setup Reaction Setup cluster_reaction Polymerization cluster_analysis Characterization reactants Monomers (SAS, Co-monomers) mixing Mixing and Heating (80°C) reactants->mixing solvent Solvent (e.g., Tert-butanol) solvent->mixing initiator_prep Initiator Solution (e.g., Ammonium Persulfate) initiation Initiator Addition initiator_prep->initiation mixing->initiation polymerization Polymerization Reaction initiation->polymerization characterization Structural Analysis (e.g., FTIR) polymerization->characterization

Caption: General workflow for the free-radical polymerization of this compound.

Proposed Free-Radical Polymerization Mechanism

This diagram outlines the key steps in the free-radical polymerization of a monomer (M), which is applicable to this compound.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM + M M Monomer (M) RM1 RM• RM->RM1 RM2 RM₂• RM1->RM2 + M M1 M RMn1 R(M)n+1• RM2->RMn1 + nM Mn nM RMn R(M)n• Pnm Dead Polymer (Pₙ+ₘ) RMn->Pnm + R(M)m• (Combination) Pn Dead Polymer (Pₙ) RMn->Pn + R(M)m• (Disproportionation) RMm R(M)m• Pm Dead Polymer (Pₘ)

Caption: Key steps in free-radical polymerization.

The polymerization of this compound, particularly through free-radical copolymerization, offers a versatile platform for the development of functional polymers with applications across various scientific and industrial fields, including drug development. The provided protocols and data serve as a foundational guide for researchers to explore and optimize the synthesis of SAS-containing polymers for their specific needs. Further investigation into controlled polymerization techniques could offer even greater precision in tailoring the architecture and properties of these polymers.

References

Application Notes and Protocols for Emulsion Polymerization Using Sodium Allylsulfonate as a Reactive Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Emulsion polymerization is a versatile technique widely employed in the synthesis of polymer latexes with a broad range of applications, including in coatings, adhesives, and biomedical and pharmaceutical fields. The choice of surfactant is critical as it influences the polymerization kinetics, particle stability, and the final properties of the polymer. Conventional surfactants, while effective, can desorb from the particle surface, leading to issues such as reduced water resistance and potential environmental concerns.

Reactive surfactants, also known as surfmers, are a class of surface-active monomers that participate in the polymerization reaction, covalently bonding to the polymer particles. This permanent anchoring of the surfactant moiety to the latex particle surface enhances colloidal stability, improves film formation, and minimizes surfactant migration in the final product.

Sodium allylsulfonate (SAS) is a functional monomer containing both a polymerizable allyl group and a hydrophilic sulfonate group.[1] This dual functionality allows it to act as a reactive surfactant in emulsion polymerization. The sulfonate groups provide electrostatic stabilization to the growing polymer particles, while the allyl group can copolymerize with other monomers, incorporating the surfactant into the polymer backbone. This application note provides detailed protocols for the emulsion polymerization of styrene (B11656), methyl methacrylate (B99206), and butyl acrylate (B77674) using this compound as a reactive surfactant.

Materials and Equipment

Materials:

  • Monomers: Styrene (St), Methyl Methacrylate (MMA), Butyl Acrylate (BA) (inhibitor removed)

  • Reactive Surfactant: this compound (SAS)

  • Initiator: Potassium persulfate (KPS) or Ammonium (B1175870) Persulfate (APS)

  • Buffer: Sodium bicarbonate (NaHCO₃)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer with a variable speed motor

  • Dropping funnels

  • Heating mantle or oil bath with temperature controller

  • Thermometer or thermocouple

  • Nitrogen inlet and outlet

  • Sampling device (e.g., syringe)

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Analytical instruments for characterization: Dynamic Light Scattering (DLS) for particle size analysis, Gas Chromatography (GC) for monomer conversion, Gel Permeation Chromatography (GPC) for molecular weight determination.

Experimental Protocols

Note: The following protocols are model procedures adapted from established emulsion polymerization techniques and literature on similar reactive surfactants.[2][3] Optimal conditions may vary depending on the specific grade of reagents and equipment used.

Protocol 1: Emulsion Polymerization of Styrene using this compound

This protocol describes the synthesis of polystyrene latex using a semi-batch process with this compound as the sole stabilizer.

Procedure:

  • Reactor Setup: Assemble a 500 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a nitrogen inlet, and a thermometer. Place the flask in a heating mantle.

  • Initial Charge: To the flask, add 200 mL of deionized water, 1.0 g of this compound (SAS), and 0.2 g of sodium bicarbonate.

  • Deoxygenation: Purge the reactor with nitrogen for 30 minutes while stirring at 200 rpm to remove dissolved oxygen.

  • Heating: Heat the reactor contents to 70°C.

  • Initiator Addition: Once the temperature is stable, add 0.5 g of potassium persulfate (KPS) dissolved in 10 mL of deionized water to the reactor.

  • Monomer Feed: Immediately after initiator addition, begin the continuous addition of 50 g of styrene from a dropping funnel over a period of 4 hours.

  • Polymerization: Maintain the reaction temperature at 70°C under a nitrogen atmosphere with constant stirring (300 rpm) for the duration of the monomer feed and for an additional 2 hours after the feed is complete to ensure high monomer conversion.

  • Cooling and Characterization: Cool the reactor to room temperature. Collect a sample of the resulting polystyrene latex for characterization of particle size, monomer conversion, and molecular weight.

Protocol 2: Emulsion Polymerization of Methyl Methacrylate using this compound

This protocol details the preparation of poly(methyl methacrylate) nanoparticles via a batch emulsion polymerization process.

Procedure:

  • Reactor Assembly: Set up the reaction vessel as described in Protocol 1.

  • Aqueous Phase Preparation: In the reactor, dissolve 2.0 g of this compound (SAS) in 250 mL of deionized water.

  • Nitrogen Purge: Bubble nitrogen through the aqueous solution for 30 minutes with gentle stirring (150 rpm).

  • Temperature Equilibration: Heat the reactor to 80°C.

  • Monomer and Initiator Addition: In a separate beaker, prepare a pre-emulsion by mixing 40 g of methyl methacrylate (MMA) and 0.4 g of ammonium persulfate (APS) in 50 mL of deionized water containing 0.5 g of SAS. Sonicate the pre-emulsion for 15 minutes.

  • Reaction Initiation: Add the pre-emulsion to the hot reactor in one shot.

  • Polymerization: Continue the polymerization at 80°C under a nitrogen blanket with stirring at 250 rpm for 6 hours.

  • Work-up: Cool the latex to room temperature and filter through glass wool to remove any coagulum. Characterize the final product.

Protocol 3: Emulsion Copolymerization of Styrene and Butyl Acrylate using this compound

This protocol describes the synthesis of a styrene-butyl acrylate copolymer latex, a common binder in coatings and adhesives.

Procedure:

  • Equipment Setup: Assemble the polymerization reactor as previously described.

  • Initial Reactor Charge: Charge the reactor with 180 mL of deionized water and 1.5 g of this compound (SAS).

  • Inert Atmosphere: Purge the system with nitrogen for 30 minutes while stirring.

  • Heating: Raise the temperature of the reactor contents to 75°C.

  • Pre-emulsion Preparation: In a separate vessel, prepare a monomer pre-emulsion by mixing 30 g of styrene, 20 g of butyl acrylate, 1.0 g of SAS, and 50 mL of deionized water.

  • Initiator Solution: Dissolve 0.5 g of potassium persulfate (KPS) in 20 mL of deionized water.

  • Polymerization Initiation: Add 10% of the monomer pre-emulsion and 20% of the initiator solution to the reactor. Allow the reaction to proceed for 20 minutes to form seed particles.

  • Continuous Feed: Co-feed the remaining monomer pre-emulsion and initiator solution into the reactor over 3 hours.

  • Reaction Completion: After the feeds are complete, maintain the reaction at 75°C for an additional 1.5 hours.

  • Final Steps: Cool the reactor, filter the latex, and perform the necessary characterizations.

Data Presentation

The following tables summarize the expected quantitative data from the emulsion polymerization experiments described in the protocols. These values are based on typical results reported in the literature for similar reactive surfactant and soap-free emulsion polymerization systems.

Table 1: Expected Polymerization Characteristics

ProtocolMonomer(s)SAS Concentration (wt% based on monomer)Initiator Concentration (wt% based on monomer)Expected Particle Size (nm)Expected Monomer Conversion (%)
1Styrene2.01.080 - 150> 95
2Methyl Methacrylate6.251.050 - 100> 98
3Styrene/Butyl Acrylate5.01.0100 - 200> 97

Table 2: Expected Polymer Properties

ProtocolPolymerExpected Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)
1Polystyrene200,000 - 500,0001.5 - 3.0
2Poly(methyl methacrylate)300,000 - 800,0001.8 - 3.5
3Poly(styrene-co-butyl acrylate)150,000 - 400,0002.0 - 4.0

Mandatory Visualization

The following diagrams illustrate the key processes and relationships in emulsion polymerization using this compound.

Emulsion_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_product Product A Monomer (e.g., Styrene) F Initiator Addition & Monomer Feed A->F B Deionized Water E Reactor Setup (N2 Purge, Heating) B->E C This compound (SAS) C->E D Initiator (e.g., KPS) D->F E->F G Polymer Particle Growth F->G H Polymer Latex G->H I Characterization (Particle Size, Conversion) H->I

Caption: General workflow of emulsion polymerization using a reactive surfactant.

SAS_Stabilization Aqueous Phase cluster_particle Polymer Particle cluster_interface P Polymer Core S1 SAS P->S1 Covalent Bond S2 SAS P->S2 Covalent Bond S3 SAS P->S3 Covalent Bond S4 SAS P->S4 Covalent Bond

Caption: Covalent attachment of SAS to the polymer particle surface.

Characterization_Flowchart Start Synthesized Polymer Latex PS Particle Size Analysis (DLS) Start->PS MC Monomer Conversion (Gravimetry/GC) Start->MC MW Molecular Weight (GPC) Start->MW Morphology Particle Morphology (SEM/TEM) PS->Morphology Stability Colloidal Stability (Zeta Potential) PS->Stability End Complete Characterization MC->End MW->End Morphology->End Stability->End

Caption: Flowchart for the characterization of polymer latex.

References

Application Notes and Protocols for the Synthesis of Functional Polymers Using Sodium Allylsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of functional polymers incorporating sodium allylsulfonate (SAS). The protocols outlined below are intended to serve as a guide for the development of novel polymer-based systems for drug delivery and other biomedical applications.

Introduction

This compound is a versatile monomer that can be readily copolymerized with a range of other monomers to create functional polymers with tailored properties. The presence of the sulfonate group imparts hydrophilicity and anionic character to the resulting polymer, which can be advantageous for various biomedical applications, including enhancing drug solubility, modulating release kinetics, and facilitating interactions with biological systems. The allyl group provides a reactive site for polymerization, allowing for the incorporation of SAS into various polymer backbones.

Key Experiments and Methodologies

Synthesis of a Thermoresponsive Poly(N-isopropylacrylamide-co-sodium allylsulfonate) Hydrogel

This protocol describes the synthesis of a thermoresponsive hydrogel that exhibits a lower critical solution temperature (LCST), making it a candidate for temperature-triggered drug delivery.

Experimental Protocol:

  • Monomer Solution Preparation: In a round-bottom flask, dissolve N-isopropylacrylamide (NIPAM) and this compound (SAS) in deionized water. A typical molar ratio of NIPAM to SAS for thermoresponsive hydrogels is in the range of 95:5 to 99:1.

  • Crosslinker and Initiator Addition: To the monomer solution, add a crosslinking agent such as N,N'-methylenebis(acrylamide) (MBA) and a thermal initiator like ammonium (B1175870) persulfate (APS).

  • Polymerization: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen. Then, immerse the flask in a preheated oil bath at 70°C with constant stirring to initiate the free radical polymerization. The reaction is typically allowed to proceed for 4-6 hours.

  • Purification: After polymerization, the resulting hydrogel is purified by dialysis against deionized water for several days to remove unreacted monomers, initiator, and other small molecules. The water should be changed frequently.

  • Lyophilization: The purified hydrogel is then frozen and lyophilized to obtain a dry, porous scaffold.

Logical Workflow for Hydrogel Synthesis:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Drying Monomers Dissolve NIPAM and SAS in Deionized Water Additives Add MBA (Crosslinker) and APS (Initiator) Monomers->Additives Purge Purge with Nitrogen Additives->Purge Polymerize Polymerize at 70°C Purge->Polymerize Purify Dialysis against Deionized Water Polymerize->Purify Dry Lyophilization Purify->Dry

Synthesis workflow for a thermoresponsive hydrogel.

Characterization Data (Representative):

ParameterMethodTypical Value
Monomer Ratio (NIPAM:SAS) ¹H NMR97:3
Lower Critical Solution Temperature (LCST) UV-Vis Spectroscopy~35 °C
Swelling Ratio Gravimetric Analysis15-25 g water/g dry gel
Molecular Weight between Crosslinks Rheology10-50 kDa
Synthesis of a Biocompatible Poly(N-vinylpyrrolidone-co-sodium allylsulfonate) Copolymer

This protocol details the synthesis of a water-soluble copolymer with potential applications in drug formulation and as a coating for biomedical devices.

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, dissolve N-vinylpyrrolidone (VP) and this compound (SAS) in a suitable solvent such as deionized water or ethanol.

  • Initiator Addition: Add a free-radical initiator, for example, 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (V-50).

  • Polymerization: Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes. Heat the reaction mixture to 60-70°C under a nitrogen atmosphere and maintain the temperature for 6-8 hours with continuous stirring.

  • Purification: After cooling to room temperature, the polymer is purified by precipitation in a non-solvent like acetone (B3395972) or by dialysis against deionized water.

  • Drying: The purified polymer is dried in a vacuum oven at 40-50°C until a constant weight is achieved.

Proposed Mechanism for Cellular Uptake and Drug Release:

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell PolymerDrug Polymer-Drug Conjugate (SAS Copolymer) Receptor Cell Surface Receptor PolymerDrug->Receptor Binding Endosome Endosome (Low pH) Receptor->Endosome Endocytosis DrugRelease Drug Release Endosome->DrugRelease pH-Triggered Release Nucleus Nucleus DrugRelease->Nucleus Drug Action on DNA

Proposed mechanism for targeted drug delivery.

Characterization Data (Representative):

ParameterMethodTypical Result
Monomer Ratio (VP:SAS) ¹H NMR85:15
Weight Average Molecular Weight (Mw) GPC50,000 - 100,000 g/mol
Polydispersity Index (PDI) GPC1.5 - 2.5
Glass Transition Temperature (Tg) DSC120 - 150 °C

Applications in Drug Development

Thermoresponsive Hydrogels for Controlled Release

The poly(NIPAM-co-SAS) hydrogel can be loaded with therapeutic agents. Below the LCST, the hydrogel is swollen, and the drug can be loaded. When the temperature is raised above the LCST (e.g., upon injection into the body), the hydrogel collapses and releases the entrapped drug in a sustained manner. The anionic sulfonate groups can interact with cationic drugs, further modulating the release profile.

Quantitative Data for Drug Release (Hypothetical Example with Doxorubicin):

ParameterConditionResult
Drug Loading Efficiency Incubation at 25°C~75%
Cumulative Release at 24h (37°C) pH 7.4~60%
Cumulative Release at 24h (25°C) pH 7.4~15%
Biocompatible Copolymers for Drug Formulation and Targeting

The poly(VP-co-SAS) copolymer, due to the biocompatibility of PVP, can be used to improve the solubility and stability of hydrophobic drugs. The sulfonate groups can also serve as a point of attachment for targeting ligands, enabling the development of targeted drug delivery systems.

Cytotoxicity Data (Hypothetical Example on HeLa Cell Line):

Polymer Concentration (µg/mL)Cell Viability (%)
10>95%
50>90%
100>85%
200>80%

Note: The quantitative data presented in these tables are representative values based on similar polymer systems found in the literature and should be experimentally verified for any newly synthesized polymer.

Conclusion

This compound is a valuable monomer for the synthesis of a wide array of functional polymers with significant potential in drug development. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of SAS-based polymers for controlled drug release, drug formulation, and targeted therapies. Further optimization and characterization are necessary to tailor these polymers for specific therapeutic applications.

Application Notes and Protocols: Sodium Allylsulfonate in Nickel Electroplating Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS), with the chemical formula C₃H₅NaO₃S, is a key organic additive in modern nickel electroplating baths. Its primary function is to modify the properties of the nickel deposit, enhancing its brightness, ductility, and internal stress characteristics. These application notes provide a detailed overview of the role of SAS, its effects on deposit properties, and protocols for its evaluation in a laboratory setting.

Role of this compound in Nickel Electroplating

This compound is primarily classified as a primary brightener or carrier in nickel plating solutions. Its main functions include:

  • Grain Refinement: SAS promotes the formation of fine-grained nickel deposits, which is a key factor in achieving a bright and lustrous appearance.

  • Ductility Enhancement: One of the most significant benefits of SAS is its ability to increase the ductility of the nickel coating, making it less prone to cracking and peeling, especially when subjected to stress or temperature changes.[1]

  • Stress Reduction: Electrochemically deposited nickel is often characterized by high internal tensile stresses.[2] SAS helps to reduce these internal stresses, which is crucial for preventing delamination of the coating from the substrate.[2]

  • Leveling Agent: It acts as a leveling agent, helping to smooth out microscopic imperfections on the substrate surface, resulting in a more uniform and aesthetically pleasing deposit.[1]

  • Whitening and Softening Agent: In some formulations, particularly in multilayer nickel systems, SAS serves as a softening and whitening agent.[3]

Quantitative Data on the Effects of this compound

The concentration of this compound in the nickel electroplating bath has a significant impact on the final properties of the deposit. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on the Internal Stress of Electrodeposited Nickel

This compound Concentration (mmol/L)Current Density (A/dm²)Resulting Internal StressReference
15 - 302 - 7Low-stress nickel deposits[2]

Note: The study suggests that this concentration range is promising for obtaining low-stress nickel deposits.

Table 2: Effect of this compound on the Grain Size of Electrodeposited Nickel

This compound Concentration (g/L)ObservationReference
0.0Preferred-orientation structure[4]
0.4Reduction in grain size[4]
0.8Further reduction in grain size, similar to the surface[4]
1.6Continued trend of grain size reduction[4]

Note: The study indicates a trend of decreasing grain size with increasing this compound concentration in a nickel sulfamate (B1201201) bath.

Table 3: Optimized Additive Concentrations for Ni-Co-P Alloy Coatings

AdditiveOptimal Concentration (g/L)Resulting Hardness (HV₀.₅)Resulting Glossiness (GU)Reference
Sodium Dodecyl Sulfate0.10475.4463.4[5][6]
Thiourea0.15475.4463.4[5][6]
This compound 0.22 475.4 463.4 [5][6]

Note: This study demonstrates the synergistic effect of this compound with other additives to achieve desired coating properties.

Experimental Protocols

Protocol for Hull Cell Testing of a Nickel Plating Bath with this compound

The Hull cell test is a crucial method for evaluating the performance of plating bath additives over a wide range of current densities on a single test panel.[7][8][9]

Objective: To visually assess the effect of varying concentrations of this compound on the brightness, leveling, and presence of defects in a nickel deposit.

Materials:

  • 267 mL Hull cell

  • Polished brass or steel Hull cell panels

  • DC power supply (rectifier)

  • Anode (typically a pure nickel anode)

  • Heater and thermostat (for maintaining bath temperature)

  • Agitation source (e.g., air bubbler or magnetic stirrer)

  • Standard Watts nickel plating bath solution

  • This compound solution (e.g., 10 g/L stock solution)

  • Cleaning and activation solutions (e.g., alkaline cleaner, acid dip)

Procedure:

  • Bath Preparation: Prepare a standard Watts nickel plating bath. A typical composition is:

    • Nickel Sulfate (NiSO₄·6H₂O): 240-300 g/L

    • Nickel Chloride (NiCl₂·6H₂O): 45-60 g/L

    • Boric Acid (H₃BO₃): 30-45 g/L

    • pH: 4.0-4.5

    • Temperature: 50-60°C

  • Panel Preparation: Thoroughly clean and activate the Hull cell panel according to standard procedures to ensure good adhesion of the nickel deposit.

  • Baseline Test:

    • Fill the Hull cell with 267 mL of the prepared Watts bath.

    • Heat the solution to the desired operating temperature and apply agitation.

    • Place the clean anode and cathode panels in the cell.

    • Apply a current of 2A for 5 minutes.

    • Remove the panel, rinse, and dry. This is the baseline panel without SAS.

  • Incremental Additions of SAS:

    • Add a calculated amount of the this compound stock solution to the Hull cell to achieve the desired initial concentration (e.g., 0.1 g/L).

    • Run a new test using a fresh, clean panel under the same conditions as the baseline.

    • Continue to add incremental amounts of the SAS stock solution (e.g., to achieve 0.5 g/L, 1.0 g/L, 2.0 g/L, etc.), running a new test panel for each concentration.

  • Evaluation:

    • Visually inspect each panel and compare it to the baseline.

    • Observe the bright plating range, the degree of leveling (disappearance of polishing lines), and the presence of any defects such as pitting, burning at high current densities, or dullness at low current densities.

    • Record the observations for each concentration of SAS.

Protocol for Measuring Internal Stress in Nickel Deposits

The bent strip method is a common technique for determining the internal stress of electrodeposited coatings.[10][11][12]

Objective: To quantify the internal stress (tensile or compressive) of a nickel deposit as a function of this compound concentration.

Materials:

  • Bent strip stress measurement apparatus

  • Thin, flexible metal strips (e.g., steel or copper)

  • Plating tank with temperature control and agitation

  • DC power supply

  • Watts nickel plating bath with and without this compound

  • Micrometer or other calibrated measuring device

Procedure:

  • Strip Preparation:

    • Measure the initial straightness of the test strip.

    • Mask one side of the strip to ensure deposition occurs on only one face.

  • Plating:

    • Prepare a Watts nickel bath with a specific concentration of this compound.

    • Immerse the prepared strip in the plating bath and apply a constant current density for a predetermined time to achieve a desired deposit thickness.

  • Measurement:

    • After plating, rinse and dry the strip.

    • Measure the curvature of the strip caused by the stress in the nickel deposit.

    • The direction of the curve indicates the type of stress: concave towards the plated side indicates tensile stress, while convex indicates compressive stress.

    • Use the appropriate formula, which takes into account the substrate and deposit properties and the degree of curvature, to calculate the internal stress in megapascals (MPa).

  • Data Analysis:

    • Repeat the experiment with different concentrations of this compound to determine its effect on internal stress.

    • Plot internal stress as a function of SAS concentration.

Mechanism of Action and Visualization

The primary mechanism by which this compound influences the properties of nickel deposits is through its adsorption onto the cathode surface during electrodeposition.[13] The adsorbed SAS molecules interfere with the normal crystal growth of the nickel, leading to the observed effects.

  • Grain Refinement: By blocking active sites on the growing nickel surface, SAS promotes the formation of new crystal nuclei, resulting in a finer grain structure.

  • Incorporation: The sulfonate group in the SAS molecule can lead to the incorporation of sulfur into the nickel deposit. This incorporation is a key factor in the reduction of internal stress.[2]

Below are diagrams illustrating the proposed mechanism and an experimental workflow.

G cluster_solution Nickel Plating Bath cluster_cathode Cathode Surface Ni_ions Ni²⁺ Ions Cathode Substrate Ni_ions->Cathode Electrodeposition SAS This compound SAS->Cathode Adsorption Ni_deposit Nickel Deposit SAS->Ni_deposit Sulfur Incorporation (Stress Reduction) Adsorbed_SAS Adsorbed SAS Molecules Adsorbed_SAS->Ni_deposit Inhibition of Crystal Growth & Grain Refinement

Caption: Proposed mechanism of this compound in nickel electroplating.

G start Start prep_bath Prepare Watts Nickel Bath start->prep_bath prep_panels Prepare Test Panels prep_bath->prep_panels hull_cell Perform Hull Cell Test (Varying SAS Concentration) prep_panels->hull_cell stress_test Measure Internal Stress (Bent Strip Method) prep_panels->stress_test ductility_test Measure Ductility (Bend Test) prep_panels->ductility_test analyze Analyze Results hull_cell->analyze stress_test->analyze ductility_test->analyze end End analyze->end

Caption: Experimental workflow for evaluating this compound.

References

Sodium allylsulfonate as a brightening agent in metal plating.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium allylsulfonate (SAS) as a brightening agent in metal electroplating processes. This document includes detailed protocols for evaluating its efficacy and summarizes key quantitative data.

Introduction to this compound in Metal Plating

This compound (CAS No. 2495-39-8) is a water-soluble organic compound widely utilized as an auxiliary or secondary brightening agent in electroplating baths.[1][2] Its primary functions are to improve the brightness, ductility, and leveling of the deposited metal layer.[3] SAS is a key component in formulations for nickel, zinc-nickel, and other alloy plating processes.[3][4] The allyl group in the molecule is believed to influence the crystal growth of the depositing metal, leading to a finer, more uniform, and brighter finish.

Application in Nickel Plating

In nickel electroplating, this compound is a crucial additive that enhances the quality of the plated finish.[3] It functions as a leveling agent, smoothing out microscopic imperfections on the substrate surface to produce a more uniform and aesthetically pleasing deposit.[3] Furthermore, SAS improves the throwing power of the plating bath, ensuring an even coating distribution, even on complex geometries.[3] One of the most significant benefits of using this compound in nickel plating is the enhanced ductility of the deposit, which makes the coating less prone to cracking or peeling under stress.[3]

Typical Operating Concentrations

The optimal concentration of this compound in a nickel plating bath is critical for achieving the desired effects.[3] While the exact amount can vary depending on the specific bath composition and operating conditions, a general dosage is typically in the range of 0.1 to 0.2 g/L.

Quantitative Data from a Ni-Co-P Alloy Coating Study

The following table summarizes the results from a study on the effects of additives, including this compound, on the performance of Ni-Co-P alloy coatings.

Sodium Dodecyl Sulfate (g/L)Thiourea (g/L)This compound (g/L)Resulting Hardness (HV0.5)Resulting Glossiness (GU)
0.100.150.22475.4463.4

Data extracted from a Box-Behnken experimental design study.[5]

Application in Zinc-Nickel Alloy Plating

This compound is also used as a component of the brightening agent system in zinc-nickel alloy electroplating. A patent for a zinc-nickel alloy electroplating solution includes this compound in the brightening agent formulation along with saccharin, vanillin, and 2-butyne-1,4-diol.[6]

Typical Zinc-Nickel Alloy Plating Bath Composition

The following table outlines a typical composition for a zinc-nickel alloy electroplating bath.

ComponentConcentration
Zinc Oxide20-50 g/L
Nickel Sulfate10-20 g/L
Sodium Hydroxide160 g/L
Complexing Agent10-30 g/L
Additive0.5-5 g/L
Brightening Agent (containing this compound)1-5 g/L

Based on a formulation disclosed in a patent.[6]

Experimental Protocols

The Hull cell test is a widely used method in the electroplating industry to qualitatively and semi-quantitatively assess the performance of a plating bath and the effect of its additives.[7][8] This protocol describes the use of a Hull cell to determine the optimal concentration of this compound.

Materials and Equipment
  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Anode (e.g., nickel for a nickel plating bath)

  • Cathode panels (e.g., polished brass or steel)

  • Heater and thermostat

  • Agitation system (e.g., air agitation or magnetic stirrer)

  • Plating bath solution

  • This compound solution (e.g., 10 g/L stock solution)

  • Standard laboratory glassware and safety equipment

Experimental Procedure
  • Bath Preparation: Prepare the plating bath according to the desired formulation, excluding the this compound.

  • Hull Cell Setup:

    • Clean the anode and cathode panels thoroughly.

    • Place the anode in the designated slot in the Hull cell.

    • Fill the Hull cell with 267 mL of the plating bath solution.

    • Heat the solution to the desired operating temperature and maintain it.

    • Insert the clean cathode panel into the angled slot.

  • Baseline Test:

    • Connect the anode and cathode to the rectifier.

    • Apply a specific current (e.g., 2 A) for a set duration (e.g., 5 minutes).

    • After plating, remove the cathode panel, rinse it with deionized water, and dry it.

    • Observe the appearance of the deposit across the panel, which corresponds to a range of current densities. Note the brightness, leveling, and any defects.

  • Additive Evaluation:

    • Add a small, precise volume of the this compound stock solution to the Hull cell (e.g., 0.5 mL to achieve a concentration of approximately 0.187 g/L).

    • Stir the solution to ensure complete mixing.

    • Plate a new cathode panel under the same conditions as the baseline test.

    • Observe and record the changes in the deposit's appearance.

  • Optimization:

    • Repeat step 4 with incremental additions of the this compound stock solution.

    • Compare the series of plated panels to determine the concentration of this compound that produces the most desirable bright and level deposit over the widest current density range.

Visualizations

G cluster_solution Plating Bath cluster_cathode Cathode Surface Ni_ions Metal Ions (Ni2+) Cathode Substrate Ni_ions->Cathode Reduction & Deposition SAS This compound (Brightener) SAS->Cathode Adsorption at high current density sites Plated_Layer Bright & Level Metal Deposit SAS->Plated_Layer Inhibition of lateral growth, promotion of new grain formation Cathode->Plated_Layer Crystal Growth

Caption: Proposed mechanism of this compound in electroplating.

G A Prepare Plating Bath (without SAS) B Perform Baseline Hull Cell Test A->B C Add Incremental Amount of SAS Solution B->C D Perform Hull Cell Test with SAS C->D E Analyze Plated Panel (Brightness, Leveling) D->E F Compare with Baseline and Previous Panels E->F F->C If not optimal G Determine Optimal SAS Concentration F->G If optimal G Concentration Increasing SAS Concentration Brightness Brightness Concentration->Brightness Increases to a plateau Ductility Ductility Concentration->Ductility Improves Leveling Leveling Concentration->Leveling Improves Brittleness Brittleness Concentration->Brittleness May increase if concentration is excessive

References

Application Notes and Protocols: Sodium Allylsulfonate-Based Copolymers as Scale and Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of sodium allylsulfonate (SAS) as a comonomer in the formulation of advanced scale and corrosion inhibitors for industrial water systems. The information presented is intended to guide researchers and professionals in the development and evaluation of new water treatment solutions.

This compound is a versatile monomer that, when copolymerized with other monomers such as acrylic acid (AA) and maleic anhydride (B1165640) (MA), creates polymers with exceptional efficacy in preventing the formation of common industrial scales like calcium carbonate, calcium sulfate, and calcium phosphate.[1][2] These copolymers also exhibit significant corrosion inhibition properties, protecting metal surfaces from degradation.[3]

Mechanism of Action

The effectiveness of SAS-based copolymers stems from the synergistic action of the sulfonate and carboxylate functional groups within the polymer chain.

  • Scale Inhibition: The negatively charged sulfonate and carboxylate groups chelate cations like Ca²⁺, sequestering them and preventing their precipitation as scale.[3] The polymer chains also adsorb onto the surface of newly formed microcrystals, distorting their growth and preventing their agglomeration and deposition on surfaces. This dual-action mechanism of threshold inhibition and crystal distortion is highly effective even at low concentrations.

  • Corrosion Inhibition: The copolymer molecules form a protective film on the metal surface.[3] This film acts as a barrier, isolating the metal from the corrosive elements in the water and reducing the rate of electrochemical corrosion reactions. The sulfonate groups contribute to the formation of a more compact and stable protective layer.

Below is a diagram illustrating the general mechanism of action.

Inhibition_Mechanism cluster_0 Water System cluster_1 Inhibitor Action Scale_Ions Scale-forming Ions (e.g., Ca²⁺, CO₃²⁻) Scale_Formation Scale Crystal Growth & Deposition Scale_Ions->Scale_Formation Precipitation Metal_Surface Metal Surface Corrosion Corrosion Products (e.g., Rust) Metal_Surface->Corrosion Oxidation Copolymer SAS-based Copolymer Copolymer->Scale_Ions Chelation & Sequestration Copolymer->Metal_Surface Protective Film Formation Copolymer->Scale_Formation Crystal Distortion & Dispersion

Mechanism of SAS-Copolymer Inhibition

Performance Data

The following tables summarize the performance of various this compound-based copolymers as scale and corrosion inhibitors.

Table 1: Scale Inhibition Efficiency of SAS Copolymers

CopolymerScale TypeInhibitor Conc. (mg/L)Inhibition Efficiency (%)Reference
MA/SASCalcium Phosphate-100.00[1]
MA/SASCalcium Sulfate-94.38[1]
MA/SASCalcium Carbonate-59.03[1]
MA/SASCalcium Carbonate20100[4]
HEMA-AA-SASCalcium Carbonate6~99[3]
AA/SASCalcium Carbonate5085.05[5]
AA/SASCalcium Sulfate5098.85[5]
AA-PNaSSCalcium Carbonate40-10080-100[6]

Table 2: Corrosion Inhibition Efficiency of SAS Copolymers

CopolymerMetalCorrosive MediumInhibitor Conc. (mg/L)Inhibition Efficiency (%)Reference
HEMA-AA-SASCarbon SteelSimulated Cooling Water7.588.12[3]

Experimental Protocols

Detailed protocols for evaluating the performance of this compound-based copolymers are provided below.

Protocol 1: Static Scale Inhibition Test

This protocol is based on standard methods like NACE TM0197 and is used to determine the efficiency of an inhibitor in preventing the precipitation of scale-forming salts.[7][8]

Static_Scale_Inhibition_Test_Workflow Start Start Prepare_Solutions 1. Prepare Cation (e.g., CaCl₂) and Anion (e.g., NaHCO₃) Stock Solutions Start->Prepare_Solutions Add_Inhibitor 2. Add varying concentrations of SAS-copolymer to Anion Solution Prepare_Solutions->Add_Inhibitor Mix_Solutions 3. Mix Cation and Anion solutions in test bottles (including a blank with no inhibitor) Add_Inhibitor->Mix_Solutions Incubate 4. Incubate at a constant temperature (e.g., 70-80°C) for a specified time (e.g., 2-24 hours) Mix_Solutions->Incubate Cool_Filter 5. Cool the solutions to room temperature and filter to remove any precipitate Incubate->Cool_Filter Titrate 6. Determine the residual Ca²⁺ concentration in the filtrate by EDTA titration Cool_Filter->Titrate Calculate 7. Calculate the Scale Inhibition Efficiency (%) Titrate->Calculate End End Calculate->End

Static Scale Inhibition Test Workflow

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a cation stock solution (e.g., Calcium Chloride, CaCl₂) and an anion stock solution (e.g., Sodium Bicarbonate, NaHCO₃) of known concentrations.

  • Inhibitor Addition:

    • Prepare a series of test solutions by adding varying concentrations of the this compound-based copolymer to the anion stock solution. Prepare a blank solution with no inhibitor.

  • Mixing and Incubation:

    • In sealed test bottles, mix the cation and anion solutions.

    • Place the bottles in a water bath or oven at a constant temperature (e.g., 70-80°C) for a predetermined period (e.g., 2 to 24 hours).[6]

  • Sample Processing:

    • After incubation, cool the solutions to room temperature.

    • Filter each solution to remove any precipitated scale.

  • Analysis:

    • Determine the concentration of the cation (e.g., Ca²⁺) in the filtrate using a suitable analytical method, such as titration with EDTA.[3]

  • Calculation of Inhibition Efficiency:

    • Calculate the scale inhibition efficiency (IE%) using the following formula: IE% = [(Cᵢ - C₀) / (Cₜ - C₀)] x 100 Where:

      • Cᵢ = Concentration of the cation in the filtrate of the inhibited solution.

      • C₀ = Concentration of the cation in the filtrate of the blank solution.

      • Cₜ = Initial concentration of the cation in the test solution.

Protocol 2: Weight Loss Corrosion Test

This protocol follows the principles of ASTM D2688 for determining the corrosion rate of a metal in a water system.[9][10][11]

Weight_Loss_Corrosion_Test_Workflow Start Start Prepare_Coupons 1. Prepare and pre-weigh metal coupons (e.g., mild steel) Start->Prepare_Coupons Prepare_Test_Solution 2. Prepare corrosive water solution (with and without SAS-copolymer) Prepare_Coupons->Prepare_Test_Solution Immerse_Coupons 3. Immerse coupons in the test solutions for a set period (e.g., 24-72 hours) Prepare_Test_Solution->Immerse_Coupons Clean_Coupons 4. Remove, clean, and dry the coupons Immerse_Coupons->Clean_Coupons Reweigh_Coupons 5. Reweigh the coupons to determine weight loss Clean_Coupons->Reweigh_Coupons Calculate_Corrosion_Rate 6. Calculate the Corrosion Rate and Inhibition Efficiency Reweigh_Coupons->Calculate_Corrosion_Rate End End Calculate_Corrosion_Rate->End

Weight Loss Corrosion Test Workflow

Procedure:

  • Coupon Preparation:

    • Prepare metal coupons (e.g., mild steel) of known dimensions.

    • Clean the coupons according to standard procedures (e.g., degreasing, acid pickling, rinsing, and drying).

    • Accurately weigh each coupon to the nearest 0.1 mg.[11]

  • Test Solution Preparation:

    • Prepare the corrosive water solution (e.g., simulated cooling water).

    • Prepare a blank solution and a series of test solutions containing different concentrations of the SAS-based copolymer.

  • Immersion:

    • Immerse the prepared coupons in the test solutions.

    • Maintain the solutions at a constant temperature for a specified duration (e.g., 24 to 72 hours).

  • Coupon Cleaning and Re-weighing:

    • After the immersion period, remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures.

    • Dry and reweigh the coupons accurately.

  • Calculations:

    • Corrosion Rate (CR) can be calculated in mils per year (mpy) using the formula: CR (mpy) = (K × W) / (A × T × D) Where:

      • K = a constant (3.45 × 10⁶ for mpy)

      • W = Weight loss in grams

      • A = Surface area of the coupon in cm²

      • T = Exposure time in hours

      • D = Density of the metal in g/cm³

    • Corrosion Inhibition Efficiency (IE%) is calculated as: IE% = [(CR₀ - CRᵢ) / CR₀] x 100 Where:

      • CR₀ = Corrosion rate in the blank solution.

      • CRᵢ = Corrosion rate in the inhibited solution.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the protective film formed by the inhibitor on the metal surface. This protocol is based on standards such as ASTM G106.[12][13]

Procedure:

  • Electrochemical Cell Setup:

    • Assemble a three-electrode electrochemical cell consisting of a working electrode (the metal being tested, e.g., mild steel), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Test Solution:

    • Fill the cell with the corrosive solution, with and without the SAS-based copolymer inhibitor.

  • Open Circuit Potential (OCP) Stabilization:

    • Allow the working electrode to stabilize in the solution until a steady OCP is reached.

  • EIS Measurement:

    • Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Record the impedance response of the system.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl).

  • Calculation of Inhibition Efficiency:

    • The inhibition efficiency (IE%) can be calculated from the polarization resistance values: IE% = [(Rpᵢ - Rp₀) / Rpᵢ] x 100 Where:

      • Rp₀ = Polarization resistance in the blank solution.

      • Rpᵢ = Polarization resistance in the inhibited solution.

References

Modifying Polymer Properties with Sodium Allylsulfonate Incorporation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sodium allylsulfonate (SAS), an anionic vinyl monomer, into polymer chains offers a versatile strategy for tailoring the physicochemical properties of materials for a range of applications, including drug delivery. The sulfonate group imparts hydrophilicity, negative charge, and potential for specific biological interactions, making SAS an attractive comonomer for the design of functional polymers. These modified polymers can be formulated into hydrogels, nanoparticles, and other drug delivery systems with enhanced biocompatibility, controlled release characteristics, and targeting capabilities.

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers modified with this compound, with a focus on their application in drug delivery.

Key Polymer Modifications and Properties

Incorporating this compound into polymer backbones, such as polyacrylamide, can significantly alter their properties. The sulfonic acid groups introduced by SAS are strong electrolytes and remain ionized over a wide pH range. This leads to several key changes in the polymer's behavior.

Increased Hydrophilicity and Swelling: The presence of sulfonate groups enhances the polymer's affinity for water, leading to increased hydrophilicity and swelling capacity in aqueous environments. This property is particularly crucial for the design of hydrogels for controlled drug release. The swelling of these hydrogels is often sensitive to the pH and ionic strength of the surrounding medium.

Altered Mechanical Properties: The incorporation of SAS can influence the mechanical strength and elasticity of the resulting polymer. While increased hydrophilicity might lead to softer hydrogels, the electrostatic repulsion between sulfonate groups can also contribute to the network's resilience.

Enhanced Biocompatibility: The introduction of sulfonate groups can improve the biocompatibility of polymers. Sulfonated surfaces have been shown to reduce protein adsorption and platelet adhesion, which is advantageous for materials in contact with blood and tissues.

Drug Loading and Release: The negatively charged sulfonate groups can interact with positively charged drug molecules, influencing drug loading capacity and release kinetics. Furthermore, the swelling properties of SAS-containing hydrogels can be tailored to control the diffusion-based release of encapsulated therapeutics.

Data Presentation

Table 1: Effect of this compound (SAS) Content on the Swelling Ratio of Poly(acrylamide-co-sodium allylsulfonate) Hydrogels
SAS in feed (mol%)Crosslinker (mol%)Swelling Ratio (q) in deionized waterSwelling Ratio (q) in 0.9% NaClReference
015530Fictionalized Data
5115060Fictionalized Data
10128095Fictionalized Data
151420140Fictionalized Data
100.5350120Fictionalized Data
10221075Fictionalized Data

Note: The data in this table is illustrative and synthesized from typical trends observed in hydrogel swelling behavior. Actual results will vary based on specific experimental conditions.

Table 2: Doxorubicin (B1662922) Loading and Release from Poly(acrylamide-co-sodium allylsulfonate) Hydrogels
SAS in feed (mol%)Drug Loading MethodDrug Loading Efficiency (%)Cumulative Release at 24h (pH 7.4) (%)Cumulative Release at 24h (pH 5.5) (%)Reference
5Swelling654560Fictionalized Data
10Swelling783550Fictionalized Data
15Swelling852842Fictionalized Data
10In-situ923045Fictionalized Data

Note: The data in this table is illustrative. Drug loading and release are highly dependent on the specific drug, polymer composition, and experimental conditions.[1][2][3][4]

Experimental Protocols

Protocol 1: Synthesis of Poly(acrylamide-co-sodium allylsulfonate) Hydrogel

This protocol describes the synthesis of a poly(acrylamide-co-sodium allylsulfonate) (P(AAm-co-SAS)) hydrogel by free radical polymerization.[5]

Materials:

  • Acrylamide (B121943) (AAm)

  • This compound (SAS)

  • N,N'-methylenebis(acrylamide) (MBA) as crosslinker

  • Ammonium persulfate (APS) as initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as accelerator

  • Deionized water

Procedure:

  • Monomer Solution Preparation: In a beaker, dissolve the desired amounts of acrylamide and this compound in deionized water to achieve the target monomer concentration (e.g., 10 wt%).

  • Crosslinker Addition: Add the crosslinker, MBA (e.g., 1 mol% with respect to the total monomer content), to the monomer solution and stir until completely dissolved.

  • Degassing: Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator and Accelerator Addition: While stirring, add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer content), to the solution. Follow this by the addition of the accelerator, TEMED (e.g., in a 1:1 molar ratio with APS).

  • Polymerization: Immediately pour the reaction mixture into a mold (e.g., between two glass plates with a spacer) and allow the polymerization to proceed at room temperature for several hours or overnight.

  • Purification: After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water for several days, changing the water frequently to remove unreacted monomers and other impurities.

  • Drying (optional): The purified hydrogel can be used in its swollen state or dried to a constant weight in a vacuum oven at a low temperature (e.g., 40 °C).

Protocol 2: Characterization of P(AAm-co-SAS) Hydrogel

A. Swelling Studies:

  • Immerse a pre-weighed dried hydrogel sample in a solution of interest (e.g., deionized water, phosphate-buffered saline (PBS) of a specific pH).[6][7][8]

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it.

  • Continue until the hydrogel reaches a constant weight (equilibrium swelling).

  • Calculate the swelling ratio (q) using the formula: q = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.

B. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Obtain the FTIR spectrum of the dried hydrogel sample.

  • Characteristic peaks to identify:

    • ~3400-3200 cm⁻¹: N-H stretching of acrylamide.

    • ~1660 cm⁻¹: C=O stretching (Amide I) of acrylamide.[9][10]

    • ~1040 cm⁻¹ and ~1180 cm⁻¹: Symmetric and asymmetric S=O stretching of the sulfonate group from SAS.[9][11][12]

C. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Dissolve a small amount of the dried, non-crosslinked polymer in D₂O.

  • Acquire the ¹H NMR spectrum.

  • Characteristic peaks can be used to determine the copolymer composition by integrating the respective proton signals.

Protocol 3: Drug Loading and In Vitro Release Study

This protocol describes the loading of a model drug, doxorubicin, into the P(AAm-co-SAS) hydrogel and the subsequent in vitro release study.[13][14][15][16]

A. Drug Loading (Swelling Method):

  • Immerse a known weight of the dried hydrogel in a doxorubicin solution of a known concentration.

  • Allow the hydrogel to swell for a specified period (e.g., 24-48 hours) in the dark to allow for drug partitioning into the hydrogel matrix.

  • Remove the hydrogel and measure the concentration of the remaining doxorubicin in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength (around 480 nm for doxorubicin).[17]

  • Calculate the drug loading efficiency (%DLE) and drug loading content (%DLC) using the following formulas: %DLE = [(Initial drug amount - Drug amount in supernatant) / Initial drug amount] x 100 %DLC = [Amount of drug in hydrogel / Weight of drug-loaded hydrogel] x 100

B. In Vitro Drug Release:

  • Place the doxorubicin-loaded hydrogel in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).

  • Maintain the system at 37 °C with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Determine the concentration of doxorubicin in the collected aliquots using a UV-Vis spectrophotometer.

  • Calculate the cumulative percentage of drug released over time.

Mandatory Visualizations

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization cluster_drug_delivery Drug Delivery Application A 1. Monomer & Crosslinker Dissolution (AAm, SAS, MBA in water) B 2. Degassing (Nitrogen Purge) A->B C 3. Initiation (Add APS & TEMED) B->C D 4. Polymerization C->D E 5. Washing (in Deionized Water) D->E F 6. Drying (Optional) E->F G Swelling Studies F->G H FTIR Spectroscopy F->H I NMR Spectroscopy F->I J 7. Drug Loading (e.g., Doxorubicin) F->J K 8. In Vitro Release Study J->K

Caption: Workflow for the synthesis, purification, characterization, and drug delivery application of P(AAm-co-SAS) hydrogels.

Caption: Modulation of FGF signaling by sulfonated polymers.[18][19][20][21]

Discussion

The incorporation of this compound provides a powerful tool for modifying polymer properties for drug delivery applications. The protocols provided herein offer a foundation for the synthesis and characterization of SAS-containing hydrogels. The ability of sulfonated polymers to interact with growth factor signaling pathways, such as the FGF pathway, opens up possibilities for designing drug delivery systems with additional therapeutic benefits.[18][19][20][21] For example, a hydrogel designed to release a chemotherapeutic agent could also be engineered to modulate FGF signaling, which is often dysregulated in cancer.

Further research is warranted to explore the full potential of SAS-modified polymers in drug delivery, including the development of nanoparticles for targeted delivery and the investigation of their in vivo behavior and efficacy. The cytotoxicity and cellular uptake of these materials are also critical aspects that need to be thoroughly evaluated for any potential clinical application.[22][23][24][25][26]

References

Application Notes and Protocols for Controlled Radical Polymerization of Sodium Allylsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS) is a versatile monomer utilized in a variety of industrial applications, including as a component in copolymers for water treatment, textiles, and as a brightener in nickel electroplating.[1][2][3] The incorporation of the sulfonate group imparts desirable properties such as high water solubility, thermal stability, and electrolyte resistance.[4][5] While the free radical copolymerization of SAS is well-documented, achieving controlled polymerization to produce well-defined homopolymers or block copolymers of poly(this compound) presents significant challenges. This is largely due to the allylic proton, which can lead to chain transfer reactions, and the high polarity of the monomer, which can affect catalyst and initiator solubility and stability.

This document provides detailed application notes and protocols for a proposed strategy to synthesize well-defined poly(this compound) via a "polymerize-then-modify" approach using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method involves the polymerization of a protected allylsulfonate monomer, followed by a deprotection step to yield the desired polysulfonate. This strategy is analogous to successful controlled polymerizations of other vinyl sulfonate esters.[1]

Challenges in Direct Controlled Radical Polymerization of this compound

Direct controlled radical polymerization of this compound is not widely reported in the scientific literature. The primary challenges include:

  • Allylic Chain Transfer: The allylic proton on the monomer can be abstracted by the propagating radical, leading to the formation of a stable, less reactive allylic radical. This terminates the growing polymer chain and initiates a new, shorter chain, resulting in a broad molecular weight distribution and poor control over the polymerization.

  • Monomer Polarity: The high water solubility and polarity of this compound can pose challenges for the solubility and stability of common catalysts and chain transfer agents used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP).

Due to these challenges, much of the existing literature focuses on the free-radical copolymerization of SAS with more reactive monomers like acrylic acid and acrylamide (B121943) for industrial applications where precise control over molecular architecture is not a primary requirement.[1]

Proposed Strategy: RAFT Polymerization of a Protected Monomer

To overcome the challenges of direct polymerization, a two-step "polymerize-then-modify" strategy is proposed. This involves:

  • Synthesis of a protected allyl sulfonate monomer: An allyl sulfonate ester (e.g., neopentyl allylsulfonate) is used as the monomer. The protecting group enhances solubility in organic solvents and prevents interference from the acidic sulfonate group during polymerization.

  • RAFT polymerization of the protected monomer: This allows for the synthesis of a well-defined polymer with controlled molecular weight and a narrow polydispersity index (PDI).

  • Deprotection of the polymer: The protecting group is removed to yield the final poly(this compound).

Experimental Workflow

G cluster_0 Monomer Preparation cluster_1 Controlled Polymerization cluster_2 Polymer Modification cluster_3 Characterization Monomer_Synthesis Synthesis of Neopentyl Allylsulfonate RAFT_Polymerization RAFT Polymerization of Neopentyl Allylsulfonate Monomer_Synthesis->RAFT_Polymerization Protected Monomer Deprotection Deprotection to yield Poly(this compound) RAFT_Polymerization->Deprotection Well-defined Protected Polymer Characterization GPC, NMR, FTIR Deprotection->Characterization Final Polymer RAFT_Mechanism Initiation Initiation (e.g., AIBN decomposition) Monomer Monomer (M) Initiation->Monomer Initiator Radical Propagating_Radical Propagating Radical (Pn•) Monomer->Propagating_Radical Propagation RAFT_Agent RAFT Agent (Z-C(=S)S-R) Propagating_Radical->RAFT_Agent Addition Intermediate_1 Intermediate Radical 1 Dormant_Polymer Dormant Polymer (Pn-S-C(=S)-Z) Intermediate_1->Dormant_Polymer Fragmentation Leaving_Group_Radical Leaving Group Radical (R•) Intermediate_1->Leaving_Group_Radical Fragmentation Intermediate_2 Intermediate Radical 2 Dormant_Polymer->Intermediate_2 Addition of Pn• Leaving_Group_Radical->Monomer Re-initiation Intermediate_2->Propagating_Radical Fragmentation

References

Application Notes and Protocols for the Synthesis of Sodium Allylsulfonate Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with sodium allylsulfonate offers a versatile platform for various biomedical applications, including drug delivery, bio-imaging, and diagnostics. This compound (SAS), an organosulfur compound, possesses both a reactive allyl group and a hydrophilic sulfonate group. This unique structure allows for covalent attachment or polymerization on the nanoparticle surface via the allyl group, while the sulfonate group imparts a strong negative charge, enhancing colloidal stability and providing potential binding sites for therapeutic molecules.[1] These functionalized nanoparticles can serve as carriers for therapeutic agents, and their surfaces can be further modified with targeting ligands.[1]

This document provides detailed application notes and experimental protocols for the synthesis of this compound functionalized nanoparticles, focusing on gold and silica (B1680970) nanoparticle platforms.

Principle of Functionalization

The functionalization of nanoparticles with this compound can be achieved through two primary mechanisms:

  • In-situ Synthesis and Functionalization: this compound can be introduced during the synthesis of nanoparticles, acting as a stabilizing and functionalizing agent simultaneously. The sulfonate groups provide electrostatic stabilization, preventing nanoparticle aggregation, while the allyl groups remain available on the surface for further modification.

  • Post-synthesis Modification: Pre-synthesized nanoparticles can be functionalized with this compound through various chemical reactions. The allyl group of SAS can participate in free-radical polymerization initiated on the nanoparticle surface or undergo thiol-ene "click" chemistry with thiol-modified nanoparticles.

Applications in Nanoparticle Functionalization

The distinct properties of this compound make it a valuable surface ligand for nanoparticles in biomedical research:

  • Enhanced Colloidal Stability: The negatively charged sulfonate groups create strong electrostatic repulsion between nanoparticles, preventing aggregation in biological media.[1]

  • Drug Delivery Vehicle: The functionalized surface can be used to load cationic drugs through electrostatic interactions or can be further conjugated with targeting moieties to enhance site-specific delivery.[2]

  • Diagnostic Imaging: By chelating or conjugating imaging agents, these nanoparticles can be employed as contrast agents in various imaging techniques.[1]

  • Biocompatible Coating: The hydrophilic nature of the sulfonate groups can improve the biocompatibility of the nanoparticles and reduce non-specific protein adsorption.

Experimental Protocols

Protocol 1: In-situ Synthesis of this compound Functionalized Gold Nanoparticles (AuNPs)

This protocol describes the synthesis of AuNPs where this compound is used as a co-stabilizing agent along with sodium citrate (B86180).

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • This compound (C₃H₅NaO₃S)

  • Deionized (DI) water

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mM HAuCl₄ solution in DI water.

    • Prepare a 1% (w/v) sodium citrate solution in DI water.

    • Prepare a 1% (w/v) this compound solution in DI water.

  • Synthesis:

    • In a clean flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.

    • Rapidly add 5 mL of the 1% sodium citrate solution to the boiling HAuCl₄ solution. The color of the solution will change from pale yellow to deep red, indicating the formation of AuNPs.

    • Immediately after the color change, add 1 mL of the 1% this compound solution and continue boiling and stirring for 15 minutes.

    • Allow the solution to cool to room temperature while stirring.

  • Purification:

    • Centrifuge the AuNP solution at 12,000 rpm for 20 minutes to pellet the nanoparticles.

    • Carefully remove the supernatant and resuspend the pellet in DI water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.

  • Storage:

    • Store the purified this compound functionalized AuNPs at 4°C.

Characterization Data (Hypothetical):

ParameterValue
Particle Size (DLS) 20 ± 5 nm
Polydispersity Index (PDI) < 0.2
Zeta Potential -45 ± 5 mV
Surface Plasmon Resonance (SPR) Peak 525 nm
Protocol 2: Post-synthesis Functionalization of Silica Nanoparticles (SiNPs) via Surface-Initiated Polymerization

This protocol details the functionalization of pre-synthesized silica nanoparticles with a polymer brush of this compound.

Materials:

  • Silica nanoparticles (SiNPs)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 2-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • This compound

  • Azobisisobutyronitrile (AIBN)

  • Toluene (B28343), Ethanol, Dichloromethane (DCM), Dimethylformamide (DMF)

Procedure:

  • Amine Functionalization of SiNPs:

    • Disperse 1 g of SiNPs in 50 mL of dry toluene.

    • Add 1 mL of APTES and reflux the mixture for 12 hours under a nitrogen atmosphere.

    • Collect the amine-functionalized SiNPs (SiNP-NH₂) by centrifugation, wash with toluene and ethanol, and dry under vacuum.

  • Initiator Immobilization:

    • Disperse 0.5 g of SiNP-NH₂ in 30 mL of dry DCM containing 1 mL of TEA.

    • Cool the mixture in an ice bath and slowly add 0.5 mL of BIBB.

    • Allow the reaction to proceed overnight at room temperature.

    • Collect the initiator-modified SiNPs (SiNP-Br) by centrifugation, wash with DCM and ethanol, and dry.

  • Surface-Initiated Polymerization:

    • In a reaction flask, dissolve 1 g of this compound and 20 mg of AIBN in 20 mL of DMF.

    • Add 0.2 g of SiNP-Br to the solution and degas the mixture with nitrogen for 30 minutes.

    • Heat the reaction to 70°C and stir for 24 hours.

    • Cool the reaction and collect the polymer-coated SiNPs by centrifugation.

    • Wash thoroughly with DMF and water to remove unreacted monomer and initiator.

  • Storage:

    • Store the purified this compound functionalized SiNPs in DI water at 4°C.

Characterization Data (Hypothetical):

ParameterSiNP CoreFunctionalized SiNP
Particle Size (TEM) 100 ± 10 nm130 ± 15 nm
Zeta Potential (pH 7.4) -20 ± 3 mV-55 ± 5 mV
Thermogravimetric Analysis (TGA) - Weight Loss < 2%15 - 20%

Visualizations

G cluster_synthesis Protocol 1: In-situ Synthesis of AuNPs cluster_post_synthesis Protocol 2: Post-synthesis Functionalization of SiNPs start1 HAuCl₄ Solution boil Boil and Stir start1->boil citrate Sodium Citrate add_citrate Add Citrate citrate->add_citrate sas1 This compound add_sas Add SAS sas1->add_sas boil->add_citrate add_citrate->add_sas Color Change cool Cool to RT add_sas->cool purify1 Centrifuge & Wash cool->purify1 final_au Functionalized AuNPs purify1->final_au start2 Silica Nanoparticles amine_func Amine Functionalization start2->amine_func apts APTES apts->amine_func bibb BIBB initiator_immob Initiator Immobilization bibb->initiator_immob sas2 This compound polymerization Polymerization sas2->polymerization amine_func->initiator_immob initiator_immob->polymerization purify2 Centrifuge & Wash polymerization->purify2 final_si Functionalized SiNPs purify2->final_si

Caption: Experimental workflows for nanoparticle functionalization.

G cluster_pathway Hypothetical Signaling Pathway for Drug Delivery NP SAS-NP-Drug Complex Receptor Cell Surface Receptor NP->Receptor Targeting Ligand Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (e.g., pH-triggered) Endosome->DrugRelease Drug Active Drug DrugRelease->Drug Target Intracellular Target (e.g., Kinase) Drug->Target Response Therapeutic Response (e.g., Apoptosis) Target->Response

Caption: Targeted drug delivery and cellular uptake pathway.

References

Application Notes and Protocols: Enhancing Acrylic Fiber Dyeability with Sodium Allylsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Standard acrylic fibers, composed primarily of polyacrylonitrile (B21495), exhibit limited dyeability with many classes of dyes due to their neutral or weakly anionic character. The incorporation of anionic functional groups into the polymer backbone significantly enhances the affinity of these fibers for cationic (basic) dyes, resulting in vibrant colors and strong dye-fiber interactions. Sodium allylsulfonate (SAS) is an effective comonomer for introducing sulfonate (-SO₃⁻) groups into the polyacrylonitrile chain during polymerization. This modification creates negatively charged sites on the fiber that serve as anchor points for positively charged dye molecules, thereby improving dye uptake and color fastness.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of acrylonitrile-sodium allylsulfonate copolymers and the subsequent dyeing process with cationic dyes.

Mechanism of Improved Dyeability

The enhanced dyeability of acrylic fibers modified with this compound is based on the principle of ionic interaction. The sulfonate groups introduced by the copolymerization of SAS are anionic. Cationic dyes, which are positively charged in the dyebath, are electrostatically attracted to these anionic sites on the modified acrylic fiber. This strong ionic bonding results in a high degree of dye exhaustion from the bath and excellent wash fastness of the dyed fabric.

Experimental Protocols

Protocol 1: Synthesis of Acrylonitrile-Sodium Allylsulfonate Copolymer

This protocol describes the synthesis of a copolymer of acrylonitrile (B1666552) and this compound via free-radical polymerization in an aqueous solution.

Materials:

  • Acrylonitrile (AN)

  • This compound (SAS)

  • Potassium persulfate (K₂S₂O₈) (Initiator)

  • Sodium bisulfite (NaHSO₃) (Initiator)

  • Dimethylformamide (DMF) (Solvent)

  • Methanol (B129727) (for precipitation)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Nitrogen inlet

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Reactor Setup: Assemble the three-necked flask with the reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Monomer Solution Preparation: In the flask, dissolve this compound in deionized water. Add acrylonitrile to the solution. A typical molar ratio of AN to SAS can range from 95:5 to 90:10, depending on the desired level of dyeability.

  • Inert Atmosphere: Purge the reaction mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Initiator Addition: While maintaining a nitrogen atmosphere, add the potassium persulfate and sodium bisulfite initiators to the reaction mixture.

  • Polymerization: Heat the mixture to 50-60°C with continuous stirring. The polymerization is typically carried out for 2-4 hours. The solution will become more viscous as the copolymer forms.

  • Copolymer Precipitation and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the viscous polymer solution into a beaker containing methanol while stirring. The copolymer will precipitate as a white solid.

    • Collect the precipitated copolymer by filtration using a Buchner funnel.

    • Wash the copolymer with fresh methanol to remove any unreacted monomers and initiators.

    • Dry the purified copolymer in a vacuum oven at 60°C until a constant weight is achieved.

Experimental Workflow for Copolymer Synthesis

copolymer_synthesis cluster_setup Reactor Setup cluster_reaction Polymerization Reaction cluster_purification Purification setup Assemble 3-necked flask with condenser, stirrer, and N2 inlet monomers Dissolve SAS and AN in deionized water setup->monomers purge Purge with N2 for 30 min monomers->purge initiators Add K2S2O8 and NaHSO3 purge->initiators polymerize Heat to 50-60°C for 2-4 hours with stirring initiators->polymerize cool Cool to room temperature polymerize->cool precipitate Precipitate copolymer in methanol cool->precipitate filter_wash Filter and wash with fresh methanol precipitate->filter_wash dry Dry in vacuum oven at 60°C filter_wash->dry product Purified Acrylonitrile-SAS Copolymer dry->product

Caption: Workflow for the synthesis of acrylonitrile-sodium allylsulfonate copolymer.

Protocol 2: Dyeing of Modified Acrylic Fibers with Cationic Dyes

This protocol outlines the procedure for dyeing the synthesized acrylonitrile-SAS copolymer fibers with a cationic dye.

Materials:

  • Acrylonitrile-SAS copolymer fibers

  • Cationic dye (e.g., C.I. Basic Blue 3)

  • Acetic acid (to adjust pH)

  • Sodium acetate (B1210297) (buffer)

  • Sodium sulfate (B86663) (retarding agent)

  • Non-ionic surfactant

  • Deionized water

Equipment:

  • Dyeing machine or water bath with temperature control

  • Beakers

  • pH meter

  • Stirring rods

Procedure:

  • Dye Bath Preparation:

    • Prepare a dye bath with a liquor-to-goods ratio of 40:1.

    • Add the required amount of cationic dye (e.g., 1% on weight of fiber, o.w.f.).

    • Add acetic acid and sodium acetate to achieve a pH of 4.5-5.5.[1]

    • Add a retarding agent such as sodium sulfate (e.g., 5-10 g/L) to ensure level dyeing.[2]

    • Add a non-ionic surfactant (e.g., 1 g/L) to aid in dye dispersion.[3]

  • Dyeing Process:

    • Immerse the acrylonitrile-SAS copolymer fibers in the dye bath at room temperature.

    • Gradually raise the temperature of the dye bath to 60°C.

    • Further increase the temperature to 95-100°C at a rate of 1-2°C per minute.[2][3]

    • Hold the temperature at 95-100°C for 45-60 minutes to allow for dye penetration and fixation.[3]

  • Rinsing and Drying:

    • Cool the dye bath to 60-70°C before draining.

    • Rinse the dyed fibers thoroughly with warm water and then cold water to remove any unfixed dye.

    • Squeeze the excess water from the fibers and dry them in an oven or air.

Dyeing Process Workflow

dyeing_process cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_finishing Finishing prepare_bath Prepare dye bath (40:1 liquor ratio) add_dye Add cationic dye (1% o.w.f.) prepare_bath->add_dye adjust_ph Adjust pH to 4.5-5.5 with acetic acid/sodium acetate add_dye->adjust_ph add_auxiliaries Add sodium sulfate and non-ionic surfactant adjust_ph->add_auxiliaries immerse_fibers Immerse modified acrylic fibers add_auxiliaries->immerse_fibers heat_to_60 Raise temperature to 60°C immerse_fibers->heat_to_60 heat_to_100 Heat to 95-100°C (1-2°C/min) heat_to_60->heat_to_100 hold_temp Hold at 95-100°C for 45-60 min heat_to_100->hold_temp cool_drain Cool to 60-70°C and drain hold_temp->cool_drain rinse Rinse with warm and cold water cool_drain->rinse dry Dry the dyed fibers rinse->dry product Dyed Modified Acrylic Fibers dry->product

Caption: Workflow for dyeing this compound modified acrylic fibers.

Data Presentation

The effectiveness of incorporating this compound into acrylic fibers can be quantified by measuring the color strength (K/S value) and dye exhaustion percentage.

Table 1: Hypothetical Dyeability Comparison of Unmodified vs. Modified Acrylic Fibers

Fiber TypeComonomerCationic Dye Concentration (% o.w.f.)Dye Exhaustion (%)Color Strength (K/S)
Standard AcrylicNone1.0455.2
Modified Acrylic5% this compound1.09512.8
Standard AcrylicNone2.0427.1
Modified Acrylic5% this compound2.09318.5

Note: The data in this table is illustrative and represents expected outcomes. Actual values will vary based on specific experimental conditions.

Measurement of Dye Exhaustion:

The percentage of dye exhaustion can be determined spectrophotometrically by measuring the absorbance of the dyebath solution before and after the dyeing process. The following formula is used:

Dye Exhaustion (%) = [(A₀ - A₁) / A₀] x 100

Where:

  • A₀ = Initial absorbance of the dyebath

  • A₁ = Final absorbance of the dyebath

Measurement of Color Strength (K/S Value):

The color strength of the dyed fabric is evaluated using a reflectance spectrophotometer. The Kubelka-Munk equation is applied to the reflectance data to calculate the K/S value, which is proportional to the concentration of dye on the fiber.[4]

K/S = (1 - R)² / 2R

Where:

  • R = Reflectance of the dyed fabric at the wavelength of maximum absorption.

A higher K/S value indicates a greater color strength.[4][5]

Signaling Pathway and Logical Relationships

The interaction between the modified acrylic fiber and the cationic dye is a direct ionic bonding process.

Logical Relationship of Improved Dyeability

dye_interaction cluster_fiber Modified Acrylic Fiber cluster_dye Cationic Dye poly_chain Polyacrylonitrile Backbone sulfonate Anionic Sulfonate Groups (-SO3⁻) from SAS interaction Ionic Bonding sulfonate->interaction Electrostatic Attraction dye_molecule Positively Charged Dye Cation dye_molecule->interaction result Improved Dye Uptake and Fastness interaction->result

Caption: Ionic interaction between modified acrylic fiber and cationic dye.

References

Application Notes and Protocols: Formulation of Water Treatment Chemicals with Sodium Allylsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium allylsulfonate (SAS) is a versatile anionic monomer crucial in the synthesis of high-performance polymers for water treatment applications.[1][2] Its primary role is as a comonomer in the production of copolymers, typically with acrylic acid (AA), acrylamide, or maleic anhydride (B1165640) (MA). The incorporation of the sulfonic acid group from SAS into the polymer backbone significantly enhances the efficacy of these formulations as scale and corrosion inhibitors.[3][4] These copolymers are particularly effective in preventing the precipitation and deposition of mineral scales such as calcium carbonate, calcium sulfate (B86663), and calcium phosphate, which are common issues in industrial water systems.[5] The sulfonic acid moiety improves the polymer's dispersancy, solubility, and overall stability, especially in high-stress conditions of temperature and salinity.[4] This document provides detailed application notes, experimental protocols, and performance data for water treatment formulations incorporating this compound.

Data Presentation: Performance of SAS-Based Copolymers

The following tables summarize the quantitative performance data of various this compound-based copolymers as scale and corrosion inhibitors.

Table 1: Scale Inhibition Efficiency of Various SAS Copolymers

CopolymerScale TypeConcentration (mg/L)Temperature (°C)pHInhibition Efficiency (%)
MA/SAS Calcium Phosphate---94.38[5]
Calcium Sulfate---100.00[5]
Calcium Carbonate---59.03[5]
HEMA-AA-SAS Calcium Carbonate6--~100[3][6]
AA-SAS Calcium Phosphate>12--~97
IA-AM-SSS *Calcium Carbonate3085-84.7[4][7]

Note: SSS (sodium p-styrene sulfonate) is another sulfonate monomer, and this data is included for comparative purposes of a sulfonate-containing copolymer.

Table 2: Corrosion Inhibition Efficiency of SAS Copolymers

CopolymerMetalConcentration (mg/L)Temperature (°C)pHInhibition Efficiency (%)
HEMA-AA-SAS Carbon Steel7.5--88.12[3][6]
MA/SAS -----
AA-SAS -----

Experimental Protocols

Protocol 1: Synthesis of Poly(Acrylic Acid-co-Sodium Allylsulfonate) via Free Radical Polymerization

This protocol describes a general method for synthesizing a copolymer of acrylic acid and this compound.

1. Materials:

  • Acrylic Acid (AA)

  • This compound (SAS)

  • Ammonium (B1175870) Persulfate (APS) or Sodium Persulfate (Initiator)

  • Deionized Water

  • Methanol

2. Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hot plate

  • Dropping funnels

  • Nitrogen inlet

  • Beakers, graduated cylinders, and other standard laboratory glassware

3. Procedure:

  • In the three-neck flask, dissolve the desired molar ratio of this compound in deionized water.
  • In a separate beaker, prepare an aqueous solution of acrylic acid.
  • Set up the reaction apparatus with the condenser, stirrer, and nitrogen inlet. Purge the flask with nitrogen for 30 minutes to remove oxygen.
  • Heat the SAS solution to the desired reaction temperature (typically 70-85°C) with continuous stirring.
  • In a separate beaker, dissolve the initiator (e.g., ammonium persulfate) in deionized water.
  • Once the reaction temperature is stable, slowly and simultaneously add the acrylic acid solution and the initiator solution to the reaction flask using dropping funnels over a period of 2-3 hours.
  • After the addition is complete, continue the reaction for an additional 1-3 hours at the same temperature to ensure complete polymerization.
  • Stop the reaction by adding a small amount of methanol.
  • Allow the solution to cool to room temperature. The resulting product is an aqueous solution of the P(AA-co-SAS) copolymer.
  • The product can be purified by precipitation in a non-solvent like acetone (B3395972) or ethanol, followed by filtration and drying.

4. Characterization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of functional groups from both monomers in the copolymer structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the copolymer.

Protocol 2: Evaluation of Scale Inhibition Performance (Static Scale Inhibition Test)

This protocol is used to determine the effectiveness of a copolymer in preventing the precipitation of mineral scales.

1. Materials:

  • Stock solution of scaling cations (e.g., CaCl₂)

  • Stock solution of scaling anions (e.g., NaHCO₃ for carbonate scale, Na₂SO₄ for sulfate scale)

  • Synthesized copolymer inhibitor solution of known concentration

  • Deionized water

  • Buffer solution to adjust pH (e.g., borax (B76245) solution)

  • EDTA standard solution for titration

2. Equipment:

  • Water bath

  • Conical flasks or glass bottles

  • Filtration apparatus (filter paper, funnel)

  • Burette and titration equipment

  • pH meter

3. Procedure:

  • Prepare a series of conical flasks. For each test, add a specific volume of the cation stock solution and deionized water.
  • Add varying concentrations of the copolymer inhibitor solution to the respective flasks.
  • Include a "blank" flask with no inhibitor to represent 100% scale formation.
  • Add the anion stock solution to each flask to initiate the scaling process.
  • Adjust the pH of the solutions to the desired value using the buffer solution.
  • Place the flasks in a constant temperature water bath (e.g., 80°C) for a specified period (e.g., 10 hours).
  • After the incubation period, remove the flasks and filter the solutions while hot to remove any precipitated scale.
  • Allow the filtrate to cool to room temperature.
  • Titrate the remaining concentration of the scaling cation (e.g., Ca²⁺) in the filtrate with a standardized EDTA solution.
  • Calculate the scale inhibition efficiency using the following formula: Inhibition Efficiency (%) = [(V₂ - V₀) / (V₁ - V₀)] x 100 Where:
  • V₀ = Volume of EDTA used for the blank sample (no inhibitor)
  • V₁ = Volume of EDTA used for the initial solution before scaling
  • V₂ = Volume of EDTA used for the treated sample (with inhibitor)

Protocol 3: Evaluation of Corrosion Inhibition Performance (Weight Loss Method)

This protocol determines the ability of a copolymer to protect a metal surface from corrosion.

1. Materials:

  • Metal coupons (e.g., carbon steel) of known dimensions

  • Corrosive water solution (e.g., prepared with specific salts to simulate industrial water)

  • Synthesized copolymer inhibitor solution of known concentration

  • Acetone

  • Distilled water

  • Sandpaper or polishing cloth

2. Equipment:

  • Water bath or thermostat

  • Beakers or glass containers

  • Analytical balance

  • Desiccator

3. Procedure:

  • Prepare the metal coupons by polishing the surface with sandpaper to remove any existing oxide layer, followed by degreasing with acetone, washing with distilled water, and drying.
  • Accurately weigh each coupon using an analytical balance (W₁).
  • Prepare a series of beakers containing the corrosive water solution.
  • Add varying concentrations of the copolymer inhibitor solution to the respective beakers.
  • Include a "blank" beaker with no inhibitor.
  • Immerse one prepared coupon in each beaker, ensuring it is fully submerged.
  • Place the beakers in a constant temperature water bath for a specified duration (e.g., 72 hours).
  • After the immersion period, carefully remove the coupons from the solutions.
  • Clean the coupons to remove corrosion products according to standard procedures (e.g., using a soft brush and appropriate cleaning solutions that do not attack the base metal).
  • Rinse the cleaned coupons with distilled water and acetone, then dry them thoroughly.
  • Weigh the dried coupons again (W₂).
  • Calculate the corrosion rate (CR) and the corrosion inhibition efficiency (IE) using the following formulas: Corrosion Rate (CR) = (W₁ - W₂) / (A x t) Where:
  • W₁ = Initial weight of the coupon
  • W₂ = Final weight of the coupon
  • A = Surface area of the coupon
  • t = Immersion time

Mandatory Visualizations

Experimental_Workflow_Scale_Inhibition cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solutions Prepare Cation, Anion, & Inhibitor Solutions prep_flasks Set up Test Flasks (including blank) prep_solutions->prep_flasks mix_solutions Mix Solutions & Adjust pH prep_flasks->mix_solutions incubate Incubate in Water Bath mix_solutions->incubate filter_solutions Filter Hot Solutions incubate->filter_solutions titrate Titrate Filtrate with EDTA filter_solutions->titrate calculate Calculate Inhibition Efficiency titrate->calculate

Caption: Workflow for the Static Scale Inhibition Test.

Signaling_Pathway_Scale_Inhibition cluster_water Water System cluster_inhibitor Inhibition Mechanism scaling_ions Ca²⁺, CO₃²⁻, SO₄²⁻ (Scaling Ions) crystal_nuclei Crystal Nuclei scaling_ions->crystal_nuclei Precipitation scale_deposit Scale Deposit crystal_nuclei->scale_deposit Crystal Growth adsorption Adsorption onto Crystal Surface copolymer SAS Copolymer (-COO⁻, -SO₃⁻ groups) copolymer->scaling_ions Chelation copolymer->crystal_nuclei Adsorption dispersion Dispersion of Microcrystals adsorption->dispersion Repulsion dispersion->scale_deposit Inhibition

Caption: Mechanism of Scale Inhibition by SAS Copolymers.

Logical_Relationship_Formulation cluster_monomers Monomer Selection cluster_synthesis Polymer Synthesis cluster_properties Copolymer Properties cluster_application Water Treatment Application sas This compound (SAS) polymerization Free Radical Polymerization sas->polymerization comonomer Comonomer (e.g., Acrylic Acid, Maleic Anhydride) comonomer->polymerization structure Molecular Weight & Functional Groups polymerization->structure performance Scale & Corrosion Inhibition Performance structure->performance

Caption: Formulation Logic for SAS-Based Water Treatment Chemicals.

References

Application Notes and Protocols: Sodium Allylsulfonate in the Preparation of Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the use of sodium allylsulfonate (SAS) in the synthesis of ion-exchange resins. While specific, detailed protocols for the direct copolymerization of this compound to form ion-exchange resins are not extensively documented in readily available literature, this document outlines a generalized synthesis protocol based on established principles of polymer chemistry. It also includes relevant quantitative data from analogous ion-exchange resin systems to serve as a benchmark.

Introduction

Ion-exchange resins are cross-linked polymers containing charged functional groups that can exchange ions with a surrounding solution. [1]They are critical materials in a vast array of applications, including water softening and purification, metals separation, catalysis, and in the pharmaceutical industry for drug formulation and purification. [1][2] Traditionally, strong acid cation-exchange resins are synthesized by the suspension polymerization of styrene (B11656) and a cross-linker like divinylbenzene (B73037) (DVB), followed by a post-polymerization sulfonation step to introduce sulfonic acid groups. [3][4]this compound (SAS) is a vinyl monomer that already contains a sulfonic acid group. [5]Its incorporation into a polymer backbone via copolymerization offers a more direct route to synthesizing a strong acid cation-exchange resin, potentially circumventing the often harsh conditions required for post-polymerization sulfonation. [4]

Principle of Synthesis

The proposed synthesis of an ion-exchange resin using this compound involves a free-radical suspension copolymerization. In this process, a mixture of monomers, including SAS, a backbone monomer, and a cross-linking agent, is suspended as droplets in an immiscible continuous phase (typically water). A polymerization initiator, soluble in the monomer phase, triggers the polymerization within these droplets, leading to the formation of spherical resin beads. The this compound provides the sulfonic acid functional groups that are integral to the polymer structure, imparting the ion-exchange properties to the final resin.

Generalized Experimental Protocol: Suspension Copolymerization

This protocol describes a general method for preparing a strong acid cation-exchange resin using this compound, a backbone monomer (e.g., styrene or an acrylate), and a cross-linker (e.g., divinylbenzene).

3.1 Materials and Reagents

  • This compound (SAS)

  • Styrene (or methyl acrylate)

  • Divinylbenzene (DVB, ~55-80% purity, remainder is typically ethylstyrene)

  • Benzoyl peroxide (or other suitable free-radical initiator)

  • Poly(vinyl alcohol) (or other suspension stabilizer)

  • Deionized water

  • Sodium chloride solution (10% w/v)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (B78521) (1 M)

3.2 Equipment

  • Three-neck round-bottom flask

  • Mechanical overhead stirrer with a paddle-shaped agitator

  • Reflux condenser

  • Heating mantle with temperature controller

  • Nitrogen gas inlet

  • Buchner funnel and vacuum flask

  • Beakers and other standard laboratory glassware

3.3 Procedure

  • Preparation of the Aqueous Phase: In the three-neck flask, prepare a 1-2% (w/v) solution of poly(vinyl alcohol) in deionized water. Heat gently and stir until the stabilizer is fully dissolved. Allow the solution to cool to room temperature. This will serve as the continuous phase.

  • Preparation of the Organic Phase: In a separate beaker, prepare the monomer mixture. A starting point for molar ratios could be: 60-80% backbone monomer, 5-15% divinylbenzene, and 10-30% this compound. Dissolve the initiator (e.g., 1-2 mol% with respect to total monomers) in this mixture.

  • Polymerization:

    • Begin stirring the aqueous phase at a constant rate (e.g., 300-500 rpm) to create a stable vortex.

    • Slowly add the organic phase to the stirred aqueous phase. The size of the resulting monomer droplets, which will determine the final resin bead size, is controlled by the stirring speed and the viscosity of the continuous phase.

    • Once the suspension is stable, begin purging the system with nitrogen gas to remove oxygen, which can inhibit free-radical polymerization.

    • Heat the reaction mixture to 70-90°C and maintain this temperature for 4-8 hours to ensure a high degree of monomer conversion.

  • Purification and Isolation:

    • After the polymerization is complete, turn off the heat and allow the mixture to cool to room temperature while stirring.

    • Filter the resin beads using a Buchner funnel.

    • Wash the beads sequentially with hot deionized water (to remove the suspending agent), a 10% sodium chloride solution, and finally with copious amounts of deionized water until the filtrate is neutral and free of chloride ions (as tested with silver nitrate (B79036) solution).

  • Conditioning (Conversion to H+ form):

    • To ensure all sulfonate groups are in the acidic form, wash the resin beads with an excess of 1 M hydrochloric acid.

    • Rinse with deionized water until the washings are neutral. The resin is now in the H+ form and ready for characterization and use.

Data Presentation

The following table summarizes key quantitative parameters for strong acid cation-exchange resins. The values are typical for conventional sulfonated styrene-divinylbenzene resins and serve as a target for a resin synthesized with this compound.

ParameterTypical ValueUnitMethod of Determination
Appearance Spherical beads-Visual/Microscopic Inspection
Matrix Styrene-Divinylbenzene-Sodium Allylsulfonate Copolymer--
Functional Group Sulfonic Acid (-SO₃H)--
Ionic Form (as shipped) Hydrogen (H⁺)--
Total Ion-Exchange Capacity 1.8 - 2.2meq/mL (wet)Titration
Moisture Holding Capacity 45 - 55%Gravimetric
Particle Size Range 0.3 - 1.2mmSieve Analysis
Maximum Operating Temperature 120°C-

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Phase Preparation A Aqueous Phase (Water + Stabilizer) C Suspension Polymerization (Heating under N₂ with stirring) A->C B Organic Phase (Monomers + Initiator) B->C D Cooling and Filtration C->D E Washing (Hot Water, NaCl Solution) D->E F Conditioning (HCl Wash) E->F G Final Rinse (Deionized Water) F->G H Characterization G->H

Caption: A flowchart illustrating the key stages in the synthesis of an ion-exchange resin.

Logical Relationship of Components

logical_relationship cluster_components Monomer Components resin Ion-Exchange Resin Polymer Matrix Functional Groups Cross-linking styrene Styrene (Backbone) styrene->resin:f1 sas This compound (Functionality) sas->resin:f2 dvb Divinylbenzene (Cross-linker) dvb->resin:f3

Caption: The relationship between the monomer components and the final structure of the ion-exchange resin.

References

Troubleshooting & Optimization

Preventing polymerization of sodium allylsulfonate during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of sodium allylsulfonate. The focus is on preventing and managing the common issue of premature polymerization during the synthesis process.

Troubleshooting Guide

Uncontrolled polymerization is a primary concern during the synthesis of this compound, leading to decreased yield and product impurities. Below are common issues, their potential causes, and recommended solutions.

Issue 1: The reaction mixture becomes viscous or solidifies.

  • Potential Cause: Uncontrolled polymerization of this compound. This can be triggered by excessive heat, incorrect pH, or the absence of a polymerization inhibitor.

  • Solution:

    • Immediate Action: If safe to do so, immediately cool the reaction vessel in an ice bath to slow down the polymerization rate.

    • Inhibitor Addition: If not already present, add a suitable polymerization inhibitor. Hydroquinone (B1673460) or p-tert-butylcatechol are commonly used.

    • pH Adjustment: Verify the pH of the reaction mixture. An optimal pH range should be maintained to ensure stability.

    • Review Protocol: After stabilizing the reaction, review the experimental protocol to identify any deviations in temperature control, reagent addition, or inhibitor concentration.

Issue 2: The product yield is significantly lower than expected, with the presence of insoluble white solids.

  • Potential Cause: Partial polymerization of the product, which then precipitates out of the solution.

  • Solution:

    • Optimize Inhibitor Concentration: Ensure the correct concentration of the polymerization inhibitor is used. A general guideline is to use an inhibitor mass that is 0.01% to 0.1% of the mass of the allyl chloride reactant[1].

    • Strict Temperature Control: Maintain a stable reaction temperature. Excursions above the recommended temperature range can initiate polymerization.

    • Purification: While not ideal, it may be possible to separate the desired monomer from the polymer through filtration and recrystallization, though this will result in yield loss.

Issue 3: The final product shows signs of instability or polymerizes during storage.

  • Potential Cause: Insufficient removal of initiators or impurities from the final product, or improper storage conditions.

  • Solution:

    • Thorough Purification: Ensure the final product is thoroughly washed and purified to remove any residual reactants or byproducts that could initiate polymerization.

    • Proper Storage: Store the dried this compound in a cool, dark, and dry place. Exposure to heat and light can promote polymerization over time. Consider storing under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What are the most effective polymerization inhibitors for this compound synthesis?

A1: Hydroquinone and p-tert-butylcatechol are widely used and effective polymerization inhibitors for this synthesis[1][2]. Other potential inhibitors include o-sec-butyl-4,6-dinitrophenol, 1,4-benzoquinone, and p-hydroxyanisole[1].

Q2: What is the optimal temperature range to prevent polymerization?

A2: The recommended temperature for the synthesis of this compound is typically between 40°C and 70°C[3]. One specific method suggests a range of 55-65°C[2]. It is crucial to maintain a stable temperature within the chosen range, as higher temperatures can significantly increase the rate of polymerization.

Q3: How does pH affect the stability of this compound during synthesis?

A3: The pH of the reaction mixture plays a critical role in the stability of this compound. A slightly alkaline pH is generally preferred. Different protocols suggest pH ranges of 7-9 or 8-11[2][3]. Maintaining the pH within the recommended range helps to prevent unwanted side reactions and polymerization.

Q4: What should I do if I observe a rapid increase in temperature (a runaway reaction)?

A4: A rapid temperature increase is a sign of a runaway polymerization, which can be dangerous. The primary goal is to quickly and safely dissipate the heat. If your experimental setup allows, immediate and aggressive cooling of the reaction vessel is the first step. The addition of a quenching agent (a high concentration of a polymerization inhibitor) can also be used to stop the reaction. For safety, always conduct your experiments in a well-ventilated fume hood and have appropriate personal protective equipment.

Quantitative Data Summary

The following table summarizes key quantitative parameters for preventing polymerization during this compound synthesis, based on literature and patents.

ParameterRecommended Range/ValueInhibitor(s)Source(s)
Reaction Temperature 40 - 70°CNot specified[3]
55 - 65°CHydroquinone[2]
30 - 40°Cp-tert-Butylcatechol[1]
pH 8 - 11Not specified[3]
7 - 9Hydroquinone[2]
Inhibitor Concentration 0.01 - 0.1% of allyl chloride massHydroquinone, p-tert-Butylcatechol, etc.[1]
Weight ratio of polyethylene (B3416737) glycol:polyethylene glycol monomethyl ether:hydroquinone = 1:1.1:0.1Hydroquinone[2]
0.3 g in a reaction with 730 g of allyl chloridep-tert-Butylcatechol[4]

Experimental Protocols

Below is a detailed methodology for the synthesis of this compound with a focus on preventing polymerization, based on a combination of published procedures.

Materials:

  • Sodium metabisulfite (B1197395) (or sodium sulfite)

  • Allyl chloride

  • Sodium hydroxide (B78521)

  • Polymerization inhibitor (e.g., hydroquinone or p-tert-butylcatechol)

  • Deionized water

  • Reaction vessel with stirring, heating, cooling, and pH monitoring capabilities

Procedure:

  • Preparation of Sulfite (B76179) Solution: Dissolve the desired amount of sodium metabisulfite in deionized water in the reaction vessel. Stir until fully dissolved.

  • Addition of Inhibitor: Add the polymerization inhibitor to the sulfite solution. The amount should be between 0.01% and 0.1% of the mass of the allyl chloride to be used[1].

  • Temperature and pH Adjustment: Heat the mixture to the desired reaction temperature (e.g., 55-65°C) and adjust the pH to the desired range (e.g., 7-9) using a sodium hydroxide solution[2].

  • Addition of Allyl Chloride: Slowly add the allyl chloride to the reaction mixture dropwise. Continuous and vigorous stirring is essential to ensure proper mixing and heat distribution.

  • Reaction Monitoring: Maintain the reaction at the set temperature and pH for the duration of the synthesis (typically 1.5-2.5 hours)[2]. Monitor the reaction for any signs of viscosity increase or temperature spikes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can then be isolated and purified through appropriate methods such as filtration, concentration, and crystallization.

Visualizations

Logical Workflow for Preventing Polymerization

G Workflow for Preventing this compound Polymerization start Start Synthesis prep_sulfite Prepare Sodium Sulfite Solution start->prep_sulfite add_inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) prep_sulfite->add_inhibitor set_conditions Set Reaction Temperature (40-70°C) and pH (7-11) add_inhibitor->set_conditions add_allyl Slowly Add Allyl Chloride with Vigorous Stirring set_conditions->add_allyl monitor Monitor Reaction (Temperature, Viscosity) add_allyl->monitor workup Reaction Complete - Proceed to Work-up monitor->workup end End workup->end

Caption: A workflow diagram illustrating the key steps to prevent polymerization during this compound synthesis.

Troubleshooting Decision Tree

G Troubleshooting Polymerization During Synthesis start Observe Increased Viscosity or Temperature Spike cool Immediately Cool Reaction Vessel start->cool add_inhibitor Add Additional Polymerization Inhibitor cool->add_inhibitor check_pH Check and Adjust pH to Optimal Range add_inhibitor->check_pH stabilized Reaction Stabilized? (Viscosity/Temp Decreases) check_pH->stabilized continue_synthesis Continue Synthesis with Caution stabilized->continue_synthesis Yes stop_reaction Stop Reaction and Review Protocol stabilized->stop_reaction No

References

Identifying and minimizing side reactions in sodium allylsulfonate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of sodium allylsulfonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common industrial synthesis involves the reaction of allyl chloride with an aqueous solution of sodium sulfite (B76179) (Na₂SO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅).[1][2] The reaction is a nucleophilic substitution where the sulfite anion displaces the chloride ion from allyl chloride.

Q2: Why is pH control critical during the synthesis?

A2: Maintaining a slightly alkaline pH, typically between 8 and 11, is crucial.[3][4] A primary side reaction is the hydrolysis of allyl chloride to allyl alcohol and hydrochloric acid (HCl). The formation of HCl lowers the pH of the reaction mixture, which can slow down the desired sulfonation reaction. Continuous or periodic addition of a base like sodium hydroxide (B78521) (NaOH) is necessary to neutralize the acid and maintain the optimal pH range.

Q3: What are the most common impurities found in the crude product?

A3: Common impurities include unreacted sodium sulfite, sodium chloride (a byproduct of the main reaction), and allyl alcohol (from the hydrolysis of allyl chloride).[3] Inadequate control of reaction conditions can also lead to the formation of polymers from either allyl chloride or the this compound product itself.[5]

Q4: What is the purpose of adding a phase transfer catalyst (PTC)?

A4: The reaction involves two phases: an aqueous phase containing the sodium sulfite and an organic phase (allyl chloride). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt or polyethylene (B3416737) glycol, is used to transport the sulfite anion from the aqueous phase to the organic phase, thereby accelerating the reaction rate.[5][6] This increased efficiency can lead to shorter reaction times, lower temperatures, and potentially higher yields and purity by minimizing the time available for side reactions to occur.[3][7]

Q5: How can I detect and quantify the purity of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for analyzing the purity of this compound. A common setup involves a C18 reverse-phase column with an evaporative light scattering detector (ELSD) or a UV detector using an ion-pair reagent in the mobile phase.[8][9][10] This technique can effectively separate the this compound from common impurities.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. pH Drift: The reaction mixture became too acidic due to the hydrolysis of allyl chloride. 2. Inefficient Mixing: Poor agitation resulted in a low interfacial area between the aqueous and organic phases, slowing the reaction. 3. Low Reaction Temperature: The temperature was too low for an efficient reaction rate. 4. Polymerization: Loss of monomer and/or product to polymer formation.[5]1. Monitor and Adjust pH: Regularly check the pH and maintain it within the 8-11 range by adding a base (e.g., NaOH solution).[3][4] 2. Improve Agitation: Ensure vigorous stirring to create a fine emulsion and maximize the reaction interface. 3. Optimize Temperature: Maintain the reaction temperature within the recommended range, typically 40-70°C.[4] 4. Add a Polymerization Inhibitor: Introduce an inhibitor like hydroquinone (B1673460) or p-tert-butyl catechol at the start of the reaction.[5]
Product is Impure (High levels of NaCl and/or Na₂SO₃) 1. Inefficient Purification: The purification process (e.g., crystallization, filtration) was not effective in removing inorganic salts.[3] 2. Incorrect Stoichiometry: A large excess of sodium sulfite was used.1. Refine Purification: Concentrate the reaction mixture and filter to remove the bulk of inorganic salts. For higher purity, the product can be extracted with alcohol and recrystallized.[3] 2. Adjust Reactant Ratio: Use a smaller excess of sodium sulfite.
Product is Oily or Gummy (Indicates Polymerization) 1. Absence of Polymerization Inhibitor: No inhibitor was used, or an insufficient amount was added.[5] 2. High Reaction Temperature or Extended Reaction Time: These conditions can promote polymerization.1. Use a Polymerization Inhibitor: Always add an effective inhibitor like hydroquinone before starting the reaction.[5] 2. Control Reaction Conditions: Avoid excessive temperatures and monitor the reaction to determine the optimal endpoint, avoiding unnecessarily long reaction times.
Slow or Stalled Reaction 1. Low Reactant Concentration: The concentration of sodium sulfite in the aqueous phase is too low, often due to its limited solubility. 2. No Phase Transfer Catalyst: The reaction is slow due to the phase barrier between reactants.1. Use Sodium Metabisulfite: Sodium metabisulfite has a higher solubility than sodium sulfite, allowing for a more concentrated reactant solution.[3][4] 2. Add a Phase Transfer Catalyst: Incorporate a suitable PTC (e.g., polyethylene glycol 600, TEBA) to accelerate the reaction.[5]

Data Presentation

Table 1: Effect of Reaction Parameters on Yield and Purity

ParameterCondition ACondition BCondition COutcomeReference
Sulfonating Agent Sodium SulfiteSodium MetabisulfiteSodium MetabisulfiteHigher reactant concentration possible with metabisulfite.[3][4]
pH < 78-11> 11Optimal yield and minimal hydrolysis at pH 8-11.[3][4]
Catalyst NoneEmulsifier (OP)Phase Transfer Catalyst (PEG)Reaction time is significantly reduced with a catalyst.[3][5]
Polymerization Inhibitor NoneHydroquinonep-tert-butyl catecholPurity >98.5% and Yield >95% achievable with inhibitor.[5]
Temperature 30°C60°C80°COptimal range typically 40-70°C; higher temps risk more side reactions.[3][4]

Experimental Protocols

Key Experiment: Synthesis of this compound using a Phase Transfer Catalyst

This protocol is a generalized procedure based on common methods described in the literature.[3][4][5]

Materials:

  • Sodium Metabisulfite (Na₂S₂O₅)

  • Deionized Water

  • Allyl Chloride

  • Sodium Hydroxide (NaOH) solution (e.g., 30%)

  • Phase Transfer Catalyst (e.g., Polyethylene Glycol 600)

  • Polymerization Inhibitor (e.g., Hydroquinone)

  • Reaction vessel with stirring, reflux condenser, thermometer, and addition funnels.

Procedure:

  • Prepare the Sulfite Solution: Dissolve sodium metabisulfite in deionized water in the reaction vessel with stirring. Heat the solution to approximately 50-60°C.

  • Add Catalyst and Inhibitor: Add the phase transfer catalyst and the polymerization inhibitor to the sulfite solution and stir until fully dissolved.

  • Initiate Reaction: Begin dropwise addition of allyl chloride into the reaction mixture. Simultaneously, start the addition of sodium hydroxide solution to maintain the pH of the mixture between 8 and 10.

  • Maintain Reaction Conditions: Continue vigorous stirring and maintain the temperature between 55-65°C for the duration of the reaction (typically 1.5-3 hours). Monitor the reaction progress by checking for the disappearance of allyl chloride (e.g., by GC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solution to remove the bulk of the precipitated sodium chloride and any unreacted sulfite.

    • Concentrate the filtrate under reduced pressure to further precipitate inorganic salts.

    • Cool and filter the concentrated solution again.

    • The resulting filtrate containing this compound can be used as an aqueous solution or dried (e.g., via vacuum oven at 75-85°C) to obtain a solid product.[5]

Visualizations

Main_and_Side_Reactions cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions AC Allyl Chloride PTC PTC / Heat pH 8-11 AC->PTC SS Sodium Sulfite (or Metabisulfite) SS->PTC SAS This compound (Product) PTC->SAS NaCl Sodium Chloride (Byproduct) PTC->NaCl AC2 Allyl Chloride H2O Water (Hydrolysis) AC2->H2O Low pH Inhibitor No Inhibitor / High Temp AC2->Inhibitor Acid HCl H2O->Acid AA Allyl Alcohol H2O->AA Polymer Polymerization Inhibitor->Polymer SAS2 This compound SAS2->Inhibitor

Caption: Main synthesis pathway vs. key side reactions.

Troubleshooting_Workflow cluster_yield_solutions Troubleshoot Low Yield cluster_purity_solutions Troubleshoot Impurities Start Experiment Complete: Analyze Product CheckYield Is Yield > 90%? Start->CheckYield CheckPurity Is Purity > 98%? CheckYield->CheckPurity Yes LowYield Low Yield Detected CheckYield->LowYield No Success Synthesis Successful CheckPurity->Success Yes ImpureProduct Impure Product Detected CheckPurity->ImpureProduct No Sol_pH Verify pH Control (8-11) LowYield->Sol_pH Sol_PTC Add/Optimize Phase Transfer Catalyst LowYield->Sol_PTC Sol_Temp Check Reaction Temperature LowYield->Sol_Temp Sol_Inhibitor Add Polymerization Inhibitor ImpureProduct->Sol_Inhibitor Sol_Purify Improve Purification/ Crystallization Steps ImpureProduct->Sol_Purify Sol_Stoich Review Reactant Stoichiometry ImpureProduct->Sol_Stoich

Caption: Troubleshooting workflow for this compound synthesis.

References

Effective purification techniques for sodium allylsulfonate from reaction mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of sodium allylsulfonate from reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity of this compound After Initial Synthesis

Potential Cause Recommended Solution
Incomplete reactionEnsure the reaction goes to completion by monitoring the disappearance of starting materials (e.g., allyl chloride and sodium sulfite) using appropriate analytical techniques.
Presence of unreacted starting materialsUnreacted sodium sulfite (B76179) or sodium metabisulfite (B1197395) can often be removed by filtration of the aqueous reaction mixture.[1]
High concentration of inorganic salt byproducts (e.g., NaCl)The primary byproduct, sodium chloride, can be largely removed by concentration of the reaction mixture followed by filtration.[1] For further removal, recrystallization from an appropriate solvent system is effective.

Problem 2: "Oiling Out" of this compound During Recrystallization

Potential Cause Recommended Solution
Solution is too concentratedAdd a small amount of the hot solvent to the mixture to ensure complete dissolution before cooling.
Cooling rate is too rapidAllow the solution to cool slowly to room temperature before inducing further crystallization in an ice bath. Rapid cooling can cause the compound to separate as a liquid instead of forming crystals.[2]
Inappropriate solvent systemThe chosen solvent may not be ideal. A solvent system where this compound is highly soluble when hot and sparingly soluble when cold is required. A mixture of a good solvent (like water) and a poor solvent (like ethanol) can be effective.

Problem 3: Low Yield of Purified this compound

Potential Cause Recommended Solution
Using excessive solvent during recrystallizationUse the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[2]
Product loss during filtrationEnsure the filter paper is properly fitted to the funnel to prevent crystals from passing through. Wash the collected crystals with a minimal amount of cold solvent to avoid redissolving the product.
Incomplete crystallizationAfter cooling to room temperature, place the solution in an ice bath for a sufficient amount of time to maximize crystal formation.

Problem 4: Discolored Product After Purification

Potential Cause Recommended Solution
Presence of colored impuritiesAdd a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly, as it can also adsorb the desired product.
Thermal degradationAvoid prolonged heating at high temperatures during the purification process, as this can lead to decomposition and discoloration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted starting materials such as sodium sulfite or sodium metabisulfite, and inorganic byproducts, primarily sodium chloride.[1][3]

Q2: What is the most effective method for purifying this compound?

A2: Recrystallization from an alcohol-water mixture is a highly effective and commonly used method for purifying this compound. The process involves dissolving the crude product in a minimal amount of hot solvent and then allowing it to cool slowly to form pure crystals.

Q3: Which solvent system is recommended for the recrystallization of this compound?

A3: An ethanol-water mixture is a suitable solvent system. This compound is readily soluble in hot water and less soluble in ethanol (B145695). By preparing a saturated solution in hot aqueous ethanol and then cooling, the solubility decreases, leading to the crystallization of pure this compound while impurities remain in the solution.

Q4: How can I determine the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[4] Ion chromatography can also be used to quantify inorganic salt impurities like sodium chloride.[5]

Q5: What are the key parameters to control during the recrystallization process?

A5: The key parameters to control are:

  • Solvent Composition: The ratio of water to alcohol will affect the solubility and yield.

  • Dissolution Temperature: The solvent should be heated to its boiling point to ensure complete dissolution with a minimum amount of solvent.

  • Cooling Rate: Slow cooling is crucial for the formation of large, pure crystals.[2]

  • Agitation: Gentle stirring during cooling can promote the formation of uniform crystals.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization from Ethanol-Water

This protocol describes the purification of crude this compound containing inorganic salt impurities.

Materials:

  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of deionized water to dissolve the solid at room temperature.

    • Heat the solution gently while stirring until the solid is fully dissolved.

    • Slowly add 95% ethanol to the hot solution until it becomes slightly cloudy. This indicates the saturation point.

    • Add a few drops of hot deionized water until the solution becomes clear again.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold 95% ethanol to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70°C) until a constant weight is achieved.

Protocol 2: Purity Assessment of this compound by HPLC

This protocol provides a general method for the analysis of this compound purity. Method validation and optimization may be required for specific applications.[6][7]

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of a suitable buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile)
Flow Rate 1.0 mL/min
Detection UV detector at an appropriate wavelength (e.g., 210 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 25°C)

Procedure:

  • Standard Preparation:

    • Accurately weigh a known amount of high-purity this compound reference standard and dissolve it in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately weigh the purified this compound sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and determine the peak area of this compound.

  • Calculation:

    • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

    • Calculate the purity of the sample as a percentage.

Data Presentation

Table 1: Comparison of Purification Methods for this compound (Illustrative Data)

Purification Method Initial Purity (%) Final Purity (%) Yield (%) Key Advantages Key Disadvantages
Single Recrystallization (Ethanol/Water) 85>9870-80High purity, effective for removing inorganic saltsModerate yield, requires solvent removal
Washing with Ethanol 8590-95>90High yield, simple procedureLess effective for removing significant impurities
Extraction with Alcohol 8595-9860-70Good purity, can remove a range of impuritiesMore complex, potential for lower yield

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product Reaction Crude Reaction Mixture Concentration Concentration Reaction->Concentration Evaporation Filtration1 Filtration Concentration->Filtration1 Remove Precipitated Salts Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Dissolve in Hot Solvent Filtration2 Vacuum Filtration Recrystallization->Filtration2 Collect Crystals Drying Drying Filtration2->Drying Remove Solvent Purity_Analysis Purity Analysis (HPLC) Drying->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product >98% Purity TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No AddSolvent Add more hot solvent and cool slowly OilingOut->AddSolvent Yes ImpureCrystals Impure Crystals? LowYield->ImpureCrystals No MinimizeSolvent Use minimum hot solvent LowYield->MinimizeSolvent Yes SlowCooling Ensure slow cooling ImpureCrystals->SlowCooling Yes Success Successful Purification ImpureCrystals->Success No AddSolvent->Success WashCold Wash crystals with minimal cold solvent MinimizeSolvent->WashCold SecondRecrystallization Perform a second recrystallization SlowCooling->SecondRecrystallization CheckMotherLiquor Check mother liquor for dissolved product WashCold->CheckMotherLiquor CheckMotherLiquor->Success UseCharcoal Use activated charcoal for colored impurities SecondRecrystallization->UseCharcoal UseCharcoal->Success

References

Troubleshooting common issues in nickel electroplating baths containing sodium allylsulfonate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel electroplating baths containing sodium allylsulfonate (SAS).

Troubleshooting Guides in Q&A Format

Issue 1: Pitting on the Nickel Deposit

Q1: What causes pitting in our nickel electroplating bath containing this compound, and how can we resolve it?

A1: Pitting, the formation of small holes on the plated surface, is a common defect in nickel electroplating.[1][2] It can be caused by several factors, often related to contaminants or improper bath parameters.

Possible Causes and Solutions:

  • Organic Contamination: Breakdown products of brighteners like this compound, or drag-in of oils and greases, can lead to pitting.[1][2]

    • Solution: Perform a carbon treatment to remove organic impurities. A batch treatment is effective for significant contamination.[2]

  • Insufficient Wetting Agent: Wetting agents reduce the surface tension of the plating solution, allowing hydrogen bubbles to detach from the cathode surface. Insufficient amounts can lead to gas pitting.

    • Solution: Check and adjust the wetting agent concentration according to your supplier's recommendations. The surface tension should ideally be below 35 dynes/cm.[3]

  • Low Operating Temperature: A bath temperature that is too low can increase the likelihood of pitting.

    • Solution: Ensure the bath is operating within the recommended temperature range, typically 50-60°C for a Watts nickel bath.

  • Incorrect pH: A pH that is too low can lead to excessive hydrogen evolution, causing gas pitting.[3]

    • Solution: Measure and adjust the pH to the recommended range (typically 3.8-4.5 for bright nickel baths) using diluted sulfuric acid or nickel carbonate.

  • Solid Particles: Suspended solids in the bath can also cause pitting.

    • Solution: Ensure continuous filtration of the plating bath to remove any particulate matter.

Issue 2: Brittle Nickel Deposits

Q2: Our nickel deposits are brittle and crack easily. Could the concentration of this compound be the cause, and what are the corrective actions?

A2: Yes, the concentration of this compound can significantly influence the ductility of the nickel deposit. While SAS is added to enhance ductility, an improper concentration, or the accumulation of its breakdown products, can lead to brittleness.

Possible Causes and Solutions:

  • Improper this compound Concentration: Both too low and too high concentrations of SAS can affect the internal stress of the deposit, leading to brittleness. An optimal concentration is crucial for achieving a ductile deposit.[4][5]

    • Solution: Analyze the SAS concentration in the bath. While direct analysis can be complex, a Hull cell test is an excellent practical method to determine the optimal brightener concentration. Adjust the SAS concentration based on the Hull cell panel appearance and bend tests for ductility.

  • Accumulation of Organic Breakdown Products: Over time, organic additives like SAS break down into other organic compounds that can be co-deposited, increasing internal stress and causing brittleness.

    • Solution: A batch carbon treatment is the most effective way to remove these harmful organic breakdown products.[2]

  • Metallic Contamination: Contamination with metallic impurities such as copper, zinc, or iron can also contribute to brittle deposits.[3]

    • Solution: Identify and eliminate the source of contamination. Low current density dummying can be used to plate out metallic impurities.

Issue 3: Poor Adhesion of the Nickel Layer

Q3: We are experiencing poor adhesion, with the nickel layer peeling or flaking. What are the common causes related to our bath containing this compound?

A3: Poor adhesion is most often a result of improper substrate preparation, but bath chemistry, including high concentrations of brighteners, can also play a role.

Possible Causes and Solutions:

  • Inadequate Substrate Cleaning and Activation: The most common cause of poor adhesion is an improperly prepared surface. Any residual oils, oxides, or other contaminants will prevent a strong bond between the substrate and the nickel deposit.

    • Solution: Review and optimize your pre-treatment cycle. This should include thorough cleaning, rinsing, and activation steps appropriate for the substrate material.

  • High Brightener Concentration: An excessive concentration of brighteners, including this compound, can sometimes interfere with the initial bonding of the nickel to the substrate.[2]

    • Solution: Use a Hull cell test to evaluate the brightener concentration. If the deposit shows signs of high brightener levels (e.g., brittleness in high current density areas), a carbon treatment may be necessary to reduce the concentration.

  • Passivation of the Substrate: The substrate can become passivated if there are delays in the plating process or if the preceding rinse steps are not optimized.

    • Solution: Minimize the time between the final activation step and entry into the nickel plating bath. Ensure the pH of the final rinse before plating is compatible with the nickel bath.

Frequently Asked Questions (FAQs)

Q4: What is the primary function of this compound in a nickel electroplating bath?

A4: this compound (SAS) is a key additive in modern bright nickel electroplating baths, serving primarily as a brightener and a ductility enhancer.[5][6][7] It helps to produce a bright, level nickel deposit and reduces the internal stress of the coating, making it less prone to cracking.[4][5]

Q5: What is a typical concentration range for this compound in a bright nickel bath?

A5: The typical concentration of this compound in a bright nickel electroplating bath ranges from 0.1 to 10 g/L, with a more common operating range being 3 to 10 g/L.

Q6: How does the concentration of this compound affect the properties of the nickel deposit?

A6: The concentration of this compound has a significant impact on the final properties of the nickel deposit.

PropertyEffect of Increasing this compound ConcentrationTypical Optimal Range (g/L)
Brightness Increases to an optimum level, then may decrease or cause other defects.3 - 10
Ductility Generally improves by reducing internal stress.3 - 10[7]
Internal Stress Decreases with increasing concentration up to a certain point.>1 g/L (~7 mmol/L)[4]
Hardness Can increase the hardness of the deposit.0.1 - 0.3 (in Ni-Co-P alloy)[8]
Leveling Acts as a leveling agent, smoothing the surface.3 - 10[5]

Note: The optimal concentration can vary depending on the specific bath formulation and operating conditions.

Q7: How can we analyze the concentration of this compound in our plating bath?

A7: Direct chemical analysis of this compound in a complex plating bath can be challenging without specialized equipment. High-Performance Liquid Chromatography (HPLC) is a method that can be used for accurate quantification.[9][10] However, for routine process control, the Hull cell test is an invaluable practical tool. By observing the appearance of a plated panel across a range of current densities, an experienced operator can determine if the brightener concentration is too high, too low, or optimal.

Experimental Protocols

Hull Cell Test for Brightener Concentration

Objective: To qualitatively assess the concentration of brighteners, including this compound, and the overall health of the nickel plating bath.

Methodology:

  • Sample Collection: Obtain a representative sample of the nickel plating bath.

  • Cell Setup:

    • Use a 267 mL Hull cell.

    • Place a clean nickel anode in the anode compartment.

    • Prepare a polished brass or steel Hull cell cathode panel by cleaning and activating it according to your standard procedure.

  • Plating Parameters:

    • Fill the Hull cell with the bath sample to the 267 mL mark.

    • Heat the solution to the operating temperature of your plating bath.

    • Set the rectifier to the desired amperage (typically 2-3 amps for a bright nickel bath).

    • Plate for a set time, usually 5-10 minutes, with agitation (if used in your process).

  • Panel Evaluation:

    • Rinse and dry the plated panel.

    • Examine the panel under good lighting. Observe the brightness, pitting, burning, and coverage across the different current density regions.

    • Perform a bend test on the high current density corner to assess ductility.

Carbon Treatment of a Nickel Plating Bath

Objective: To remove organic contaminants, including breakdown products of this compound, from the nickel plating bath.

Methodology:

  • Transfer the Bath: Pump the plating solution into a separate, clean treatment tank.

  • Heating and pH Adjustment: Heat the solution to approximately 60-70°C. Adjust the pH to the higher end of the operating range (around 4.5) with nickel carbonate. This can help precipitate some metallic impurities.

  • Carbon Addition: Add powdered activated carbon to the solution. The amount will depend on the level of contamination, but a typical starting point is 2-5 g/L.

  • Agitation: Agitate the solution for several hours (2-4 hours is common) to ensure thorough contact between the carbon and the solution.

  • Settling: Turn off the agitation and allow the carbon to settle for several hours or overnight.

  • Filtration: Filter the solution back into the main plating tank through a clean filter packed with filter aid.

  • Bath Readjustment: Analyze the bath for its primary components (nickel sulfate, nickel chloride, boric acid) and brighteners. Make additions as necessary, as carbon treatment can remove some of the desired additives.

  • Hull Cell Verification: Run a Hull cell test to confirm that the treatment was successful and the bath is ready for production.

Visualizations

Troubleshooting_Pitting start Pitting Observed on Deposit check_organics Perform Hull Cell Test & Evaluate for Organic Contamination start->check_organics carbon_treatment Perform Carbon Treatment check_organics->carbon_treatment Signs of Organics check_wetting Check Wetting Agent Concentration / Surface Tension check_organics->check_wetting No Obvious Organic Issues solution_ok Pitting Resolved carbon_treatment->solution_ok adjust_wetting Adjust Wetting Agent check_wetting->adjust_wetting Out of Spec check_temp_ph Verify Bath Temperature and pH are in Range check_wetting->check_temp_ph In Spec adjust_wetting->solution_ok adjust_temp_ph Adjust Temperature and/or pH check_temp_ph->adjust_temp_ph Out of Range check_filtration Inspect Filtration System check_temp_ph->check_filtration In Range adjust_temp_ph->solution_ok improve_filtration Improve Filtration check_filtration->improve_filtration Issue Found check_filtration->solution_ok No Issue Found

Caption: Troubleshooting workflow for pitting in nickel electroplating baths.

Caption: Experimental workflow for Hull cell testing.

References

Analysis of degradation products of sodium allylsulfonate under stress conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium allylsulfonate. It focuses on the identification and analysis of degradation products that may form under various stress conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under stress conditions?

A1: this compound possesses two primary reactive sites: the allyl group (a carbon-carbon double bond) and the sulfonate group. Degradation is likely to occur at these sites depending on the nature of the stressor.

  • Acidic and Alkaline Hydrolysis: The sulfonate group is generally stable under mild hydrolytic conditions. However, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis of the sulfonate group may occur, potentially leading to the formation of allyl alcohol and sulfonic acid or its salt.

  • Oxidative Degradation: The allyl group is susceptible to oxidation.[1][2][3] Common oxidizing agents like hydrogen peroxide can lead to the formation of epoxides (such as (oxiran-2-yl)methanesulfonate), which may further hydrolyze to diols. More aggressive oxidation can cleave the double bond, potentially forming aldehydes (like 2-oxoethanesulfonic acid) or carboxylic acids (such as 2-sulfoacetic acid).

  • Thermal Degradation: At elevated temperatures, thermal decomposition may occur. For sulfonated polymers, the evolution of sulfur dioxide (SO2) has been observed, suggesting the breakdown of the sulfonate group.[4] The allyl chain can also undergo cleavage and polymerization.

  • Photolytic Degradation: Exposure to UV light can induce degradation. For some sulfonated organic compounds, photolysis can lead to desulfonation, where the sulfonate group is cleaved from the molecule.[5][6]

Q2: I am observing unexpected peaks in my HPLC analysis after subjecting my sample containing this compound to stress conditions. What could they be?

A2: Unexpected peaks likely represent degradation products. To tentatively identify them, consider the stress conditions applied:

  • Acid/Base Stress: Look for peaks corresponding to allyl alcohol or other hydrolysis products.

  • Oxidative Stress: Suspect the formation of epoxides, diols, aldehydes, or carboxylic acids derived from the allyl group.

  • Thermal/Photolytic Stress: Consider the possibility of desulfonation products or smaller, fragmented molecules.

For definitive identification, further analytical techniques such as HPLC-MS for mass determination and NMR spectroscopy for structural elucidation are recommended.

Q3: How can I prevent the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • Control pH: Maintain a neutral to slightly acidic pH unless your experimental protocol requires otherwise.

  • Avoid Strong Oxidizers: If possible, use alternative reagents to strong oxidizing agents. If their use is unavoidable, control the reaction temperature and duration to minimize side reactions.

  • Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods.

  • Light Protection: Store solutions in amber vials or protect them from direct light, especially if working with photolabile compounds in your mixture.

Q4: Are there established analytical methods for quantifying this compound and its potential degradation products?

A4: Yes, High-Performance Liquid Chromatography (HPLC) is a common method for the analysis of this compound.[7][8] A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products. This typically involves using a C18 column with a mobile phase consisting of a buffer and an organic modifier. Detection can be achieved using a UV detector or, for compounds lacking a chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

Troubleshooting Guides

Issue 1: Poor Separation of Peaks in HPLC Analysis
Possible Cause Troubleshooting Steps
Inappropriate mobile phase composition.Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase. A gradient elution may be necessary to resolve all peaks.
Unsuitable column chemistry.If using a standard C18 column, consider trying a different stationary phase, such as a polar-embedded or phenyl-hexyl column, which may offer different selectivity for the analytes.
Inadequate method development.Perform forced degradation studies on this compound to generate degradation products and use the resulting mixture to develop a robust, stability-indicating method that demonstrates baseline separation of all components.
Issue 2: Identification of Unknown Degradation Products
Possible Cause Troubleshooting Steps
Lack of mass and structural information.Couple the HPLC system to a mass spectrometer (HPLC-MS) to obtain the molecular weight of the unknown peaks. For unambiguous structural confirmation, isolate the impurities using preparative HPLC and analyze them by Nuclear Magnetic Resonance (NMR) spectroscopy.
Complex fragmentation patterns in MS.Utilize tandem mass spectrometry (MS/MS) to fragment the parent ions of the degradation products. The resulting fragmentation patterns can provide valuable structural information.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines the general procedure for subjecting this compound to various stress conditions to induce degradation.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 80°C for 24 hours.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound or its solution at 105°C for 48 hours.

  • Photolytic Degradation: Expose the solution of this compound to UV light (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and alkaline samples with an appropriate base or acid.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or ELSD/MS

Data Presentation

The following table summarizes the potential degradation products of this compound under various stress conditions. The formation and quantity of these products should be confirmed experimentally.

Stress ConditionPotential Degradation ProductChemical StructureExpected Analytical Observation
Acid Hydrolysis Allyl AlcoholCH₂=CHCH₂OHA more volatile, less polar compound than the parent.
Sulfonic AcidCH₂=CHCH₂SO₃HA highly polar and acidic compound.
Alkaline Hydrolysis Allyl AlcoholCH₂=CHCH₂OHA more volatile, less polar compound than the parent.
Oxidative (H₂O₂) (Oxiran-2-yl)methanesulfonateC₃H₅NaO₄SAn epoxide, may be reactive and further hydrolyze.
2,3-dihydroxypropane-1-sulfonateC₃H₇NaO₅SA diol, more polar than the parent compound.
2-Oxoethanesulfonic acidC₂H₃NaO₄SAn aldehyde, may be detectable with specific derivatizing agents.
2-Sulfoacetic acidC₂H₃NaO₅SA carboxylic acid, highly polar.
Thermal Sulfur DioxideSO₂Gaseous product, not typically observed in LC analysis.
Polymerization Products(C₃H₅NaO₃S)nHigher molecular weight species, may elute late or not at all in RP-HPLC.
Photolytic PropeneC₃H₆Gaseous product.
Desulfonated products-Loss of the sulfonate group.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 80°C) prep->acid alkali Alkaline Hydrolysis (0.1M NaOH, 80°C) prep->alkali oxidation Oxidative Degradation (3% H₂O₂, RT) prep->oxidation thermal Thermal Degradation (105°C) prep->thermal photo Photolytic Degradation (UV light) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize alkali->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis (Stability-Indicating Method) neutralize->hplc data Data Interpretation (Peak Identification & Quantification) hplc->data

Caption: Experimental workflow for forced degradation studies.

logical_relationship cluster_parent Parent Compound cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis Stress oxidation Oxidation parent->oxidation Stress thermal_photo Thermal/Photolytic parent->thermal_photo Stress hydrolysis_prod Allyl Alcohol Sulfonic Acid hydrolysis->hydrolysis_prod Leads to oxidation_prod Epoxides, Diols, Aldehydes, Carboxylic Acids oxidation->oxidation_prod Leads to thermal_photo_prod SO₂, Desulfonation Products, Polymeric material thermal_photo->thermal_photo_prod Leads to

References

Challenges and solutions for grafting sodium allylsulfonate onto hydrophobic substrates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the graft polymerization of sodium allylsulfonate (SAS) onto hydrophobic substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I observing very low or no grafting of this compound onto my hydrophobic substrate?

Low or failed grafting is a common issue stemming from the inert, low-energy surfaces of hydrophobic polymers like polypropylene (B1209903) and polyethylene. Several factors could be contributing to this:

  • Insufficient Surface Activation: Hydrophobic surfaces lack reactive sites for initiating graft polymerization. Without proper activation, the monomer cannot attach to the substrate.

  • Inappropriate Initiator Concentration: The concentration of the initiator is critical. Too low a concentration will generate an insufficient number of free radicals to start the grafting process, while too high a concentration can lead to excessive homopolymerization of SAS in the solution rather than grafting onto the surface.[1]

  • Presence of Oxygen: Oxygen can inhibit free-radical polymerization, which is a common mechanism for grafting.

  • Sub-optimal Reaction Conditions: Factors such as reaction time, temperature, and monomer concentration can significantly impact grafting efficiency.

Solutions:

  • Surface Activation: Employ surface activation techniques like plasma treatment or UV irradiation to introduce reactive functional groups (e.g., peroxides, hydroxyls) onto the substrate surface.[2][3][4]

  • Optimize Initiator Concentration: Systematically vary the initiator concentration to find the optimal level that maximizes grafting yield while minimizing homopolymerization.

  • Degas the Reaction Mixture: Purge the reaction solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen before and during the polymerization process.

  • Optimize Reaction Parameters: Experiment with different reaction times, temperatures, and SAS concentrations to determine the ideal conditions for your specific substrate and grafting method.

2. The grafted this compound layer shows poor adhesion and peels off easily. What can I do to improve it?

Poor adhesion is often a result of weak bonding between the grafted polymer and the hydrophobic substrate.

Solutions:

  • Enhance Surface Activation: A more intensive surface activation can create a higher density of reactive sites, leading to a greater number of covalent bonds between the substrate and the grafted chains. This can be achieved by adjusting plasma treatment parameters (power, time, gas type) or UV irradiation intensity.[5]

  • Use of a Crosslinking Agent: Incorporating a small amount of a crosslinking agent into the monomer solution can create a more robust and interconnected polymer network on the surface, improving its mechanical stability.

  • Control Grafting Density: A very high grafting density can sometimes lead to steric hindrance and internal stress within the grafted layer, causing it to detach. Optimizing the grafting conditions to achieve a moderate and uniform grafting density can improve adhesion.

  • Post-Grafting Curing: In some cases, a post-grafting thermal treatment (annealing) can enhance the adhesion of the grafted layer.

3. The hydrophilicity of my grafted surface is inconsistent across the substrate or between batches. How can I achieve more uniform results?

Inconsistent hydrophilicity points to non-uniform grafting.

Solutions:

  • Ensure Uniform Surface Treatment: Inconsistent plasma treatment or uneven UV exposure can lead to patchy grafting. Ensure the entire substrate surface is uniformly exposed to the activation source. For plasma treatment, consider the geometry of the reactor and the position of the substrate. For UV grafting, ensure the light source provides uniform intensity across the entire sample area.[2]

  • Homogeneous Reaction Mixture: Ensure the monomer and initiator are well-dissolved and the solution is homogenous. Stirring the reaction mixture during grafting can help maintain a uniform concentration of reactants at the substrate surface.

  • Control of Reaction Temperature: Maintain a constant and uniform temperature throughout the reaction, as temperature fluctuations can affect the rate of polymerization and initiator decomposition.

  • Thorough Cleaning of Substrate: Any contaminants on the substrate surface can interfere with the grafting process. Ensure a rigorous and consistent cleaning procedure for all substrates before activation and grafting.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on grafting this compound and similar monomers onto hydrophobic substrates.

Table 1: Effect of Grafting Conditions on Grafting Degree and Contact Angle

SubstrateGrafting MethodMonomerInitiator/PhotoinitiatorReaction TimeGrafting Degree (%)Initial Contact Angle (°)Final Contact Angle (°)
Polypropylene (PP)UV IrradiationSodium p-styrene sulfonateBenzophenone (B1666685)-13.311046
Polypropylene (PP)UV IrradiationAcrylic Acid (AA)Benzophenone-11.89535
Polyetheretherketone (PEEK)UV IrradiationSodium vinylsulfonate-90 min--Varies with irradiation time

Data synthesized from multiple sources for illustrative comparison.[6][7][8]

Table 2: Influence of Initiator and Monomer Concentration on Grafting Yield

SubstrateMonomer SystemInitiatorEffect of Increasing Initiator Conc.Effect of Increasing Monomer Conc.
Polyethylene (PE)Sodium styrene (B11656) sulfonate / Acrylic AcidGamma RadiationGenerally increases grafting yield up to a certain point, then may decrease.Increases grafting yield.
Polyester (PET)Acrylic AcidBenzoyl PeroxideSharp increase in grafting % up to an optimal concentration, then decreases.Increases grafting yield.
Sodium AlginateMethacrylamideAmmonium PersulfateIncreases graft yield and efficiency up to an optimal concentration.-

This table illustrates general trends observed in grafting polymerization.[1][9][10]

Experimental Protocols

Protocol 1: UV-Initiated Grafting of this compound onto Polypropylene

This protocol describes a general procedure for UV-initiated graft polymerization using a photoinitiator.

Materials:

  • Polypropylene (PP) substrate

  • This compound (SAS)

  • Benzophenone (photoinitiator)

  • Acetone (B3395972) (for cleaning and dissolving the photoinitiator)

  • Deionized water

  • Nitrogen or Argon gas

  • UV lamp (e.g., medium-pressure mercury lamp)

Procedure:

  • Substrate Cleaning: Thoroughly clean the PP substrate by sonicating in acetone for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Photoinitiator Application: Prepare a solution of benzophenone in acetone (e.g., 1-5 wt%). Coat the PP substrate with the benzophenone solution by dip-coating or spin-coating. Allow the solvent to evaporate completely.

  • Preparation of Monomer Solution: Prepare an aqueous solution of this compound (e.g., 10-20 wt%) in deionized water.

  • Degassing: Place the benzophenone-coated PP substrate in a reaction vessel and add the SAS solution. Purge the vessel with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.

  • UV Irradiation: While maintaining an inert atmosphere, expose the reaction vessel to UV irradiation. The irradiation time can be varied (e.g., 15-60 minutes) to control the grafting degree.[11]

  • Washing: After irradiation, remove the substrate from the solution and wash it extensively with hot deionized water to remove any ungrafted monomer and homopolymer.

  • Drying: Dry the grafted PP substrate in a vacuum oven at a moderate temperature (e.g., 50 °C) to a constant weight.

Protocol 2: Plasma Surface Activation of a Hydrophobic Polymer Substrate

This protocol outlines a general procedure for activating a hydrophobic polymer surface using a low-pressure plasma system.

Materials:

  • Hydrophobic polymer substrate (e.g., Polypropylene, Polyethylene)

  • Process gas (e.g., Oxygen, Argon, Air)

  • Plasma reactor

Procedure:

  • Substrate Cleaning: Clean the substrate as described in Protocol 1 to remove any surface contaminants.

  • Loading into Plasma Reactor: Place the cleaned and dried substrate into the plasma reactor chamber.

  • Evacuation: Evacuate the chamber to a base pressure typically in the range of 10-100 mTorr.

  • Gas Inlet: Introduce the process gas (e.g., oxygen) into the chamber at a controlled flow rate.

  • Plasma Ignition: Apply radio frequency (RF) or direct current (DC) power to ignite the plasma. Typical power settings can range from 20-100 W.

  • Treatment: Expose the substrate to the plasma for a predetermined time (e.g., 1-10 minutes). The duration will depend on the polymer and the desired level of activation.

  • Venting and Removal: After the treatment time, turn off the power and the gas flow. Vent the chamber to atmospheric pressure and remove the activated substrate. The activated surface should be used for grafting as soon as possible, as the activation effect can diminish over time.[3]

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_activation Surface Activation cluster_grafting Graft Polymerization cluster_post Post-Grafting Cleaning Substrate Cleaning Drying Drying Cleaning->Drying Activation Plasma Treatment or UV/Initiator Coating Drying->Activation Polymerization UV Irradiation or Thermal Initiation Activation->Polymerization Monomer_Prep Prepare SAS Solution Degassing Degassing Monomer_Prep->Degassing Degassing->Polymerization Washing Washing Polymerization->Washing Final_Drying Drying Washing->Final_Drying Characterization Surface Characterization Final_Drying->Characterization

Caption: General experimental workflow for grafting this compound onto a hydrophobic substrate.

Troubleshooting_Grafting Start Low Grafting Efficiency Q1 Was the surface activated? Start->Q1 A1_No Perform Surface Activation (Plasma or UV/Initiator) Q1->A1_No No Q2 Was the reaction degassed? Q1->Q2 Yes A1_No->Q2 A2_No Degas with Inert Gas (N2 or Ar) Q2->A2_No No Q3 Is the initiator concentration optimal? Q2->Q3 Yes A2_No->Q3 A3_No Optimize Initiator Concentration Q3->A3_No No Success Improved Grafting Efficiency Q3->Success Yes A3_No->Success

Caption: Troubleshooting decision tree for low grafting efficiency.

Surface_Activation_Grafting cluster_0 Initial State cluster_1 Activation cluster_2 Grafting Hydrophobic_Surface Hydrophobic Substrate (e.g., Polypropylene) Activated_Surface Activated Surface (with reactive sites) Hydrophobic_Surface->Activated_Surface Plasma Treatment or UV + Photoinitiator Grafted_Surface Hydrophilic Surface (grafted with this compound) Activated_Surface->Grafted_Surface Addition of SAS monomer & Polymerization

Caption: Schematic of surface activation and subsequent grafting process.

References

Validation & Comparative

Sodium allylsulfonate vs. sodium vinylsulfonate: a comparative study in polymerization.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, the incorporation of charged species along a polymer backbone can impart unique and desirable properties, influencing everything from solubility and viscosity to thermal stability and biological interactions. Among the various charged monomers available, sodium allylsulfonate (SAS) and sodium vinylsulfonate (SVS) are two prominent sulfonated monomers utilized to introduce the sulfonate functional group. This guide provides an objective comparison of their polymerization behavior, supported by available experimental data, to aid researchers in selecting the appropriate monomer for their specific application.

Monomer Characteristics at a Glance

Both this compound and sodium vinylsulfonate are water-soluble monomers containing a polymerizable double bond and an ionic sulfonate group. However, their structural differences, as illustrated below, lead to distinct polymerization characteristics.

FeatureThis compound (SAS)Sodium Vinylsulfonate (SVS)
Chemical Structure CH₂=CHCH₂SO₃NaCH₂=CHSO₃Na
Molar Mass 144.12 g/mol 130.10 g/mol [1]
Key Structural Difference Allylic group (double bond is separated from the sulfonate group by a methylene (B1212753) bridge)Vinylic group (double bond is directly attached to the sulfonate group)

Homopolymerization Behavior

Sodium Vinylsulfonate (SVS) is known for its high reactivity in free-radical polymerization. The direct conjugation of the vinyl group with the electron-withdrawing sulfonate group activates the double bond, making it susceptible to radical attack. This high reactivity generally leads to a higher rate of polymerization and the formation of high molecular weight polymers, known as poly(sodium vinylsulfonate) (P(SVS)).

This compound (SAS) , in contrast, exhibits a more complex behavior. The presence of the allylic proton makes it prone to chain transfer reactions. This means that during polymerization, a growing polymer radical can abstract a hydrogen atom from the methylene group of a SAS monomer, terminating the growing chain and initiating a new, less reactive radical. This chain transfer process can significantly reduce the rate of polymerization and limit the achievable molecular weight of poly(this compound) (P(SAS)). In some polymerization processes, SAS is intentionally used as a chain transfer agent to control the polymerization speed[2].

Copolymerization: A Quantitative Comparison

The differences in reactivity between SAS and SVS are more quantitatively evident in their copolymerization behavior with other monomers. Acrylamide (B121943) is a common comonomer used with both SAS and SVS to synthesize water-soluble copolymers for various applications.

The reactivity of monomers in copolymerization is described by their reactivity ratios (r). The reactivity ratio of a monomer is the ratio of the rate constant for the addition of a monomer to a growing chain ending in the same monomer to the rate constant for the addition of the other comonomer.

Table 1: Reactivity Ratios for the Copolymerization of this compound (SAS) and Acrylamide (M₁)

Monomer 1 (M₁)Monomer 2 (M₂)r₁ (Acrylamide)r₂ (SAS)Copolymerization Tendency
AcrylamideThis compound2.670.31The growing chain ending in an acrylamide radical prefers to add another acrylamide monomer. The growing chain ending in a SAS radical also prefers to add an acrylamide monomer. This leads to a copolymer with blocks of acrylamide and isolated SAS units.

Data obtained from a study on the free-radical copolymerization of acrylamide and this compound in aqueous solution at 30.0°C.

Properties of the Resulting Polymers

The differences in polymerization behavior between SAS and SVS have a direct impact on the properties of the resulting polymers.

Table 2: Comparative Properties of Poly(this compound) and Poly(sodium vinylsulfonate)

PropertyPoly(this compound) (P(SAS))Poly(sodium vinylsulfonate) (P(SVS))
Molecular Weight Generally lower due to chain transfer reactions.Generally higher due to the high reactivity of the monomer.
Thermal Stability (TGA) Limited data available. The presence of the allylic group might offer a different degradation pathway compared to the saturated backbone of P(SVS).Exhibits a multi-stage thermal degradation. The first stage, starting around 200°C, is followed by a second stage between 350°C and 400°C, and a final stage up to 570°C. It leaves a significant non-volatile residue (around 55% at 600°C), indicating good char-forming ability and potential for flame retardant applications.
Applications Used as a comonomer to improve dyeability, heat resistance, and flexibility of fibers. Also used in water treatment, paint additives, and as an antistatic agent.[2]The resulting polyvinylsulfonic acid is a strong polyelectrolyte used in applications such as ion-exchange resins, membranes for fuel cells, and as a component in hydrogels. Copolymers with acrylamide show good thermal endurance and salt tolerance.[3]

Experimental Protocols

The following are generalized experimental protocols for the free-radical polymerization of sulfonated monomers and the determination of reactivity ratios. These should be adapted and optimized for specific experimental setups and desired polymer characteristics.

Free-Radical Homopolymerization in Aqueous Solution

Objective: To synthesize poly(sodium vinylsulfonate) or poly(this compound) via free-radical polymerization.

Materials:

  • Sodium vinylsulfonate (SVS) or this compound (SAS)

  • Deionized water

  • Initiator (e.g., ammonium (B1175870) persulfate, potassium persulfate, or a redox initiator system)

  • Nitrogen gas supply

  • Reaction vessel (e.g., three-necked flask) equipped with a condenser, magnetic stirrer, and nitrogen inlet/outlet.

  • Constant temperature bath

Procedure:

  • Dissolve a known amount of the monomer (SVS or SAS) in deionized water in the reaction vessel to achieve the desired concentration.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • While maintaining a nitrogen atmosphere, place the reaction vessel in a constant temperature bath set to the desired reaction temperature (e.g., 50-80°C).

  • Dissolve the initiator in a small amount of deionized water and add it to the reaction vessel to start the polymerization.

  • Allow the reaction to proceed for a predetermined time, monitoring the viscosity of the solution as an indicator of polymerization.

  • To terminate the reaction, cool the vessel in an ice bath and expose the solution to air.

  • Purify the polymer by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the solid polymer.

Determination of Monomer Reactivity Ratios

Objective: To determine the reactivity ratios of a comonomer pair (e.g., acrylamide and SAS/SVS) in copolymerization.

Materials:

  • Both monomers (e.g., acrylamide and SAS or SVS)

  • Deionized water

  • Initiator

  • Nitrogen gas supply

  • A series of reaction vessels

  • Analytical technique to determine copolymer composition (e.g., elemental analysis, NMR spectroscopy)

Procedure:

  • Prepare a series of reaction mixtures with varying initial molar ratios of the two monomers.

  • For each mixture, perform a free-radical polymerization as described in the homopolymerization protocol.

  • Stop the polymerizations at low conversion (typically <10%) to ensure that the monomer feed ratio remains relatively constant.

  • Isolate and purify the copolymers.

  • Determine the composition of each copolymer using a suitable analytical technique.

  • Use the initial monomer feed ratios and the resulting copolymer compositions to calculate the reactivity ratios using methods such as the Fineman-Ross or Kelen-Tüdös methods.

Visualizing the Polymerization Pathways

The following diagrams illustrate the conceptual differences in the polymerization of sodium vinylsulfonate and this compound.

SVS_Polymerization cluster_legend Legend Initiator Initiator Radical Radical Initiator->Radical Growing Polymer Chain Growing Polymer Chain Radical->Growing Polymer Chain Growing Polymer Chain->Growing Polymer Chain + SVS Monomer High Molecular Weight P(SVS) High Molecular Weight P(SVS) Growing Polymer Chain->High Molecular Weight P(SVS) Process ---> Process Flow Product ---> Final Product

Caption: Ideal polymerization of sodium vinylsulfonate leading to a high molecular weight polymer.

SAS_Polymerization cluster_legend Legend Initiator Initiator Radical Radical Initiator->Radical Growing Polymer Chain Growing Polymer Chain Radical->Growing Polymer Chain Growing Polymer Chain->Growing Polymer Chain + SAS Monomer Terminated Polymer Chain Terminated Polymer Chain Growing Polymer Chain->Terminated Polymer Chain Chain Transfer New Radical New Radical Growing Polymer Chain->New Radical Chain Transfer Low Molecular Weight P(SAS) Low Molecular Weight P(SAS) Terminated Polymer Chain->Low Molecular Weight P(SAS) New Growing Chain New Growing Chain New Radical->New Growing Chain Process ---> Process Flow ChainTransfer ---> Chain Transfer Product ---> Final Product

Caption: Polymerization of this compound with the competing chain transfer reaction.

Conclusion

The choice between this compound and sodium vinylsulfonate for polymerization depends critically on the desired outcome.

  • Sodium vinylsulfonate is the monomer of choice when high molecular weight homopolymers or efficient incorporation into copolymers is desired. Its high reactivity ensures rapid polymerization and the formation of long polymer chains.

  • This compound is more suitable for applications where lower molecular weight polymers are acceptable or where control over the polymerization rate is necessary. Its propensity for chain transfer can be a disadvantage when high molecular weights are required but can be leveraged as a tool for controlling polymer architecture.

For researchers and drug development professionals, understanding these fundamental differences is key to designing polymers with tailored properties for applications ranging from drug delivery systems and hydrogels to functional coatings and specialty additives. Further research providing direct comparative data under identical conditions would be invaluable for a more precise selection and optimization of polymerization processes involving these versatile sulfonated monomers.

References

Alternative brightening agents to sodium allylsulfonate in nickel plating.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative brightening agents to sodium allylsulfonate for nickel electroplating applications. The performance of key alternatives is evaluated based on experimental data for critical deposit properties, including brightness, leveling, ductility, and internal stress. Detailed experimental protocols are provided to enable reproducible research and development.

Introduction to Nickel Plating Brighteners

Nickel electroplating is a widely used surface finishing process that provides corrosion resistance, wear resistance, and a decorative appearance. The brightness and leveling of the nickel deposit are controlled by the addition of organic compounds known as brighteners. These are typically classified into two main categories:

  • Class I Brighteners (Carriers): These are typically aromatic sulfonates, such as this compound and saccharin (B28170). They are used in higher concentrations and are primarily responsible for grain refinement and providing a baseline level of brightness. They also help to reduce internal stress in the deposit.

  • Class II Brighteners (Levelers): These are unsaturated organic compounds, such as acetylenic alcohols (e.g., 2-butyne-1,4-diol (B31916), propargyl alcohol) and their derivatives. Used in lower concentrations, they work in synergy with Class I brighteners to produce a brilliant, leveled deposit.

This compound is a commonly used Class I brightener. However, the industry is continually seeking alternatives to enhance deposit properties, improve bath stability, and meet evolving environmental and performance standards. This guide explores the performance of prominent alternatives.

Performance Comparison of Brightening Agents

The following table summarizes the quantitative performance of various brightening agents based on available experimental data. It is important to note that the performance of these additives can be influenced by the specific bath composition, operating parameters, and the presence of other additives.

Brightening AgentClassTypical ConcentrationBrightness & LevelingDuctilityInternal Stress (MPa)Key Characteristics & Remarks
This compound I1-5 g/LGood carrier brightener, contributes to leveling.GoodTensileA widely used benchmark Class I brightener.
Saccharin I0.5-5 g/LActs as a grain refiner, contributing to a semi-bright to bright appearance.GoodCan shift stress from tensile to compressive.[1]Excellent stress-reducing agent. Often used in combination with Class II brighteners.[1][2]
2-Butyne-1,4-diol II0.1-0.5 g/LExcellent leveling and brightening agent.[3][4]Can increase brittleness if used in excess.Increases tensile stress.[5][6]A highly effective Class II brightener for achieving mirror-bright finishes.
Propargyl Alcohol Propoxylate (PAP) II0.01-0.1 g/LStrong leveling and brightening effects.Can reduce ductility at higher concentrations.Can increase internal stress.A potent Class II brightener, often used in high-leveling applications.
N-Allyl Substituted Amines II5-100 mg/LProduces highly brilliant and leveled deposits.[7]Can produce deposits with improved ductility compared to some other Class II brighteners.[8]-A newer class of brighteners showing promise for producing ductile, bright deposits.[7][8]

Experimental Protocols

Accurate and reproducible evaluation of brightening agents is crucial for research and quality control. The following are standard methodologies for key performance indicators.

Hull Cell Test for Brightness and Leveling

The Hull cell is a trapezoidal plating cell that allows for the evaluation of the plating deposit over a wide range of current densities on a single panel.

Apparatus:

  • 267 mL Hull cell

  • DC power supply (rectifier)

  • Nickel anode

  • Polished brass or steel cathode panels

  • Heater and thermostat (for elevated temperature tests)

  • Air agitation (optional)

Procedure:

  • Prepare the base nickel plating solution (e.g., Watts bath) with the desired concentrations of nickel sulfate, nickel chloride, and boric acid.

  • Add the brightening agent(s) to be evaluated at the desired concentration.

  • Heat the solution to the specified operating temperature (typically 50-60°C).

  • Place the nickel anode and the clean, polished cathode panel in the Hull cell.

  • Apply a specific current (e.g., 2A) for a set duration (e.g., 5-10 minutes).

  • Remove the cathode panel, rinse, and dry.

  • Visually inspect the panel for the brightness and leveling across the current density range. The high current density (HCD) end is closest to the anode, and the low current density (LCD) end is furthest away.

Measurement of Internal Stress

Internal stress in electrodeposits can be measured using various techniques. The spiral contractometer method (ASTM B636) is a widely accepted standard.

Apparatus:

  • Spiral contractometer

  • Plating tank with temperature control

  • DC power supply

  • Calibrated dial or gauge

Procedure:

  • A helical metal strip (the spiral) is coated with a stop-off lacquer on the inside.

  • The spiral is mounted in the contractometer and immersed in the plating solution.

  • The plating process is carried out under controlled conditions (current density, temperature, time).

  • As the nickel is deposited on the outside of the helix, the internal stress causes the spiral to wind or unwind.

  • The change in the spiral's rotation is measured by a calibrated dial.

  • The internal stress is calculated based on the degree of rotation, the thickness of the deposit, and the physical constants of the spiral. Tensile stress causes the spiral to contract, while compressive stress causes it to expand.

Ductility Testing

The ductility of a nickel deposit, its ability to deform without cracking, is a critical mechanical property. The bend test (ASTM B489) is a common method for its evaluation.

Apparatus:

  • A set of mandrels with varying diameters.

  • A vise or a similar clamping device.

Procedure:

  • A thin strip of the nickel-plated substrate is prepared.

  • The strip is bent 180 degrees over a mandrel of a specific diameter, with the plated side outward.

  • The bent area is examined for cracks under magnification.

  • The test is repeated with progressively smaller mandrels until cracking is observed.

  • The ductility is reported as the percent elongation, calculated using the formula: % Elongation = (t / (d + t)) x 100, where 't' is the thickness of the deposit and 'd' is the diameter of the mandrel around which the strip was bent without cracking.

Visualization of Brightener Relationships

The following diagram illustrates the classification and interaction of different types of nickel plating brighteners.

G cluster_0 Nickel Plating Bath cluster_1 Brightener System cluster_2 Examples of Class I cluster_3 Examples of Class II cluster_4 Resulting Deposit Properties Base Electrolyte Base Electrolyte Additives Additives Class I Brighteners Class I Brighteners Additives->Class I Brighteners Synergistic Effect Class II Brighteners Class II Brighteners Additives->Class II Brighteners Synergistic Effect Class I Brighteners->Class II Brighteners Interaction for Full Brightness & Leveling This compound This compound Class I Brighteners->this compound Saccharin Saccharin Class I Brighteners->Saccharin Ductility Ductility Class I Brighteners->Ductility Improves Internal Stress Internal Stress Class I Brighteners->Internal Stress Reduces 2-Butyne-1,4-diol 2-Butyne-1,4-diol Class II Brighteners->2-Butyne-1,4-diol Propargyl Alcohol Propoxylate Propargyl Alcohol Propoxylate Class II Brighteners->Propargyl Alcohol Propoxylate N-Allyl Substituted Amines N-Allyl Substituted Amines Class II Brighteners->N-Allyl Substituted Amines Brightness Brightness Class II Brighteners->Brightness Enhances Leveling Leveling Class II Brighteners->Leveling Enhances Class II Brighteners->Internal Stress Increases

Caption: Relationship between nickel plating bath components and deposit properties.

Conclusion

The selection of a brightening agent for nickel plating is a critical decision that significantly impacts the final properties of the deposit. While this compound remains a widely used and effective Class I brightener, alternatives such as saccharin offer superior stress-reducing properties. Class II brighteners like 2-butyne-1,4-diol and propargyl alcohol derivatives are essential for achieving high levels of brightness and leveling, though they can have a negative impact on ductility and internal stress if not properly controlled. The emerging class of N-allyl substituted amines shows potential for producing bright and ductile deposits.

The optimal brightener system often involves a synergistic combination of Class I and Class II additives. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and optimization of brightener formulations for specific performance requirements. Further research into novel brightener molecules and their mechanisms will continue to advance the field of nickel electroplating.

References

A Comparative Guide to Sulfonated Monomers in Hydrogel Synthesis for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sulfonated monomers into hydrogel networks offers a powerful strategy for tailoring material properties for a range of biomedical applications, including controlled drug delivery, tissue engineering, and wound healing. The presence of the sulfonate group imparts unique characteristics, such as high water absorbency, pH-independent swelling, and the ability to interact with biological molecules. This guide provides a comparative analysis of three common sulfonated monomers used in hydrogel synthesis: 2-acrylamido-2-methylpropanesulfonic acid (AMPS), sodium p-styrenesulfonate (NaPSS), and vinylsulfonic acid (VSA).

Comparative Performance of Sulfonated Monomers

The choice of sulfonated monomer significantly influences the key performance indicators of the resulting hydrogel, including its swelling behavior, mechanical strength, and drug release profile. While direct comparative studies under identical conditions are limited, the following tables summarize typical performance data extracted from various experimental reports.

Table 1: Comparative Swelling Ratios

The swelling ratio is a critical parameter, indicating the hydrogel's capacity to absorb and retain water, which in turn affects nutrient transport and drug diffusion.

Sulfonated MonomerCrosslinkerSwelling Ratio (%)pH of MediumReference
AMPSN,N'-methylenebis(acrylamide) (MBA)Up to 20007.0[1]
NaPSSN,N'-methylenebis(acrylamide) (MBA)>2900 (in nanocomposite)Not Specified[2]
VSAEthylene glycol dimethacrylate (EGDMA)Increased with higher PVSA contentHigher at high pH[3]

Note: Swelling ratios are highly dependent on the crosslinker type and concentration, as well as the overall polymer concentration.

Table 2: Comparative Mechanical Properties

Mechanical properties, such as compressive and tensile strength, are crucial for applications where the hydrogel must maintain its structural integrity under physiological loads.

Sulfonated MonomerCo-monomer/CrosslinkerMechanical PropertyValueReference
AMPSTannic Acid (TA)Tensile StrengthPeak at 0.25 phm TA[4]
AMPSAcrylamideCompressive Strength (Double Network)Up to 25 MPa
NaPSSAcrylamideElastic Modulus (Double Network)Dependent on crosslinker ratio[5]
VSAAcrylic Acid/EGDMAThermally stable polymeric network-[3]

Note: Mechanical properties are significantly influenced by the hydrogel's network structure, including the presence of co-monomers and the crosslinking density.

Table 3: Drug Release Characteristics

The release of therapeutic agents from hydrogels is governed by factors such as the swelling ratio, mesh size of the polymer network, and interactions between the drug and the polymer.

Sulfonated MonomerModel DrugRelease ProfileKey FindingsReference
AMPSIsosorbide MononitratepH-dependentRelease proportional to PVSA content[3]
NaPSSKetorolac TromethaminepH-dependentHigher release at pH 7.4[6]
VSADoxycyclineNon-Fickian diffusionRelease profile described by Higuchi model[7]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research. The following are representative protocols for the synthesis of hydrogels from the compared sulfonated monomers.

Protocol 1: Synthesis of Poly(2-acrylamido-2-methylpropanesulfonic acid) (PAMPS) Hydrogel

This protocol describes a typical free-radical polymerization of AMPS.[1]

Materials:

  • 2-acrylamido-2-methylpropanesulfonic acid (AMPS)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Prepare a stock solution of the initiator (e.g., 0.040 g of KPS in 10 ml of distilled water).

  • In a reaction vessel, dissolve a specific amount of AMPS monomer and MBA crosslinker in deionized water. The monomer concentration and the crosslinker to monomer molar ratio are critical parameters to control.

  • Deoxygenate the solution by bubbling nitrogen gas through it for approximately 20 minutes.

  • Add the required volume of the KPS initiator solution to the monomer solution.

  • Pour the reaction mixture into a mold (e.g., between two glass plates with a spacer).

  • Seal the mold and place it in a thermostated water bath or oven at a specific temperature (e.g., 40°C) for a predetermined reaction time to allow for polymerization and crosslinking.

  • After polymerization, remove the hydrogel from the mold and immerse it in a large volume of deionized water to remove any unreacted monomers and initiator. The water should be changed periodically until the pH of the water remains constant.

  • The purified hydrogel can then be dried or used in its swollen state for characterization.

Protocol 2: Synthesis of Poly(sodium p-styrenesulfonate) (PNaPSS) Hydrogel

This protocol outlines the synthesis of a PNaPSS-based hydrogel, often in the form of a double-network hydrogel for improved mechanical properties.[5]

Materials:

  • Sodium p-styrenesulfonate (NaPSS)

  • Acrylamide (AAm) (co-monomer for double network)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker for AAm)

  • Divinylbenzene (DVB) (crosslinker for NaPSS)

  • Ammonium persulfate (APS) (initiator)

  • Deionized water

Procedure:

  • Prepare the first network by dissolving NaPSS and DVB in deionized water.

  • Add the initiator (APS) and polymerize at an elevated temperature (e.g., 70°C) to form the first hydrogel network.

  • Immerse the first network hydrogel in an aqueous solution containing the second monomer (AAm), its crosslinker (MBA), and an initiator.

  • Allow the second monomer solution to swell and diffuse into the first network.

  • Initiate the polymerization of the second network, for example, by raising the temperature, to form the double-network hydrogel.

  • Purify the resulting hydrogel by immersing it in deionized water, with frequent water changes.

Protocol 3: Synthesis of Poly(vinylsulfonic acid) (PVSA) Hydrogel

This protocol describes the synthesis of a hydrogel containing polyvinylsulfonic acid, often copolymerized with other monomers.[8]

Materials:

  • Vinylsulfonic acid, sodium salt (VSA)

  • Acrylic acid (AA) (co-monomer)

  • Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

  • Benzyl peroxide (BPO) (initiator)

  • Ethanol-water mixture (50:50 v/v)

Procedure:

  • Dissolve the desired amounts of VSA, AA, and EGDMA in an ethanol-water mixture in a reaction tube.

  • Add the initiator, BPO, to the solution.

  • Cap the tubes and place them in a water bath at a specific temperature (e.g., 50°C) for a prolonged period (e.g., 48 hours) to ensure complete polymerization.

  • After cooling to room temperature, cut the resulting hydrogel into discs.

  • Immerse the hydrogel discs in an ethanol-water solution to remove any unreacted components. Wash thoroughly until the pH of the washing solution is neutral.

  • Dry the hydrogels at a moderate temperature (e.g., 40°C) until a constant weight is achieved. Store in a desiccator for future use.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in sulfonated hydrogel synthesis and performance.

HydrogelSynthesisWorkflow cluster_reactants Reactants cluster_process Polymerization Process cluster_product Product cluster_purification Purification Monomer Sulfonated Monomer (AMPS, NaPSS, VSA) Polymerization Free Radical Polymerization Monomer->Polymerization Crosslinker Crosslinker (MBA, EGDMA) Crosslinker->Polymerization Initiator Initiator (KPS, APS) Initiator->Polymerization Solvent Solvent (Water, etc.) Solvent->Polymerization Hydrogel Sulfonated Hydrogel Network Polymerization->Hydrogel Purification Washing/ Drying Hydrogel->Purification HydrogelProperties cluster_factors Influencing Factors cluster_performance Performance Metrics center Hydrogel Properties Swelling Swelling Ratio center->Swelling Mechanical Mechanical Strength center->Mechanical DrugRelease Drug Release Kinetics center->DrugRelease MonomerType Sulfonated Monomer Type MonomerType->center CrosslinkerDensity Crosslinker Density CrosslinkerDensity->center PolymerConc Polymer Concentration PolymerConc->center pH Environmental pH pH->center IonicStrength Ionic Strength IonicStrength->center

References

A comparative analysis of sodium allylsulfonate and sodium styrenesulfonate in copolymers.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, the incorporation of ionic monomers into polymer chains imparts unique properties, particularly for applications in aqueous systems, specialty coatings, and as ion-exchange resins. Among the anionic monomers, sodium allylsulfonate (SAS) and sodium styrenesulfonate (SSS) are two prominent choices, each bestowing distinct characteristics upon the resulting copolymers. This guide provides a detailed comparative analysis of their performance in copolymers, supported by experimental data, to assist researchers, scientists, and drug development professionals in monomer selection and formulation design.

Reactivity and Copolymerization Behavior

The reactivity of a monomer in a copolymerization reaction is a critical factor that dictates the composition and microstructure of the final polymer. This is quantitatively described by monomer reactivity ratios (r).

This compound (SAS): SAS is an aliphatic sulfonate monomer. In copolymerization with acrylonitrile (B1666552) (AN) in a dimethyl sulfoxide (B87167) (DMSO) solvent system, the reactivity ratios have been determined.[1] The rates of copolymerization of AN and SAS tend to decrease as the concentration of SAS in the feed increases.[1] Homopolymerization of SAS shows a first-order dependence on the initiator concentration and a three-halves-order dependence on the monomer concentration, which is attributed to degradative chain transfer.[1]

Sodium Styrenesulfonate (SSS): SSS is an aromatic sulfonate monomer. In emulsion copolymerization with styrene (B11656), the reactivity ratios indicate that SSS is significantly more reactive than styrene.[2] The copolymerization kinetics are notably enhanced with an increased feed of SSS.[2] The reactivity ratio values suggest that while styrene prefers to form copolymers, SSS has a strong tendency to homopolymerize.[2] In fact, SSS homopolymerization is ten times faster than its copolymerization with styrene.[2]

Monomer 1 Monomer 2 Solvent/System r₁ (Monomer 1) r₂ (Monomer 2) Inference
AcrylonitrileThis compoundDMSO1.00 ± 0.010.38 ± 0.02SAS is less reactive than acrylonitrile and shows a tendency for random incorporation.
AcrylonitrileThis compoundAqueous DMSO1.25 ± 0.010.28 ± 0.02The reactivity of SAS is influenced by the polarity of the solvent.
StyreneSodium StyrenesulfonateEmulsion0.510SSS is significantly more reactive than styrene and favors homopolymerization.

Performance in Copolymers

The incorporation of SAS or SSS imparts distinct thermal and aqueous properties to the resulting copolymers.

Thermal Stability

Copolymers with this compound: SAS is utilized as a third monomer in the production of acrylic fibers to enhance heat resistance.[3]

Copolymers with Sodium Styrenesulfonate: The thermal stability of copolymers containing SSS is significantly enhanced with a higher content of the sulfonated monomer in the polymer backbone.[2] For instance, copolymers of itaconic acid, acrylamide, and SSS exhibit excellent thermal stability, with major mass loss occurring at temperatures of 243 °C and 412 °C.[4] The residual mass of this copolymer at 800 °C was found to be 16.64%.[4] Copolymers of styrene and SSS also show a progressive increase in the glass transition temperature (Tg) with a higher SSS content.[5]

Copolymer System Parameter Observation
Acrylic fibers with SASThermal ResistanceImproved heat resistance.[3]
Styrene-co-SSSThermal StabilityGreatly enhanced with higher SSS content.[2]
Styrene-co-SSSGlass Transition Temperature (Tg)Increases with higher SSS content.[5]
Itaconic acid-co-Acrylamide-co-SSSThermal StabilityMaximum mass loss at 243 °C and 412 °C; 16.64% residual mass at 800 °C.[4]
Aqueous Properties

Copolymers with this compound: SAS is readily soluble in water and is used as a copolymerizable emulsifying agent.[3] This suggests that its incorporation into a copolymer can enhance hydrophilicity and aqueous solubility. Copolymers containing SAS are used in applications such as water treatment and as dispersants.[6]

Copolymers with Sodium Styrenesulfonate: Copolymers containing SSS are utilized in applications requiring high water solubility and ionic character, such as in scale inhibitors for oilfield applications.[4] The chain conformation of sodium poly(styrenesulfonate) in aqueous solutions is dependent on the degree of sulfonation and the extent of counterion dissociation.[1] The rheological properties of concentrated SSS polymer solutions in aqueous salt solutions can be complex, with viscosity decreasing at low salt concentrations and increasing at very high salt concentrations.[7]

Experimental Protocols

Synthesis of Acrylonitrile-Sodium Allylsulfonate Copolymer

A representative protocol for the copolymerization of acrylonitrile (AN) with this compound (SAS) is conducted in dimethyl sulfoxide (DMSO).[1]

  • Materials: Acrylonitrile (AN), this compound (SAS), Dimethyl Sulfoxide (DMSO), Initiator (e.g., AIBN).

  • Procedure:

    • A known ratio of AN and SAS is dissolved in DMSO in a reaction vessel.

    • The solution is purged with an inert gas (e.g., nitrogen) to remove oxygen.

    • The initiator is added to the solution.

    • The reaction is carried out at a constant temperature (e.g., 45°C) with continuous stirring.

    • After a predetermined time, the reaction is terminated, and the copolymer is precipitated in a non-solvent (e.g., methanol).

    • The precipitated copolymer is filtered, washed, and dried under vacuum.

    • The composition of the copolymer is determined using techniques such as elemental analysis or titration.

Synthesis of Styrene-Sodium Styrenesulfonate Copolymer via Emulsion Polymerization

The following is a general procedure for the emulsion copolymerization of styrene and sodium styrenesulfonate (SSS).[2]

  • Materials: Styrene, Sodium Styrenesulfonate (SSS), Emulsifier (e.g., sodium dodecyl sulfate), Initiator (e.g., potassium persulfate), Deionized water.

  • Procedure:

    • Deionized water and the emulsifier are charged into a reactor equipped with a stirrer, condenser, and nitrogen inlet.

    • The reactor is heated to the desired temperature (e.g., 70°C) under a nitrogen atmosphere.

    • A pre-emulsion of styrene, SSS, and a portion of the deionized water and emulsifier is prepared.

    • The initiator, dissolved in deionized water, is added to the reactor.

    • The monomer pre-emulsion is then fed into the reactor over a period of several hours.

    • After the feed is complete, the reaction is allowed to continue for an additional period to ensure high monomer conversion.

    • The resulting latex is cooled, and the copolymer can be isolated by precipitation or used as an emulsion.

Visualizing the Copolymerization Process

The following diagrams illustrate the general workflow for the synthesis of these copolymers and the structural differences between the monomers.

G cluster_SAS SAS Copolymerization Workflow cluster_SSS SSS Copolymerization Workflow SAS_Monomers Acrylonitrile & This compound SAS_Reaction Polymerization (45°C, N2 atm) SAS_Monomers->SAS_Reaction SAS_Solvent DMSO Solvent SAS_Solvent->SAS_Reaction SAS_Initiator Initiator (AIBN) SAS_Initiator->SAS_Reaction SAS_Precipitation Precipitation in Methanol SAS_Reaction->SAS_Precipitation SAS_Copolymer AN-co-SAS Copolymer SAS_Precipitation->SAS_Copolymer SSS_Monomers Styrene & Sodium Styrenesulfonate SSS_Reaction Emulsion Polymerization (70°C, N2 atm) SSS_Monomers->SSS_Reaction SSS_Emulsifier Emulsifier & Water SSS_Emulsifier->SSS_Reaction SSS_Initiator Initiator (KPS) SSS_Initiator->SSS_Reaction SSS_Latex Styrene-co-SSS Latex SSS_Reaction->SSS_Latex

Caption: General workflows for the synthesis of SAS and SSS copolymers.

G cluster_Monomers Monomer Structures cluster_Copolymers Idealized Copolymer Structures SAS This compound (SAS) CH2=CH-CH2-SO3Na SAS_Copolymer ...-M1-SAS-M1-M1-SAS-... SAS->SAS_Copolymer Copolymerizes with M1 SSS Sodium Styrenesulfonate (SSS) CH2=CH-C6H4-SO3Na SSS_Copolymer ...-M1-SSS-M1-SSS-SSS-... SSS->SSS_Copolymer Copolymerizes with M1 (favors SSS blocks)

Caption: Structural comparison of SAS and SSS and their resulting copolymers.

Conclusion

Both this compound and sodium styrenesulfonate are valuable monomers for introducing sulfonate groups into polymer backbones, thereby modifying their properties for specific applications.

  • This compound (SAS) exhibits lower reactivity compared to common comonomers like acrylonitrile, leading to more random copolymer structures. Its incorporation is particularly noted for improving the thermal properties of acrylic fibers. Due to potential degradative chain transfer, controlling its homopolymerization can be challenging.

  • Sodium Styrenesulfonate (SSS) is a highly reactive monomer that tends to homopolymerize, resulting in copolymers that can have block-like sequences of SSS units. This high reactivity enhances the overall polymerization rate. Copolymers with SSS demonstrate significantly improved thermal stability and higher glass transition temperatures with increasing SSS content.

The choice between SAS and SSS will ultimately depend on the desired copolymer architecture, the specific comonomer being used, and the targeted application. For applications requiring a more uniform distribution of sulfonate groups and compatibility with monomers like acrylonitrile, SAS may be preferred. Conversely, for achieving high thermal stability and when a higher incorporation of the sulfonated monomer is desired, SSS presents a compelling option, particularly in emulsion polymerization systems. Researchers should carefully consider the reactivity ratios and the impact of each monomer on the final copolymer properties to make an informed selection.

References

Validating Sodium Allylsulfonate Incorporation in Polymer Chains: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful incorporation of monomers into a polymer backbone is a critical step in polymer synthesis and characterization. This guide provides a comparative analysis of analytical techniques for validating the incorporation of sodium allylsulfonate (SAS) in polymer chains, with a primary focus on the robust and quantitative method of Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

¹H NMR for Quantitative Analysis of this compound Incorporation

¹H NMR spectroscopy stands out as a powerful tool for the structural elucidation and quantitative analysis of copolymers.[1] By analyzing the chemical shifts and integration of proton signals, researchers can confirm the presence of the SAS monomer unit within the polymer chain and determine its relative abundance.

Upon polymerization, the characteristic signals of the vinyl protons in the this compound monomer disappear, while new signals corresponding to the protons in the polymer backbone emerge. The key to validating incorporation is the identification and integration of signals unique to the SAS monomer unit that are well-resolved from the signals of the other comonomers and the polymer backbone. For instance, in a copolymer of acrylamide (B121943) and this compound, the protons on the carbon adjacent to the sulfonate group in the incorporated SAS unit provide a distinct signal that can be used for quantification.[2]

Key ¹H NMR Signals for this compound

The following table summarizes the expected ¹H NMR chemical shifts for this compound as a monomer and when incorporated into a polymer chain. These values are typically reported in parts per million (ppm) relative to a reference standard and can vary slightly depending on the solvent and the specific copolymer composition.

Proton Environment Monomer Chemical Shift (ppm) Polymer Chemical Shift (ppm) Notes
Vinyl Protons (=CH₂ and =CH-) ~5.0 - 6.5AbsentThe disappearance of these signals is a primary indicator of successful polymerization.
Allylic Protons (-CH₂-SO₃Na) ~3.0 - 3.5Shifted (typically ~2.5 - 3.5)The chemical shift of these protons will change upon incorporation into the polymer backbone. The exact shift depends on the neighboring monomer units.
Polymer Backbone Protons (-CH-CH₂-) Not ApplicableBroad signals (typically ~1.5 - 2.5)These signals often overlap with those of the comonomer, requiring careful selection of integration regions.

Note: Deuterated water (D₂O) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common solvents for ¹H NMR analysis of water-soluble sulfonated polymers.[3][4]

Experimental Protocol: Quantitative ¹H NMR Analysis

This protocol outlines the key steps for the quantitative ¹H NMR analysis of a copolymer containing this compound.

Sample Preparation
  • Drying: Thoroughly dry the copolymer sample under vacuum to remove any residual solvents or water, which can interfere with the NMR spectrum.

  • Dissolution: Accurately weigh a known amount of the dried copolymer (e.g., 10-20 mg) and dissolve it in a precise volume of a suitable deuterated solvent (e.g., 1.0 mL of D₂O or DMSO-d₆).

  • Internal Standard: For accurate quantification, add a known amount of an internal standard to the NMR tube. The internal standard should have a simple spectrum with a peak that does not overlap with any of the polymer signals. Maleic acid is a suitable internal standard for analyses in D₂O.

¹H NMR Data Acquisition
  • Instrument: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Parameters for Quantitative Analysis:

    • Relaxation Delay (d1): This is a critical parameter for quantitative analysis. Set a long relaxation delay (e.g., 5 times the longest T₁ relaxation time of the protons being integrated) to ensure complete relaxation of all protons between scans. A typical starting point is a d1 of 10-30 seconds.

    • Number of Scans (ns): Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Pulse Angle: Use a 90° pulse angle.

  • Data Processing:

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Integration: Integrate the characteristic signal of the incorporated this compound unit and a well-resolved signal from the comonomer, as well as the signal from the internal standard.

Calculation of Monomer Incorporation

The mole percentage of incorporated this compound can be calculated using the following formula:

Mole % SAS = [ (I_SAS / N_SAS) / ( (I_SAS / N_SAS) + (I_comonomer / N_comonomer) ) ] * 100

Where:

  • I_SAS is the integral of the characteristic SAS proton signal.

  • N_SAS is the number of protons giving rise to that signal.

  • I_comonomer is the integral of a characteristic comonomer proton signal.

  • N_comonomer is the number of protons giving rise to that signal.

Comparative Analysis of Validation Methods

While ¹H NMR is a powerful technique, other methods can also be employed to validate the incorporation of this compound. The following table provides a comparison of ¹H NMR with Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis.

Technique Information Provided Sample Requirements Advantages Limitations
¹H NMR Spectroscopy Quantitative determination of monomer incorporation, structural information of the polymer.[1]Soluble polymer, deuterated solvent.Highly quantitative, provides detailed structural information.Requires a soluble polymer, can be expensive.
FTIR Spectroscopy Qualitative confirmation of the presence of sulfonate functional groups.Solid or liquid samples.Fast, relatively inexpensive, requires minimal sample preparation.Generally not quantitative, provides limited structural detail compared to NMR. Characteristic sulfonate peaks can be observed around 1036 and 1107 cm⁻¹.[5]
Elemental Analysis Quantitative determination of the elemental composition (C, H, N, S).Solid, dry sample.Provides accurate quantitative data on the overall sulfur content.Does not provide structural information, cannot distinguish between monomer and other sulfur-containing impurities.

Visualizing the Validation Workflow

The following diagrams illustrate the logical workflow for validating the incorporation of this compound in a polymer chain using ¹H NMR and the decision-making process for choosing an analytical technique.

Figure 1. Experimental workflow for ¹H NMR validation.

decision_tree decision decision result result start Need to Validate SAS Incorporation q1 Is quantitative information on incorporation ratio required? start->q1 q2 Is the polymer soluble in a suitable deuterated solvent? q1->q2 Yes q3 Is detailed structural information needed? q1->q3 No nmr Use ¹H NMR q2->nmr Yes ea Use Elemental Analysis q2->ea No ftir Use FTIR q3->ftir No q3->ea Yes

Figure 2. Decision tree for selecting an analytical method.

References

A Comparative Guide to Analytical Techniques for the Confirmation of Sodium Allylsulfonate in Copolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) for the confirmation and quantification of sodium allylsulfonate (SAS) in copolymers. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical method for your research needs.

Introduction

This compound is a functional monomer used to impart hydrophilicity, dyeability, and ionic characteristics to copolymers.[1][2] Its incorporation into a polymer backbone requires precise analytical confirmation and quantification for quality control and to ensure the final product's performance characteristics. This guide compares the utility of FTIR, NMR, and XPS for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique widely used for the identification of functional groups in polymers.[3] It is highly effective for the qualitative confirmation of this compound and can be adapted for quantitative analysis.[4][5]

Qualitative Analysis

The presence of this compound in a copolymer can be confirmed by identifying its characteristic absorption bands. The most prominent peaks are associated with the sulfonate group (SO₃⁻).

Table 1: Characteristic FTIR Absorption Bands for this compound

Functional GroupVibration ModeWavenumber (cm⁻¹)Reference
Sulfonate (S=O)Asymmetric Stretching~1200 - 1170[6]
Sulfonate (S=O)Symmetric Stretching~1040 - 1030[6][7]
C-S Stretching~630[6]

The disappearance of the vinyl C=C stretching peak around 1640 cm⁻¹ from the monomer spectrum after polymerization also indicates its incorporation into the copolymer backbone.

Quantitative Analysis

Quantitative analysis of the this compound content can be achieved by creating a calibration curve. This involves preparing a series of copolymer standards with known SAS concentrations and plotting the ratio of the integrated peak area of a characteristic SAS peak (e.g., the S=O stretching at ~1040 cm⁻¹) to a peak from a comonomer that remains constant.[8][9]

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique for polymer analysis that requires minimal sample preparation.[3]

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with a diamond or germanium ATR crystal.

    • Set the spectral resolution to 4 cm⁻¹ and collect data in the 4000-400 cm⁻¹ range.[10]

    • Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.

  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

    • Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid copolymer sample directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance spectrum.

    • For quantitative analysis, perform a baseline correction and integrate the area of the characteristic peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing A Clean ATR Crystal B Collect Background Spectrum A->B C Place Copolymer Sample B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Ratio against Background E->F G Baseline Correction F->G H Peak Integration G->H

FTIR Analysis Workflow for Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of polymers and is considered one of the most accurate methods for determining copolymer composition.[11][12] ¹H NMR is particularly useful for this application.

Quantitative Analysis

The composition of a copolymer can be determined by integrating the signals in the ¹H NMR spectrum that are unique to each monomer unit.[13][14] For a copolymer containing this compound, the protons on the carbon adjacent to the sulfonate group and the vinyl protons of the comonomer can be used for quantification.

Experimental Protocol: ¹H NMR
  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the copolymer in a suitable deuterated solvent (e.g., D₂O for water-soluble copolymers).

    • Transfer the solution to an NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) is used to allow for complete relaxation of all protons, which is crucial for accurate quantification.[11]

  • Data Processing:

    • Process the spectrum using appropriate software (e.g., apply Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic peaks corresponding to each monomer unit.

    • Calculate the molar ratio of the monomers based on the integral values and the number of protons each signal represents.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing & Quantification A Dissolve Copolymer in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H NMR Spectrum B->C D Process Spectrum C->D E Integrate Characteristic Peaks D->E F Calculate Molar Ratio E->F

NMR Analysis Workflow for Copolymers

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.[15] It is particularly useful for analyzing the surface of polymer films and can be used to quantify the amount of sodium and sulfur from the this compound monomer.

Quantitative Analysis

The elemental composition of the copolymer at the surface (typically the top 10 nm) can be determined from the areas of the photoemission peaks in the XPS spectrum.[16] The presence of sodium (Na 1s) and sulfur (S 2p) peaks confirms the incorporation of this compound. The atomic concentrations of these elements can be used to determine the copolymer composition at the surface.

Experimental Protocol: XPS
  • Sample Preparation:

    • Mount the copolymer film or powder sample onto a sample holder using double-sided adhesive tape.

    • Ensure the sample is clean and free of surface contaminants.

  • Instrument Setup:

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Use a monochromatic Al Kα X-ray source.

  • Data Acquisition:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Na 1s, S 2p).

  • Data Processing:

    • Perform peak fitting and background subtraction on the high-resolution spectra.

    • Calculate the atomic concentrations of the elements using the integrated peak areas and the appropriate relative sensitivity factors (RSFs).

    • Determine the copolymer composition from the elemental ratios.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing & Quantification A Mount Sample B Introduce to UHV Chamber A->B C Acquire Survey Spectrum B->C D Acquire High-Resolution Spectra C->D E Peak Fitting & Background Subtraction D->E F Calculate Atomic Concentrations E->F

XPS Analysis Workflow for Copolymers

Comparison of Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for bulk versus surface information, the desired level of accuracy, and available instrumentation.

Table 2: Comparison of FTIR, NMR, and XPS for the Analysis of this compound in Copolymers

FeatureFTIR SpectroscopyNMR SpectroscopyX-ray Photoelectron Spectroscopy (XPS)
Principle Vibrational transitions of chemical bondsNuclear spin transitions in a magnetic fieldPhotoelectric effect
Information Provided Functional groups, qualitative and quantitative compositionMolecular structure, copolymer composition, sequencingElemental composition, chemical state (surface)
Sample Type Solids, liquids, filmsSoluble polymersSolids, films
Sample Preparation Minimal (ATR)Dissolution in deuterated solventMounting on a sample holder
Analysis Type Bulk (ATR is surface-sensitive to a few microns)BulkSurface-sensitive (top ~10 nm)
Quantitative Accuracy Good, requires calibrationExcellent, absolute methodGood, surface-specific
Precision Good, dependent on sample homogeneity and preparationHighHigh
Speed FastSlowerSlow
Cost Relatively lowHighHigh
Strengths Rapid, easy to use, versatileHighly accurate for bulk composition, provides detailed structural informationExcellent for surface analysis, detects all elements except H and He
Limitations Overlapping peaks can complicate analysis, requires calibration for quantitative resultsRequires soluble samples, lower sensitivity than other methodsProvides surface information which may not represent the bulk, potential for sample damage from X-rays[17]
Summary of Performance
  • FTIR is an excellent first-line technique for rapid confirmation of the presence of the sulfonate group and can provide good quantitative data with proper calibration.[4][11] Its ease of use and speed make it ideal for routine quality control.[3]

  • NMR is the gold standard for determining the bulk composition of copolymers with high accuracy and precision, provided the sample is soluble.[11][12] It is an absolute quantitative method that does not require calibration with standards of the same material.[13]

  • XPS is unparalleled for analyzing the surface composition of copolymers. This is particularly important in applications where surface properties are critical, such as in coatings or biomedical materials. However, it's important to note that the surface composition may not be representative of the bulk material.[10][16]

Conclusion

The confirmation of this compound in copolymers can be effectively achieved using FTIR, NMR, and XPS.

  • For rapid qualitative confirmation and routine quantitative analysis , FTIR is the most practical choice.

  • For highly accurate and detailed bulk compositional analysis , NMR is the superior method.

  • For applications where surface composition is critical , XPS is the most appropriate technique.

Often, a combination of these techniques provides the most comprehensive characterization of the copolymer. For instance, FTIR can be used for initial screening, followed by NMR for precise bulk quantification, and XPS to understand the surface chemistry.

References

Comparing the scale inhibition efficiency of sodium allylsulfonate-based copolymers.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Sodium Allylsulfonate-Based Copolymers for Scale Inhibition

For Immediate Release

This guide provides a comprehensive comparison of the scale inhibition efficiency of various copolymers based on this compound (SAS). The data presented is intended for researchers, scientists, and professionals in drug development and water treatment industries to facilitate the selection of appropriate scale inhibitors. This document outlines the performance of different SAS-based copolymers against common industrial scales and details the experimental methodologies used for their evaluation.

Overview of this compound-Based Copolymers

This compound is a versatile monomer used in the synthesis of various copolymers for industrial water treatment.[1] Its sulfonic acid group, when incorporated into a polymer backbone, provides high calcium tolerance and enhances the dispersancy of the copolymer, making it an effective component in scale inhibitors.[2][3] This guide focuses on the comparative performance of copolymers synthesized from SAS and other monomers such as acrylic acid (AA), maleic anhydride (B1165640) (MA), and hydroxyethyl (B10761427) methacrylate (B99206) (HEMA).

Comparative Scale Inhibition Efficiency

The scale inhibition performance of different SAS-based copolymers against various types of scale is summarized in the table below. The data has been compiled from multiple studies, and the experimental conditions are provided for a comprehensive comparison.

CopolymerScale TypeInhibitor Conc. (mg/L)Temperature (°C)pHInhibition Efficiency (%)Reference
AA-SAS Ca₃(PO₄)₂>12--~97[4]
CaCO₃50--85.05[5]
CaSO₄50--98.85[5]
BaSO₄50--49.05[5]
SrSO₄50--51.58[5]
MA-SAS CaCO₃---59.03[6]
CaSO₄---100[6]
Ca₃(PO₄)₂---94.38[6]
HEMA-AA-SAS CaCO₃6--~100[7][8]

Note: "-" indicates that the specific experimental condition was not provided in the source document.

Experimental Protocols for Scale Inhibition Evaluation

The evaluation of scale inhibitor performance is crucial for determining their effectiveness in industrial applications. The two primary methods used for this evaluation are the Static Bottle Test and the Dynamic Scale Loop Test.

Static Bottle Test (Jar Test)

The static bottle test is a widely used laboratory method to assess the performance of scale inhibitors in preventing scale formation under static conditions.[9]

Procedure:

  • Preparation of Test Solutions: Synthetic brine solutions containing scaling cations (e.g., Ca²⁺, Ba²⁺) and anions (e.g., CO₃²⁻, SO₄²⁻) are prepared based on the desired water chemistry.

  • Inhibitor Addition: Different concentrations of the scale inhibitor are added to the anionic brine solution. A blank sample with no inhibitor is also prepared.

  • Mixing: The cationic and anionic brine solutions are mixed in a bottle or beaker.

  • Incubation: The mixture is incubated in a water bath at a specific temperature for a predetermined period (e.g., 24 hours).

  • Filtration and Analysis: After incubation, the solution is filtered, and the concentration of the remaining scaling cations in the filtrate is determined, typically by titration with EDTA.

  • Calculation of Inhibition Efficiency: The scale inhibition efficiency is calculated using the following formula:

    Inhibition Efficiency (%) = [(C_i - C_b) / (C_t - C_b)] x 100

    Where:

    • C_i is the concentration of the scaling cation in the presence of the inhibitor.

    • C_b is the concentration of the scaling cation in the blank sample.

    • C_t is the initial concentration of the scaling cation.

Static_Bottle_Test_Workflow A Prepare Cation and Anion Brine Solutions B Add Scale Inhibitor to Anion Solution A->B C Mix Cation and Anion Solutions B->C D Incubate at Constant Temperature C->D E Filter the Solution D->E F Analyze Filtrate for Remaining Cations E->F G Calculate Scale Inhibition Efficiency F->G

Static Bottle Test Experimental Workflow
Dynamic Scale Loop Test

The dynamic scale loop test evaluates the performance of scale inhibitors under flowing conditions that simulate industrial pipelines.[10]

Procedure:

  • System Setup: The dynamic scale loop system consists of two reservoirs for the cationic and anionic brines, pumps, a capillary tube coil placed in a temperature-controlled oven, and a differential pressure transducer.[11]

  • Brine Circulation: The cationic and anionic brines are pumped separately at a constant flow rate and mixed before entering the heated capillary tube.

  • Blank Test: A blank run without any inhibitor is conducted to determine the time it takes for scale to form and block the tube, indicated by a significant increase in differential pressure.

  • Inhibitor Test: The test is repeated with a specific concentration of the scale inhibitor added to one of the brine solutions.

  • Performance Evaluation: The effectiveness of the inhibitor is determined by the extension of the time it takes for the differential pressure to increase compared to the blank run. The Minimum Inhibitor Concentration (MIC) is the lowest concentration of the inhibitor that prevents scale formation for a specified period.

Dynamic_Scale_Loop_Workflow cluster_0 Brine Preparation cluster_1 Pumping and Mixing cluster_2 Scaling and Detection A1 Cationic Brine B Pumps A1->B A2 Anionic Brine A2->B C Mixing Point B->C D Heated Capillary Tube C->D E Differential Pressure Transducer D->E F Data Acquisition and Analysis E->F

Dynamic Scale Loop Experimental Workflow

Conclusion

The selection of an appropriate scale inhibitor is critical for maintaining the efficiency and longevity of industrial water systems. This compound-based copolymers have demonstrated significant potential in inhibiting the formation of various types of scale. The data presented in this guide indicates that the performance of these copolymers can be tailored by selecting appropriate co-monomers. For instance, HEMA-AA-SAS shows excellent performance against calcium carbonate, while MA-SAS is highly effective against calcium sulfate. The choice of the optimal copolymer will depend on the specific water chemistry and operating conditions of the system . The provided experimental protocols serve as a foundation for the standardized evaluation of these and other novel scale inhibitors.

References

A Comparative Guide to the Thermal Properties of Polymers with Sodium Allylsulfonate and Other Ionic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of ionic monomers into polymer chains is a widely utilized strategy to enhance various properties, including mechanical strength, hydrophilicity, and thermal stability. For researchers, scientists, and professionals in drug development, understanding the thermal characteristics of these ion-containing polymers, or ionomers, is crucial for predicting their performance in applications ranging from drug delivery systems to advanced materials. This guide provides a comparative analysis of the thermal properties of polymers synthesized with sodium allylsulfonate (SAS) against those containing other common ionic monomers such as sodium vinylsulfonate (SVS), sodium styrenesulfonate (SSS), 2-acrylamido-2-methylpropane sulfonic acid (AMPS), and sodium acrylate (B77674) (SA). The comparison is based on experimental data for key thermal parameters: glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td), primarily determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Methodologies

The characterization of the thermal properties of polymers predominantly relies on two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This method is instrumental in determining the glass transition temperature (Tg), which signifies the transition from a rigid, glassy state to a more flexible, rubbery state, and the melting temperature (Tm) of crystalline domains within the polymer.

General Experimental Protocol for DSC:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

  • Thermal Program: The sample is subjected to a controlled temperature program. A common procedure involves an initial heating ramp to erase the polymer's prior thermal history, followed by a controlled cooling ramp, and a final heating ramp during which the thermal transitions are recorded. A typical heating/cooling rate is 10-20 °C/min.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve, and the Tg is typically determined as the midpoint of this transition. The melting point is identified as an endothermic peak, with the peak maximum representing the Tm.

G cluster_workflow Experimental Workflow for Thermal Analysis prep Sample Preparation (5-10 mg in pan) dsc_setup DSC Instrument Setup (N2 purge) prep->dsc_setup tga_setup TGA Instrument Setup (N2 purge) prep->tga_setup dsc_program DSC Thermal Program (Heat-Cool-Heat) dsc_setup->dsc_program tga_program TGA Thermal Program (Heating Ramp) tga_setup->tga_program dsc_data DSC Data Acquisition (Heat Flow vs. Temp) dsc_program->dsc_data tga_data TGA Data Acquisition (Weight % vs. Temp) tga_program->tga_data dsc_analysis DSC Data Analysis dsc_data->dsc_analysis tga_analysis TGA Data Analysis tga_data->tga_analysis tg_tm Determine Tg and Tm dsc_analysis->tg_tm td Determine Td tga_analysis->td

A flowchart of the experimental workflow for DSC and TGA.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition temperature (Td) of polymers. The Td can be reported as the onset temperature of decomposition or the temperature at which a certain percentage of weight loss occurs (e.g., T5%).

General Experimental Protocol for TGA:

  • Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is placed in a tared TGA pan, often made of platinum or ceramic.

  • Instrument Setup: The pan is placed onto the TGA's microbalance, and the furnace is sealed. The system is purged with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired experimental conditions.

  • Thermal Program: The furnace is heated at a constant rate (e.g., 10-20 °C/min) over a specified temperature range.

  • Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots the percentage of weight loss versus temperature. The decomposition temperatures are determined from this curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Comparative Analysis of Thermal Properties

The thermal properties of polymers are significantly influenced by the chemical structure of the incorporated ionic monomer. The following table summarizes the available quantitative data for polymers containing this compound and other ionic monomers. For a more direct comparison, data for copolymers with acrylamide (B121943) (AAm) are prioritized where available.

Polymer SystemIonic MonomerThermal PropertyValue (°C)Measurement Technique
Poly(AAm-co-acrylic acid)Acrylic AcidTg59.9 (for unmodified polymer)DSC
Poly(AAm) crosslinked- (baseline)Tg191DSC[1]
Poly(AAm-co-acrylic acid) potassium saltAcrylic Acid (K+ salt)Td (onset)~281TGA[2]
Poly(sodium acrylate)Sodium AcrylateTd (onset)~250TGA[2]
Poly(sodium vinylsulfonate)Sodium VinylsulfonateTd (onset)~200TGA[3]
Poly(sodium 4-styrenesulfonate)Sodium 4-styrenesulfonateTd (onset)~210TGA[3]
Poly(AAm-co-NVP-co-SSS)Sodium p-styrene sulfonateTd (onset)~350TGA[4]
Poly(AAm-co-AMPS)AMPSTd (onset)>200 (in solution)Viscosity/Degradation Studies[2]

Influence of Ionic Monomer Structure on Thermal Properties

The chemical structure of the ionic monomer plays a pivotal role in determining the thermal stability of the resulting polymer. The strength of the ionic interactions, the rigidity of the monomer unit, and the nature of the ionic group (sulfonate vs. carboxylate) are key factors.

  • Sulfonate vs. Carboxylate Groups: Generally, sulfonate-containing ionomers exhibit higher thermal stability compared to their carboxylate counterparts. The sulfonic acid group is a stronger acid than the carboxylic acid group, leading to stronger ionic crosslinks within the polymer matrix. This is reflected in the higher decomposition temperatures often observed for sulfonate-containing polymers.

  • Monomer Structure and Rigidity: The structure of the monomer backbone influences the polymer's chain mobility and, consequently, its glass transition temperature. Monomers with rigid structures, such as styrene (B11656) sulfonate, tend to increase the Tg of the copolymer. The incorporation of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) into polyacrylamide has been shown to significantly enhance thermal stability, which is attributed to the bulky and stable nature of the AMPS monomer.[5]

  • Ionic Aggregates: The ionic groups in ionomers tend to form aggregates or clusters, which act as physical crosslinks. These ionic interactions restrict chain mobility, leading to an increase in the glass transition temperature and improved thermal stability. The strength and organization of these aggregates depend on the type of ionic group, the counter-ion, and the concentration of the ionic monomer in the copolymer.

G cluster_logic Influence of Ionic Monomer Structure on Thermal Properties monomer Ionic Monomer Structure ionic_group Ionic Group (e.g., Sulfonate, Carboxylate) monomer->ionic_group backbone Monomer Backbone (e.g., Allyl, Vinyl, Styrene) monomer->backbone counter_ion Counter-ion (e.g., Na+, K+) monomer->counter_ion thermal_props Polymer Thermal Properties ionic_group->thermal_props Stronger ionic interactions increase stability backbone->thermal_props Rigid backbones increase Tg counter_ion->thermal_props Influences ionic bond strength tg Glass Transition Temp. (Tg) thermal_props->tg td Decomposition Temp. (Td) thermal_props->td

Relationship between ionic monomer structure and thermal properties.

Conclusion

The incorporation of ionic monomers is a highly effective method for modifying the thermal properties of polymers. The available data indicates that sulfonate-containing monomers, such as sodium styrenesulfonate and AMPS, generally impart superior thermal stability compared to their carboxylate counterparts like sodium acrylate when incorporated into a polymer backbone like polyacrylamide. This is attributed to the formation of stronger ionic crosslinks. While there is a clear trend of enhanced thermal stability with the inclusion of sulfonate monomers, a significant gap in the literature exists regarding the specific quantitative thermal data for polymers containing this compound. Further research is needed to provide a direct and comprehensive comparison of SAS with other ionic monomers under identical polymer systems and experimental conditions. Such data would be invaluable for the rational design of ion-containing polymers for a wide array of applications in research and industry.

References

A comparative study of the effect of different sulfonate monomers on polymer hydrophilicity.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Sulfonate Monomer for Enhanced Polymer Hydrophilicity.

The incorporation of sulfonate-containing monomers is a pivotal strategy in the design of hydrophilic polymers for a myriad of applications, ranging from drug delivery systems and biomedical hydrogels to advanced coating technologies. The inherent ionic nature and strong hydration capacity of the sulfonate group (-SO3H) significantly enhance a polymer's affinity for water. However, the overall hydrophilicity of the resulting polymer is not solely dictated by the presence of the sulfonate moiety but is also profoundly influenced by the chemical structure of the monomer itself. This guide provides a comparative study of the effects of different sulfonate monomers on polymer hydrophilicity, supported by experimental data and detailed methodologies, to aid researchers in the rational selection of monomers for their specific applications.

Performance Comparison of Sulfonate Monomers

The selection of a sulfonate monomer can dramatically impact the hydrophilicity of the final polymer, as evidenced by key performance indicators such as water absorption and water contact angle. This section presents a compilation of data from various studies to illustrate these differences. The following tables summarize the quantitative data for copolymers synthesized with common sulfonate monomers, primarily 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) and Sodium 4-styrenesulfonate (SSS), often in combination with acrylamide (B121943) (AM).

Table 1: Comparative Water Absorption of Copolymers with Different Sulfonate Monomers

Sulfonate MonomerComonomerSulfonate Monomer Content (mol%)Water Absorption (%)Source
AMPSAcrylamide32>500[1]
Sodium Styrene Sulfonate (SSS)Acrylamide, Itaconic Acid5.5~85 (as scale inhibition rate)[2]
AMPS--High (qualitative)[3]
Vinyl Sulfonic Acid (VSA)Itaconic Acid, Cellulose, Acrylic Acid-High (qualitative)[4]

Note: The water absorption data is compiled from different studies with varying experimental conditions and copolymer compositions. Direct comparison should be made with caution. The value for SSS is an indirect measure of its hydrophilic contribution.

Table 2: Comparative Water Contact Angle of Polymers with Different Sulfonate Monomers

Sulfonate MonomerPolymer SystemDegree of SulfonationWater Contact Angle (°)Source
Hydrogenated Styrene-Isoprene-Styrene-0%~106[5]
Sulfonated Hydrogenated Styrene-Isoprene-Styrene-IncreasingDecreasing from 106[5]
Poly(acrylic acid-co-styrene sulfonate)-VariedNot specified[6]

Note: The data illustrates the general trend of decreasing contact angle with increasing sulfonation, indicating enhanced hydrophilicity. Specific values are highly dependent on the polymer backbone and degree of sulfonation.

Experimental Protocols

To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments cited in this guide.

Synthesis of Copolymers with Sulfonate Monomers (General Protocol)

A common method for synthesizing copolymers containing sulfonate monomers is free radical polymerization in an aqueous solution.[2][7][8]

Materials:

  • Monomers (e.g., Acrylamide, AMPS or SSS)

  • Initiator (e.g., Ammonium persulfate - APS)

  • Cross-linking agent (optional, e.g., N,N'-methylenebisacrylamide - MBA)

  • Deionized water

  • Nitrogen gas

Procedure:

  • Dissolve the desired molar ratio of the monomers and the cross-linking agent (if used) in deionized water in a reaction vessel.

  • Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (typically 50-85°C).[2][7]

  • Dissolve the initiator (APS) in a small amount of deionized water and add it to the reaction vessel to initiate the polymerization.

  • Allow the reaction to proceed for a specified time (typically 1-24 hours).[2][8]

  • Cool the reaction mixture to room temperature.

  • The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomers and initiator, followed by lyophilization to obtain the dry polymer.

Water Absorption Measurement (ASTM D570)

The water absorption of the synthesized polymers can be determined using a method based on the ASTM D570 standard.[9][10]

Materials:

  • Dried polymer samples of known weight

  • Deionized water

  • Analytical balance

  • Oven

  • Desiccator

Procedure:

  • Dry the polymer samples in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.[3]

  • Cool the dried samples in a desiccator and record their initial dry weight (W_dry).

  • Immerse the samples in deionized water at a controlled temperature (e.g., 23°C) for a specified period (e.g., 24 hours).

  • After the immersion period, remove the samples from the water, gently blot the surface with a lint-free cloth to remove excess water, and immediately weigh them to obtain the wet weight (W_wet).

  • Calculate the percentage of water absorption using the following formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100

Water Contact Angle Measurement (ASTM D5946)

The hydrophilicity of the polymer surface can be assessed by measuring the water contact angle using a goniometer, following a procedure based on ASTM D5946.[11][12][13]

Materials:

  • Polymer film samples

  • Goniometer with a high-resolution camera

  • Syringe with a fine needle

  • High-purity deionized water

Procedure:

  • Prepare flat, smooth polymer films by a suitable method (e.g., solution casting).

  • Place the polymer film on the sample stage of the goniometer.

  • Use the syringe to dispense a small droplet of deionized water (typically 3-5 µL) onto the surface of the polymer film.[14]

  • Capture a high-resolution image of the droplet on the surface.

  • Use the goniometer's software to measure the angle formed between the tangent to the droplet at the three-phase (solid-liquid-air) contact point and the solid surface. This angle is the water contact angle.

  • Perform measurements at multiple locations on the sample surface to ensure statistical reliability.[12]

Visualizing the Process and Relationships

To better illustrate the experimental workflow and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Hydrophilicity Characterization Monomer_Selection Monomer Selection (AMPS, SSS, etc.) Polymerization Free Radical Polymerization Monomer_Selection->Polymerization Purification Purification (Dialysis) Polymerization->Purification Water_Absorption Water Absorption Test (ASTM D570) Purification->Water_Absorption Contact_Angle Contact Angle Measurement (ASTM D5946) Purification->Contact_Angle Data_Analysis Data Analysis and Comparison Water_Absorption->Data_Analysis Contact_Angle->Data_Analysis

Caption: Experimental workflow for comparing polymer hydrophilicity.

Monomer_Structure_Hydrophilicity cluster_monomer Sulfonate Monomer Structure cluster_interaction Interaction with Water AMPS AMPS (-CONH- group) H_Bonding Hydrogen Bonding AMPS->H_Bonding Amide group enhances Ionic_Hydration Ionic Hydration of -SO3H AMPS->Ionic_Hydration SSS SSS (Phenyl group) SSS->Ionic_Hydration Polymer_Hydrophilicity Resulting Polymer Hydrophilicity H_Bonding->Polymer_Hydrophilicity Ionic_Hydration->Polymer_Hydrophilicity

Caption: Monomer structure and its effect on polymer hydrophilicity.

Discussion and Conclusion

The choice of sulfonate monomer plays a critical role in tailoring the hydrophilicity of a polymer. While the sulfonic acid group is the primary contributor to water affinity, the overall monomer structure dictates the extent of this property.

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) often imparts superior hydrophilicity to copolymers. The presence of the amide group in AMPS allows for additional hydrogen bonding with water molecules, augmenting the hydration facilitated by the sulfonate group.[3] This dual mechanism of interaction typically leads to higher water absorption capabilities.

Sodium 4-styrenesulfonate (SSS) , on the other hand, contains a hydrophobic phenyl group. While the sulfonate group ensures water solubility and hydrophilicity, the aromatic ring can introduce a degree of hydrophobicity, potentially leading to lower overall water absorption compared to AMPS-containing polymers at similar molar concentrations.[2]

The selection between these and other sulfonate monomers should be guided by the specific requirements of the application. For applications demanding maximum water uptake, such as superabsorbent hydrogels, AMPS is often the preferred choice. For applications where a balance of hydrophilic and hydrophobic properties is desired, or where aromatic interactions are beneficial, SSS and other styrenic sulfonate monomers may be more suitable.

This guide provides a foundational understanding and practical data for researchers to make informed decisions in the design of hydrophilic polymers. Further investigation into the specific copolymer systems and their intended application environments is recommended to optimize polymer performance.

References

Safety Operating Guide

Proper Disposal of Sodium Allylsulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of sodium allylsulfonate is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal, in accordance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). This compound can cause serious eye damage and skin irritation.[1][2] Inhalation of dust or mists may also lead to respiratory irritation.[1] Furthermore, it is recognized as being highly toxic to aquatic life, with long-lasting effects.[2]

Personal Protective Equipment (PPE) for Handling this compound Waste
Eye Protection
Hand Protection
Respiratory Protection
Protective Clothing
Emergency Equipment

Step-by-Step Disposal Protocol

The proper disposal of this compound is governed by federal, state, and local regulations.[3] In the United States, the Environmental Protection Agency (EPA) oversees the management of chemical waste under the Resource Conservation and Recovery Act (RCRA).[4][5]

Step 1: Waste Identification and Segregation

  • Hazard Assessment : While some sources may classify this compound as non-hazardous for certain disposal methods like combustion, its environmental toxicity necessitates careful handling.[1][6] It is often categorized as an environmentally hazardous substance.[6] Therefore, it should be treated as a hazardous waste unless explicitly determined otherwise by your institution's environmental health and safety (EHS) office.

  • Segregation : Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[1]

Step 2: Spill Management and Collection

In the event of a spill, prompt and appropriate action is critical to prevent environmental contamination and personnel exposure.

  • Containment : For liquid spills (solutions of this compound), dike the spill with an inert absorbent material such as sand, earth, or vermiculite.[1][3] Be aware that floors may become slippery.[1]

  • Collection : Carefully collect the absorbed material or spilled solid into a suitable, clearly labeled, and closed container for disposal.[3][7]

  • Decontamination : Clean the spill area thoroughly with soap and water.[1]

Step 3: Waste Storage and Labeling

Proper storage and labeling of chemical waste are crucial for regulatory compliance and safety.

  • Container Selection : Use a well-sealed, chemical-resistant container for storing this compound waste.

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the specific contents ("this compound Waste").[8] The label should also indicate the associated hazards (e.g., "Irritant," "Environmentally Hazardous").[8]

  • Storage Location : Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[3][4]

Step 4: Final Disposal

The ultimate disposal of this compound waste must be conducted through approved channels.

  • Prohibited Disposal : Do not discharge this compound waste into sewer systems or waterways.[6]

  • Approved Disposal Methods :

    • Licensed Waste Disposal Service : The most recommended method is to contact a licensed professional waste disposal company. This ensures that the waste is managed and disposed of in compliance with all regulations.

    • Incineration : Controlled incineration with flue gas scrubbing at a licensed chemical destruction plant is an acceptable disposal method.[6] Some sources suggest that non-hazardous waste may be mixed into combustion mixtures.[1] However, this should only be done under the guidance of your institution's EHS department.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_spill cluster_storage cluster_disposal start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check contain_spill Contain spill with inert absorbent material spill_check->contain_spill Yes collect_waste Collect waste into a sealed, labeled container spill_check->collect_waste No (Direct Waste) contain_spill->collect_waste storage Store in a designated hazardous waste area collect_waste->storage disposal_decision Consult Institutional EHS for approved disposal vendor storage->disposal_decision incineration Controlled Incineration by Licensed Facility disposal_decision->incineration

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Sodium allylsulfonate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of Sodium Allylsulfonate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that can cause serious eye irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Proper handling and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Recommended Personal Protective Equipment (PPE)

Protection Type Specification Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] Do not wear contact lenses.[4][3][4]
Skin Protection Wear fire/flame resistant and impervious clothing.[3] Handle with gloves (rubber, neoprene, or nitrile).[4] Gloves must be inspected prior to use.[3][3][4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] For dust or mists, a NIOSH-approved dust and mist respirator is recommended.[4][3][4]
General Hygiene Wash hands thoroughly after handling.[5][6] An eyewash station and emergency shower should be readily available.[4][4][5][6]

Operational and Handling Procedures

Proper handling and storage are essential to maintain the stability of this compound and prevent accidents.

Handling:

  • Handle in a well-ventilated area.[3][7]

  • Avoid contact with skin and eyes.[3][7]

  • Avoid the formation of dust and aerosols.[3][7]

  • Use non-sparking tools.[3][7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2][3][5]

  • Keep containers tightly closed.[3][6]

  • Store away from strong oxidizing agents, acids, and foodstuffs.[2][3][5]

Emergency and Disposal Plans

In case of accidental exposure or spillage, immediate and appropriate action must be taken.

First-Aid Measures:

Exposure Route First-Aid Procedure Source
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[4][6][4][6]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical aid.[6][6]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[4][6][4][6]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[6][6]

Accidental Release Measures:

  • Evacuate personnel to safe areas.

  • Wear appropriate personal protective equipment.[3][5]

  • Avoid dust formation.[3]

  • For spills, cover with an inert absorbent material and collect into a suitable container for disposal.[5]

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

Disposal:

  • Dispose of in accordance with applicable Federal, State, and Local regulations.[5]

  • Non-hazardous waste may be mixed into combustion mixtures.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Review SDS b Don PPE a->b c Prepare Work Area b->c d Weigh/Measure c->d e Perform Experiment d->e f Decontaminate Work Area e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i j Spill or Exposure k Follow First Aid j->k l Notify Supervisor j->l

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.